molecular formula C37H68O5 B15552054 1-Palmitoyl-2-linoleoyl-rac-glycerol

1-Palmitoyl-2-linoleoyl-rac-glycerol

货号: B15552054
分子量: 592.9 g/mol
InChI 键: SVXWJFFKLMLOHO-UMKNCJEQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

1-Palmitoyl-2-linoleoyl-rac-glycerol is a useful research compound. Its molecular formula is C37H68O5 and its molecular weight is 592.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C37H68O5

分子量

592.9 g/mol

IUPAC 名称

[(2R)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate

InChI

InChI=1S/C37H68O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h11,13,17-18,35,38H,3-10,12,14-16,19-34H2,1-2H3/b13-11-,18-17-/t35-/m1/s1

InChI 键

SVXWJFFKLMLOHO-UMKNCJEQSA-N

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to 1-Palmitoyl-2-linoleoyl-rac-glycerol: Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG) is a diacylglycerol (DAG), a class of lipid molecules composed of a glycerol (B35011) backbone with two fatty acid chains. Diacylglycerols are pivotal components of cellular membranes and play a crucial role as second messengers in a variety of signal transduction pathways. This technical guide provides a comprehensive overview of the structure and function of this compound, with a focus on its role in cellular signaling. Due to the limited availability of functional data for this specific molecule, its activities are discussed within the broader and well-established context of diacylglycerol signaling pathways. This document also includes detailed experimental protocols relevant to the study of diacylglycerol function, intended to aid researchers in the fields of cell biology, pharmacology, and drug development.

The Structure of this compound

This compound is a specific diacylglycerol with the chemical formula C37H68O5.[1] Its structure consists of a central glycerol molecule esterified with two different fatty acids:

  • At the sn-1 position: Palmitic acid, a 16-carbon saturated fatty acid.

  • At the sn-2 position: Linoleic acid, an 18-carbon polyunsaturated omega-6 fatty acid with two double bonds.

The designation "rac" (racemic) indicates that it is a mixture of the two possible stereoisomers at the central carbon of the glycerol backbone.

Below is a table summarizing the key structural and physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C37H68O5[1]
Molecular Weight 592.9 g/mol [1][2]
IUPAC Name [(2R)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate and [(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate
Synonyms DG(16:0/18:2), 1-Palmitoyl-2-linoleoyl-glycerol[2]
Physical Description Predicted to be a solid or liquid
Solubility Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide

The Function of Diacylglycerols in Cellular Signaling

While specific functional studies on this compound are not extensively documented in publicly available literature, its role can be understood through the well-established functions of diacylglycerols as a class of signaling molecules. Diacylglycerols are key players in signal transduction, primarily through their activation of Protein Kinase C (PKC) isoforms.

Activation of Protein Kinase C (PKC)

The generation of diacylglycerol at the cell membrane is a critical step in the activation of conventional and novel PKC isoforms. This process is typically initiated by the activation of phospholipase C (PLC) by cell surface receptors, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol.

The diacylglycerol, such as this compound, remains in the plasma membrane where it recruits and activates PKC. The activation of PKC by diacylglycerol is a crucial event that leads to the phosphorylation of a wide range of downstream protein targets, thereby regulating numerous cellular processes including cell proliferation, differentiation, apoptosis, and inflammation.[3][4]

PKC_Activation_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand Ligand Receptor Receptor Ligand->Receptor PLC PLC Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG 1-Palmitoyl-2-linoleoyl -rac-glycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive recruits & activates PKC_active Active PKC PKC_inactive->PKC_active Downstream_Targets Downstream Targets PKC_active->Downstream_Targets phosphorylates ER Endoplasmic Reticulum IP3->ER binds to Ca2+ Ca2+ ER->Ca2+ releases Ca2+->PKC_inactive co-activates (conventional PKCs) Cellular_Response Cellular Response Downstream_Targets->Cellular_Response

Figure 1: Diacylglycerol-mediated activation of Protein Kinase C.
Regulation by Diacylglycerol Kinase (DGK)

The signaling activity of diacylglycerols is tightly regulated and transient. Diacylglycerol kinases (DGKs) play a critical role in terminating DAG-mediated signaling by phosphorylating DAG to produce phosphatidic acid (PA).[5][6] This conversion not only attenuates the activation of PKC but also generates another signaling lipid, phosphatidic acid, which has its own distinct downstream targets. Therefore, the balance between the activities of PLC and DGK is crucial for controlling the duration and intensity of DAG-dependent signaling events.

DGK_Regulation DAG 1-Palmitoyl-2-linoleoyl -rac-glycerol (DAG) PKC_activation Protein Kinase C Activation DAG->PKC_activation activates DGK Diacylglycerol Kinase (DGK) DAG->DGK substrate for PA Phosphatidic Acid (PA) DGK->PA produces Signal_Termination Signal Termination DGK->Signal_Termination leads to PA_signaling Phosphatidic Acid Signaling PA->PA_signaling

Figure 2: Regulation of diacylglycerol signaling by Diacylglycerol Kinase.

Experimental Protocols

The following are generalized protocols for assays relevant to the study of diacylglycerol function. These protocols are based on commercially available kits and published methodologies and may require optimization for specific experimental conditions.

Protein Kinase C (PKC) Activity Assay

This protocol outlines the general steps for a non-radioactive, ELISA-based PKC activity assay.

PKC_Assay_Workflow Start Prepare_Lysates Prepare cell or tissue lysates containing PKC Start->Prepare_Lysates Add_Lysates Add lysates to microplate wells pre-coated with PKC substrate peptide Prepare_Lysates->Add_Lysates Initiate_Reaction Add ATP and activators (e.g., DAG, phosphatidylserine, Ca2+) to initiate phosphorylation Add_Lysates->Initiate_Reaction Incubate Incubate at 30°C for 60-90 minutes Initiate_Reaction->Incubate Wash1 Wash wells to remove unbound reagents Incubate->Wash1 Add_Primary_Ab Add anti-phospho-substrate antibody Wash1->Add_Primary_Ab Incubate_Ab1 Incubate at room temperature for 60 minutes Add_Primary_Ab->Incubate_Ab1 Wash2 Wash wells Incubate_Ab1->Wash2 Add_Secondary_Ab Add HRP-conjugated secondary antibody Wash2->Add_Secondary_Ab Incubate_Ab2 Incubate at room temperature for 30 minutes Add_Secondary_Ab->Incubate_Ab2 Wash3 Wash wells Incubate_Ab2->Wash3 Add_Substrate Add TMB substrate and incubate until color develops Wash3->Add_Substrate Stop_Reaction Add stop solution Add_Substrate->Stop_Reaction Measure_Absorbance Measure absorbance at 450 nm Stop_Reaction->Measure_Absorbance End Measure_Absorbance->End

Figure 3: General workflow for an ELISA-based PKC activity assay.

Methodology:

  • Sample Preparation: Prepare cell or tissue lysates in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Assay Procedure:

    • Add the prepared lysates to microplate wells that are pre-coated with a specific PKC substrate peptide.

    • Initiate the kinase reaction by adding a reaction buffer containing ATP and PKC activators, such as a mixture of diacylglycerol and phosphatidylserine, and in the case of conventional PKCs, calcium.

    • Incubate the plate at 30°C for a defined period (e.g., 60-90 minutes) to allow for substrate phosphorylation.

    • Wash the wells to remove unbound reagents.

    • Add a primary antibody that specifically recognizes the phosphorylated form of the substrate peptide and incubate.

    • Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • After another incubation and wash step, add a chromogenic HRP substrate (e.g., TMB).

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the amount of phosphorylated substrate, and therefore to the PKC activity in the sample.

Diacylglycerol Kinase (DGK) Activity Assay

This protocol describes a fluorometric assay to measure DGK activity.[7][8]

Methodology:

  • Reaction Setup: In a microplate well, combine the sample containing DGK with a reaction buffer that includes a diacylglycerol substrate (like this compound) and ATP.

  • DGK Reaction: Incubate the mixture to allow the DGK in the sample to phosphorylate the diacylglycerol, producing phosphatidic acid.

  • Coupled Enzyme Reactions:

    • Add a lipase (B570770) that specifically hydrolyzes the newly formed phosphatidic acid to generate glycerol-3-phosphate.

    • Add glycerol-3-phosphate oxidase, which oxidizes glycerol-3-phosphate and produces hydrogen peroxide (H2O2) as a byproduct.

  • Fluorometric Detection: Add a fluorometric probe that reacts with the generated H2O2 to produce a fluorescent product.

  • Measurement: Measure the fluorescence intensity using a fluorescence microplate reader.

  • Data Analysis: The fluorescence intensity is proportional to the amount of H2O2 produced, which directly correlates with the DGK activity in the sample. A standard curve using known concentrations of phosphatidic acid is typically used for quantification.

Synthesis of this compound

While a specific protocol for the synthesis of this compound was not found, a general approach can be inferred from the synthesis of related compounds, such as 1-palmitoyl-2-linoleoyl-3-acetyl glycerol.[9] The synthesis would likely involve a multi-step process:

  • Protection of Glycerol: Start with a protected glycerol derivative where one hydroxyl group is selectively available for acylation.

  • First Acylation: React the protected glycerol with palmitic acid or its activated form (e.g., palmitoyl (B13399708) chloride or anhydride) to attach the palmitoyl group at the sn-1 position.

  • Deprotection and Second Acylation: Selectively deprotect the second hydroxyl group and then react with linoleic acid or its activated form to attach the linoleoyl group at the sn-2 position.

  • Final Deprotection: Remove the remaining protecting group to yield this compound.

  • Purification: The final product would require purification, typically by column chromatography, to separate it from starting materials and byproducts.

Conclusion

This compound, as a member of the diacylglycerol family, is an important lipid molecule with a presumed critical role in cellular signaling. While direct experimental evidence for its specific functions is limited, its structure strongly suggests its participation in the canonical diacylglycerol signaling pathways, primarily through the activation of Protein Kinase C. The regulation of its levels by diacylglycerol kinases is also a key aspect of its function. The experimental protocols provided in this guide offer a starting point for researchers aiming to investigate the biological activities of this and other diacylglycerols, which will be crucial for a deeper understanding of lipid-mediated signaling in health and disease and for the development of novel therapeutic strategies.

References

The Biological Activity of 1-Palmitoyl-2-linoleoyl-rac-glycerol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and potential biological activities of 1-Palmitoyl-2-linoleoyl-rac-glycerol. As a species of diacylglycerol (DAG), this molecule is an important second messenger in cellular signaling, primarily through the activation of Protein Kinase C (PKC). While specific research on this compound is limited, this document extrapolates its likely functions based on the well-established roles of diacylglycerols in cellular processes. Furthermore, we present a detailed analysis of the biological activities of a closely related synthetic monoacetyldiacylglyceride, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), to highlight the potential for significant biological effects with minor structural modifications. This guide includes detailed experimental protocols for assessing the biological activity of diacylglycerols and visual representations of key signaling pathways to support further research and development.

Introduction to Diacylglycerols (DAGs) as Signaling Molecules

Diacylglycerols are critical second messengers in a multitude of cellular signaling pathways. They are typically generated at the plasma membrane from the hydrolysis of phospholipids (B1166683) by phospholipase C (PLC). The primary downstream effectors of DAGs are members of the Protein Kinase C (PKC) family of serine/threonine kinases. The binding of DAG to the C1 domain of PKC induces a conformational change that activates the kinase, leading to the phosphorylation of a wide array of substrate proteins and subsequent cellular responses.

The DAG-PKC signaling axis is implicated in a vast range of physiological processes, including cell proliferation, differentiation, apoptosis, and inflammation. Dysregulation of this pathway is associated with various pathological conditions such as cancer, cardiovascular disease, and diabetes.

This compound: Known Biological Activity

Direct research on the biological activity of this compound in mammalian systems is not extensively documented in publicly available literature. However, its identity as a diacylglycerol containing palmitic acid and linoleic acid suggests its role as a signaling molecule.[1] One study identified 1-palmitoyl-2-linoleoyl-sn-glycerol (B1244216) as a hormogonium-inducing factor in the cyanobacterium Nostoc. In the same study, the racemic mixture, this compound, was found to be less active, and the acyl positional isomer, 1-linoleoyl-2-palmitoyl-rac-glycerol, was inactive.[2] This suggests that the specific stereochemistry and acyl chain position are critical for its biological function in that context.

Given its structure, this compound is expected to activate PKC isoforms, initiating downstream signaling cascades that could influence processes such as tumor growth.[1]

Case Study: Biological Activity of 1-Palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG)

In contrast to its non-acetylated counterpart, the acetylated derivative, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), has been the subject of more extensive research. These studies reveal a broad spectrum of biological activities, offering insights into the potential, and perhaps structurally enhanced, functions of diacylglycerols.

Anti-inflammatory and Immunomodulatory Effects

PLAG has demonstrated significant anti-inflammatory and immunomodulatory properties in various preclinical models.

  • Rheumatoid Arthritis: In a mouse model of collagen-induced arthritis, PLAG was shown to ameliorate arthritic joints by reducing neutrophil infiltration. This effect is mediated by the regulation of the IL-6/STAT3 signaling pathway and MIP-2 expression.[2]

  • Atopic Dermatitis: PLAG has shown therapeutic efficacy in a mouse model of atopic dermatitis, suggesting its potential as a novel agent for this chronic inflammatory skin disease.

  • Immune Modulation in Healthy Adults: A randomized, double-blind, placebo-controlled trial in healthy adults suggested that PLAG has an immunomodulatory function that may inhibit excessive immune activity associated with atopic and autoimmune diseases.[3]

  • Hepatic Injury: In a concanavalin (B7782731) A-induced hepatitis mouse model, PLAG was found to reduce hepatic necrosis and leukocyte infiltration. The proposed mechanism involves the attenuation of IL-4 induced activation of atypical PKC (aPKC)/STAT6 in hepatocytes and the suppression of IL-8/VCAM expression, thereby inhibiting neutrophil migration to the liver.

  • Hematopoiesis: PLAG has been reported to mitigate 5-Fluorouracil-induced hematological toxicity, including neutropenia, in mice.[4]

Anti-cancer Activity

PLAG has also been investigated for its potential in cancer therapy.

  • Metastasis Inhibition: In a study on MDA-MB-231 breast cancer cells, PLAG was found to ameliorate EGF-induced MMP-9 expression by promoting the desensitization of the epidermal growth factor receptor (EGFR).[5]

  • Adjuvant to Radiotherapy: In preclinical tumor models, the combination of PLAG with high-dose radiotherapy significantly delayed tumor growth and enhanced the functional activation of CD8+ T-cells, suggesting its role as an immunomodulatory adjuvant.

Quantitative Data

ParameterThis compound1-Palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG)Reference
PKC Binding Affinity (Kd) Data not availableData not available
Enzyme Activation (EC50) Data not availableData not available
Hormogonium-Inducing Activity Less active than sn-glycerol formNot applicable[2]
Inhibition of IL-6 Production Data not availableDose-dependent inhibition in RAW264.7 cells[2]
Inhibition of Cancer Cell Invasion Data not availableDose-dependent inhibition in MDA-MB-231 cells (10-50 µg/ml)[5]

Signaling Pathways

The primary signaling pathway for diacylglycerols is the activation of Protein Kinase C. The following diagram illustrates this canonical pathway.

PKC_Activation_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 DAG 1-Palmitoyl-2-linoleoyl- rac-glycerol (DAG) PLC->DAG PIP2 PIP2 PIP2->PLC Hydrolysis ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Binds & Activates Substrate Substrate Proteins PKC->Substrate Phosphorylation Ca Ca²⁺ Ca->PKC Binds & Activates ER->Ca Release pSubstrate Phosphorylated Substrate Proteins Substrate->pSubstrate Response Cellular Response pSubstrate->Response Western_Blot_Workflow A Cell Treatment with This compound B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (to membrane) D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Data Analysis I->J

References

A Technical Guide to the Natural Sources and Occurrence of 1-Palmitoyl-2-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG) is a diacylglycerol (DAG), a class of lipids that serve as crucial intermediates in the biosynthesis of triglycerides and phospholipids (B1166683), and as potent second messengers in cellular signaling. It is important to note that the term "rac-glycerol" refers to a racemic mixture of stereoisomers, which is typically a result of chemical synthesis. In nature, biological systems exhibit high stereospecificity, producing specific isomers. Therefore, this guide will focus on the naturally occurring stereoisomer, 1-palmitoyl-2-linoleoyl-sn-glycerol (B1244216) (sn stands for stereospecifically numbered), and its presence in various natural sources. Understanding the natural distribution and concentration of this specific diacylglycerol is vital for research in lipidomics, cell signaling, and the development of novel therapeutics.

Natural Sources and Occurrence

1-Palmitoyl-2-linoleoyl-sn-glycerol is found in a variety of plant and animal sources, typically as a structural component of more complex lipids like triglycerides and phospholipids. Its free form is generally present in low concentrations as a transient metabolic intermediate.

Plant Kingdom:

  • Cycad Coralloid Roots: One of the most direct identifications of 1-palmitoyl-2-linoleoyl-sn-glycerol has been in the coralloid roots of the cycad, Cycas revoluta. In this unique symbiotic organ, which hosts nitrogen-fixing cyanobacteria, this diacylglycerol is a major active component of the plant-secreted hormogonium-inducing factor (HIF). This factor promotes the differentiation and chemotaxis of the cyanobionts, facilitating the symbiotic relationship.

  • Vegetable Oils: While direct quantification of the free diacylglycerol is not widely reported, the 1-palmitoyl-2-linoleoyl-glycerol backbone is a common structural motif in triglycerides found in numerous vegetable oils. These include olive oil, sunflower oil, corn oil, and soybean oil.[1][2][3][4] The presence of triglycerides like 1-palmitoyl-2-oleoyl-3-linoleoyl-glycerol suggests that 1-palmitoyl-2-linoleoyl-sn-glycerol exists as a biosynthetic precursor.[2][3][4] The concentration of total diacylglycerols in fresh, high-quality virgin olive oil is typically low, with the 1,2-isomer being more prevalent than the 1,3-isomer.[5][6][7]

Animal Kingdom:

  • Human Milk: Similar to vegetable oils, the 1-palmitoyl-2-linoleoyl-glycerol structure is integral to triglycerides in human milk. Specifically, triglycerides such as 1-palmitoyl-2-linoleoyl-3-stearoyl-glycerol have been identified.[1][8] The specific positioning of fatty acids on the glycerol (B35011) backbone is of significant nutritional importance for infants. Notably, 1-oleoyl-2-palmitoyl-3-linoleoylglycerol (OPL) is a highly abundant triacylglycerol in Chinese human milk.[9][10]

Quantitative Data

Quantitative data for the specific molecule 1-palmitoyl-2-linoleoyl-sn-glycerol is scarce in the literature. Most studies quantify the entire diacylglycerol class or the triacylglycerols that contain this backbone. The tables below summarize the available data for total diacylglycerols in a relevant source.

Table 1: Total Diacylglycerol Content in Virgin Olive Oil

Olive Oil QualityTotal Diacylglycerols (%)1,2-Diacylglycerols (%)1,3-Diacylglycerols (%)Reference
Extra Virgin (analyzed within 1 month)< 2.0< 1.5< 0.4[11]
Extra Virgin (analyzed after 1 year)< 2.0< 1.5< 0.4[11]

Note: The ratio of 1,2- to 1,3-diacylglycerols is often used as an indicator of olive oil freshness, as the 1,2-isomer can spontaneously rearrange to the more stable 1,3-isomer over time.[7]

Metabolic Significance and Signaling Pathways

1-Palmitoyl-2-linoleoyl-sn-glycerol is a key intermediate in the de novo pathway of glycerolipid synthesis, also known as the Kennedy pathway. This pathway is fundamental for the production of triacylglycerols (for energy storage) and phospholipids (for membrane structure and signaling).

The biosynthesis begins with glycerol-3-phosphate, which undergoes two sequential acylation steps. The first acylation at the sn-1 position is followed by a second acylation at the sn-2 position to form phosphatidic acid. The removal of the phosphate (B84403) group from phosphatidic acid by the enzyme phosphatidic acid phosphatase (PAP) yields 1,2-diacyl-sn-glycerol, in this case, 1-palmitoyl-2-linoleoyl-sn-glycerol. This molecule then stands at a metabolic crossroads: it can be acylated a third time to form a triacylglycerol or can be used as a precursor for the synthesis of phospholipids like phosphatidylcholine and phosphatidylethanolamine.

G_minus_Metabolic_Pathway Glycerolipid Biosynthesis Pathway cluster_enzymes G3P Glycerol-3-Phosphate LPA 1-Acyl-sn-glycerol-3-phosphate (Lysophosphatidic Acid) G3P->LPA Acyl-CoA (Palmitoyl-CoA) PA 1,2-Diacyl-sn-glycerol-3-phosphate (Phosphatidic Acid) LPA->PA Acyl-CoA (Linoleoyl-CoA) DAG 1-Palmitoyl-2-linoleoyl-sn-glycerol (Diacylglycerol) PA->DAG PAP invis1 DAG->invis1 TAG Triacylglycerol PC_PE Phosphatidylcholine (PC) & Phosphatidylethanolamine (PE) invis1->TAG DGAT invis1->PC_PE CPT/EPT invis2 PAP PAP: Phosphatidic Acid Phosphatase DGAT DGAT: Diacylglycerol Acyltransferase CPT/EPT CPT/EPT: Choline/Ethanolamine Phosphotransferase

Caption: De novo synthesis of glycerolipids (Kennedy Pathway).

Experimental Protocols

The accurate quantification of specific diacylglycerol isomers like 1-palmitoyl-2-linoleoyl-sn-glycerol from complex biological matrices is challenging due to their low abundance and potential for acyl migration. Modern lipidomics workflows, primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), are the methods of choice.

1. General Protocol for Extraction and Quantification of Diacylglycerols

This protocol provides a general framework. Specific parameters may need to be optimized depending on the sample matrix.

  • Sample Preparation and Lipid Extraction:

    • Homogenization: Homogenize the tissue sample (e.g., plant roots, olive paste) in a suitable solvent, often on ice to minimize enzymatic activity.

    • Internal Standard Spiking: Add a known amount of an appropriate internal standard, such as a commercially available diacylglycerol with odd-chain fatty acids (e.g., 1,2-diheptadecanoyl-sn-glycerol), to the homogenate. This is crucial for accurate quantification.

    • Solvent Extraction: Perform a liquid-liquid extraction using a biphasic solvent system. The most common methods are:

      • Folch Method: Use a chloroform (B151607):methanol (2:1, v/v) mixture.

      • Bligh-Dyer Method: Use a chloroform:methanol:water (1:2:0.8, v/v/v) single-phase system, which is then partitioned by adding more chloroform and water.

    • Phase Separation: Centrifuge the mixture to separate the organic (lower) and aqueous (upper) phases. The lipids, including diacylglycerols, will be in the organic phase.

    • Drying and Reconstitution: Carefully collect the organic phase, dry it under a stream of nitrogen, and reconstitute the lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol:chloroform 1:1, v/v).

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a reverse-phase liquid chromatography (RPLC) column (e.g., a C18 column) to separate the different diacylglycerol species based on their hydrophobicity (determined by the length and saturation of their fatty acyl chains). A gradient elution with solvents like acetonitrile (B52724) and isopropanol (B130326) with additives like formic acid and ammonium (B1175870) formate (B1220265) is typically employed.

    • Mass Spectrometry Detection:

      • Ionization: Use electrospray ionization (ESI) in positive ion mode. Diacylglycerols readily form adducts with ammonium ([M+NH4]+) or sodium ([M+Na]+).

      • Detection Mode: Employ Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer for targeted quantification. This involves selecting the precursor ion (the intact diacylglycerol adduct) and a specific product ion generated by collision-induced dissociation (CID). The loss of one of the fatty acyl chains is a characteristic fragmentation pattern for diacylglycerols, which allows for their identification and quantification.

G_minus_Experimental_Workflow Workflow for Diacylglycerol Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample (e.g., Plant Tissue, Oil) homogenize Homogenization start->homogenize add_is Add Internal Standard homogenize->add_is extraction Lipid Extraction (e.g., Bligh-Dyer) add_is->extraction dry_recon Dry & Reconstitute extraction->dry_recon lc_sep LC Separation (Reverse Phase) dry_recon->lc_sep ms_detect MS/MS Detection (ESI+, MRM) lc_sep->ms_detect data_proc Data Processing ms_detect->data_proc quant Quantification data_proc->quant

References

The Core Mechanism of 1-Palmitoyl-2-linoleoyl-rac-glycerol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG) is a diacylglycerol (DAG) molecule, a critical component of cellular signaling pathways. As a second messenger, its primary mechanism of action revolves around the activation of Protein Kinase C (PKC) isozymes, which in turn phosphorylate a multitude of downstream protein targets, leading to a cascade of cellular responses. This technical guide provides a detailed overview of the core mechanism of action of PLG, drawing upon the established principles of diacylglycerol signaling. While direct experimental data exclusively for this compound is limited in the public domain, this document extrapolates from the well-understood functions of similar 1,2-diacyl-sn-glycerols to provide a robust framework for understanding its biological activities.

Core Mechanism: Protein Kinase C Activation

The central tenet of this compound's action is its role as a physiological activator of Protein Kinase C (PKC).[1][2] PKC represents a family of serine/threonine kinases that are crucial regulators of a vast array of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[3]

The activation of conventional and novel PKC isoforms is a multi-step process that is critically dependent on the presence of diacylglycerols like PLG at the cell membrane.[1][3] The binding of PLG to the C1 domain of PKC induces a conformational change in the enzyme, relieving autoinhibition and exposing the catalytic domain.[1] This event, often in concert with an increase in intracellular calcium levels for conventional PKC isoforms, leads to the translocation of PKC from the cytosol to the plasma membrane and its subsequent activation.[1]

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PKC_Activation_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Hormone, Growth Factor) Receptor GPCR / RTK Agonist->Receptor PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes PLG This compound (PLG) PIP2->PLG Generates PKC_inactive Inactive PKC PLG->PKC_inactive Binds to C1 domain PKC_active Active PKC PKC_inactive->PKC_active Activation & Translocation Downstream Downstream Substrates PKC_active->Downstream Phosphorylates Cellular_Response Cellular Response Downstream->Cellular_Response Leads to

Caption: General signaling pathway of Protein Kinase C (PKC) activation by this compound (PLG).

Downstream Signaling Cascades

Once activated, PKC can phosphorylate a diverse range of substrate proteins, thereby initiating a variety of downstream signaling cascades. The specific cellular outcomes are dependent on the PKC isoform activated, the cell type, and the subcellular localization of the activated enzyme.

Key downstream pathways influenced by PKC activation include:

  • MAPK/ERK Pathway: PKC can activate the Raf-MEK-ERK cascade, which is pivotal in regulating gene expression related to cell proliferation, differentiation, and survival.

  • NF-κB Pathway: PKC is a key regulator of the NF-κB signaling pathway, a master regulator of inflammatory and immune responses.

  • PI3K/Akt Pathway: Cross-talk exists between the PKC and PI3K/Akt pathways, which are central to cell growth, survival, and metabolism.

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Downstream_Signaling cluster_mapk MAPK/ERK Pathway cluster_nfkb NF-κB Pathway cluster_pi3k PI3K/Akt Pathway (Cross-talk) PLG_PKC This compound + Active PKC Raf Raf PLG_PKC->Raf Activates IKK IKK Complex PLG_PKC->IKK Activates PI3K PI3K PLG_PKC->PI3K Modulates MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_MAPK Gene Transcription (Proliferation, Differentiation) ERK->Transcription_MAPK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Transcription_NFkB Gene Transcription (Inflammation, Immunity) NFkB->Transcription_NFkB Translocates to nucleus Akt Akt PI3K->Akt Cell_Survival Cell Survival & Growth Akt->Cell_Survival

Caption: Major downstream signaling pathways modulated by PKC activation.

Quantitative Data Summary

ParameterTypical Range for 1,2-diacyl-sn-glycerolsNotes
PKC Binding Affinity (Kd) Nanomolar to low micromolar rangeThe specific affinity is dependent on the PKC isoform and the lipid composition of the membrane.
Concentration for half-maximal activation (EC50) Low micromolar rangeVaries with the experimental system (e.g., in vitro kinase assays, cell-based reporter assays).

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of diacylglycerols like this compound.

In Vitro PKC Activity Assay

Objective: To determine the direct effect of this compound on the kinase activity of purified PKC isoforms.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing ATP, a PKC substrate peptide (e.g., myelin basic protein or a synthetic peptide), phospholipids (B1166683) (e.g., phosphatidylserine), and calcium (for conventional PKC isoforms).

  • PKC and Lipid Preparation: Purified, recombinant PKC isoforms are used. This compound is prepared in a suitable solvent (e.g., DMSO) and sonicated into the reaction mixture to form micelles or vesicles.

  • Kinase Reaction: The reaction is initiated by adding the PKC enzyme to the reaction mixture containing varying concentrations of this compound. The reaction is incubated at 30°C for a specified time (e.g., 10-30 minutes).

  • Detection: The reaction is stopped, and the phosphorylation of the substrate is quantified. This can be achieved using various methods, such as:

    • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of ³²P into the substrate peptide.

    • Fluorescence-based assay: Using a fluorescently labeled substrate and detecting changes in fluorescence upon phosphorylation.

    • Luminescence-based assay: Measuring the amount of ATP remaining after the kinase reaction.

  • Data Analysis: Kinase activity is plotted against the concentration of this compound to determine the EC50 value.

Cellular PKC Translocation Assay

Objective: To visualize and quantify the recruitment of PKC from the cytosol to the plasma membrane in response to this compound in living cells.

Methodology:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293, HeLa) and transiently transfect them with a plasmid encoding a fluorescently tagged PKC isoform (e.g., PKCα-GFP).

  • Cell Treatment: Treat the transfected cells with varying concentrations of this compound. A vehicle control (e.g., DMSO) should be included.

  • Live-Cell Imaging: Image the cells using a confocal or fluorescence microscope at different time points after treatment.

  • Image Analysis: Quantify the fluorescence intensity at the plasma membrane and in the cytosol. The ratio of membrane to cytosolic fluorescence is calculated to determine the extent of PKC translocation.

  • Data Analysis: The change in the membrane-to-cytosol fluorescence ratio is plotted against the concentration of this compound or over time.

dot

Experimental_Workflow cluster_invitro In Vitro PKC Activity Assay cluster_cellular Cellular PKC Translocation Assay A1 Prepare Reaction Mix (ATP, Substrate, Lipids) A2 Add Purified PKC & This compound A1->A2 A3 Incubate at 30°C A2->A3 A4 Quantify Substrate Phosphorylation A3->A4 A5 Determine EC50 A4->A5 B1 Transfect Cells with PKC-GFP B2 Treat Cells with This compound B1->B2 B3 Live-Cell Imaging (Confocal Microscopy) B2->B3 B4 Quantify Membrane vs. Cytosolic Fluorescence B3->B4 B5 Analyze PKC Translocation B4->B5

Caption: Workflow for key experiments to study the mechanism of action.

Conclusion

The mechanism of action of this compound is centered on its ability to activate Protein Kinase C, a pivotal enzyme in cellular signal transduction. This activation triggers a cascade of downstream signaling events that influence a wide range of cellular functions. While further research is required to delineate the specific interactions and quantitative parameters of this compound with individual PKC isoforms, the foundational knowledge of diacylglycerol signaling provides a strong predictive framework for its biological effects. The experimental protocols outlined in this guide offer a starting point for researchers to investigate the nuanced roles of this specific diacylglycerol in various physiological and pathological contexts.

References

An In-depth Technical Guide to the Metabolic Pathways of 1-Palmitoyl-2-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Palmitoyl-2-linoleoyl-rac-glycerol (B8260916) (PLG) is a specific diacylglycerol (DAG) molecule that plays a crucial role as a signaling lipid and a key intermediate in lipid metabolism. This technical guide provides a comprehensive overview of the metabolic pathways involving PLG, including its synthesis, degradation, and its function as a second messenger in cellular signaling. This document details the enzymatic processes, presents available quantitative data, and provides detailed experimental protocols for the study of PLG metabolism and signaling. Visual diagrams of the metabolic and signaling pathways are included to facilitate a deeper understanding of the complex interactions of this important lipid molecule.

Introduction

Diacylglycerols (DAGs) are a class of lipid molecules composed of a glycerol (B35011) backbone with two fatty acid chains. They are pivotal intermediates in the biosynthesis of major lipid classes, including triglycerides and phospholipids (B1166683). Beyond their structural roles, specific DAG species, such as this compound (PLG), function as potent second messengers in a multitude of cellular signaling cascades, most notably through the activation of Protein Kinase C (PKC) isoforms. The specific fatty acid composition of DAG molecules, such as the palmitic acid at the sn-1 position and linoleic acid at the sn-2 position in PLG, can influence their metabolic fate and signaling properties. Understanding the intricate metabolic and signaling pathways of individual DAG species like PLG is therefore critical for research in cellular metabolism, signal transduction, and the development of therapeutics targeting these pathways.

Metabolic Pathways of this compound

The cellular concentration and activity of PLG are tightly regulated through a balance of its synthesis and degradation.

Synthesis of this compound

PLG can be synthesized through two primary pathways: the hydrolysis of phospholipids by Phospholipase C and the de novo synthesis pathway from glycerol-3-phosphate.

  • Phospholipase C-Mediated Hydrolysis: A major route for the rapid generation of PLG in response to extracellular signals is the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phosphoinositide-specific phospholipase C (PI-PLC). This reaction also produces inositol (B14025) 1,4,5-trisphosphate (IP3), another important second messenger. PLG can also be generated from the hydrolysis of phosphatidylcholine (PC) by PC-specific PLC. The substrate for this reaction would be 1-palmitoyl-2-linoleoyl-phosphatidylcholine.

  • De Novo Synthesis: PLG can also be synthesized de novo starting from glycerol-3-phosphate. This pathway involves the sequential acylation of the glycerol backbone. Glycerol-3-phosphate is first acylated by a glycerol-3-phosphate acyltransferase (GPAT) to form lysophosphatidic acid, which is then acylated by a lysophosphatidic acid acyltransferase (LPAAT) to yield phosphatidic acid (PA). The specific fatty acyl-CoAs used in these steps would be palmitoyl-CoA and linoleoyl-CoA. Finally, phosphatidic acid phosphatase (PAP) dephosphorylates the PA to produce 1-palmitoyl-2-linoleoyl-glycerol.

Degradation of this compound

The signaling activity of PLG is terminated through its conversion into other lipid species.

  • Phosphorylation by Diacylglycerol Kinase: The primary route for the attenuation of PLG signaling is its phosphorylation by diacylglycerol kinases (DGKs) to form 1-palmitoyl-2-linoleoyl-phosphatidic acid. Research has shown that the ε isoform of DGK (DGKε) exhibits a substrate preference for DAGs containing a linoleoyl group at the sn-2 position, making it a likely candidate for PLG phosphorylation[1].

  • Acylation to Triacylglycerol: PLG can be acylated by diacylglycerol acyltransferases (DGATs) to form triacylglycerols (TAGs), which serve as a major energy storage molecule. This conversion removes PLG from the signaling pool and channels it into a storage pathway.

  • Hydrolysis by Diacylglycerol Lipase (B570770): PLG can also be hydrolyzed by diacylglycerol lipase (DAGL) to release a free fatty acid (linoleic acid) and 2-palmitoylglycerol.

Signaling Pathways of this compound

As a second messenger, PLG activates a variety of downstream effector proteins, with the most well-characterized being the Protein Kinase C (PKC) family of serine/threonine kinases.

Activation of Protein Kinase C

The binding of PLG to the C1 domain of conventional (α, β, γ) and novel (δ, ε, η, θ) PKC isoforms induces a conformational change that relieves autoinhibition and activates the kinase. This activation is often synergistic with an increase in intracellular calcium concentration for conventional PKCs. While specific studies on PLG are limited, it is known that different DAG molecular species can exhibit varying abilities to activate different PKC isoforms[2].

Downstream Effects of PKC Activation

Once activated, PKC isoforms phosphorylate a wide array of substrate proteins, leading to diverse cellular responses, including:

  • Gene Expression: PKC can phosphorylate transcription factors, leading to changes in gene expression.

  • Cell Proliferation and Differentiation: PKC plays a critical role in regulating the cell cycle and differentiation processes.

  • Cytoskeletal Reorganization: PKC can phosphorylate proteins involved in regulating the actin cytoskeleton, affecting cell shape and motility.

  • Ion Channel Regulation: PKC can directly phosphorylate and modulate the activity of various ion channels.

Quantitative Data

Quantitative data on the specific metabolic pathways of PLG are not extensively available. However, lipidomics studies provide insights into the relative abundance of different DAG species in various cell types and tissues. The table below summarizes the types of quantitative data that are crucial for a comprehensive understanding of PLG metabolism.

ParameterDescriptionTypical Range/ValueReferences
Cellular Concentration The concentration of this compound (DAG 34:2) in different cell types or tissues.Highly variable, pmol/mg protein[3][4][5]
DGKε Kinetics (Km) Michaelis constant of DGKε for 1-stearoyl-2-arachidonoyl-DAG (a structurally similar DAG).~1-5 mol % in micelles[1]
DGKε Kinetics (Vmax) Maximum velocity of DGKε with 1-stearoyl-2-arachidonoyl-DAG as a substrate.Not specified[1]
PKC Activation (EC50) The effective concentration of a given DAG species required to achieve 50% of the maximal PKC activation.Varies by PKC isoform and DAG species[2]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of PLG metabolic pathways.

Quantification of this compound by LC-MS/MS

This protocol describes a method for the sensitive and specific quantification of PLG from biological samples using liquid chromatography-tandem mass spectrometry.

5.1.1. Materials

  • Internal Standard: 1,2-diheptadecanoyl-sn-glycerol (DAG 17:0/17:0)

  • Solvents: Chloroform, Methanol, Isopropanol, Acetonitrile (all LC-MS grade)

  • Formic acid

  • Ammonium (B1175870) acetate

  • C18 reverse-phase LC column

5.1.2. Procedure

  • Lipid Extraction:

    • Homogenize tissue or cell pellets in a chloroform/methanol mixture (2:1, v/v).

    • Add the internal standard to the homogenate.

    • Perform a Bligh-Dyer extraction to separate the lipid-containing organic phase.

    • Dry the organic phase under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in the initial mobile phase.

    • Inject the sample onto the C18 column.

    • Elute the lipids using a gradient of mobile phases (e.g., A: acetonitrile/water with formic acid and ammonium acetate; B: isopropanol/acetonitrile with formic acid and ammonium acetate).

    • Perform mass spectrometric analysis in positive ion mode using electrospray ionization (ESI).

    • Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for PLG and the internal standard.

  • Data Analysis:

    • Quantify the amount of PLG by comparing the peak area of its specific transition to that of the internal standard.

Diacylglycerol Kinase (DGK) Activity Assay

This protocol outlines a method to measure the activity of DGK using a specific DAG substrate like PLG. This assay is based on the incorporation of 32P from [γ-32P]ATP into the DAG substrate.

5.2.1. Materials

  • Substrate: this compound

  • [γ-32P]ATP

  • ATP and MgCl2 solution

  • Enzyme source (e.g., purified DGKε or cell lysate)

  • Detergent (e.g., Triton X-100) or phospholipids for vesicle preparation

  • Reaction buffer (e.g., HEPES or Tris-HCl)

  • Thin Layer Chromatography (TLC) plates

  • Scintillation counter

5.2.2. Procedure

  • Substrate Preparation:

    • Prepare mixed micelles of PLG with Triton X-100 or incorporate PLG into phospholipid vesicles.

  • Reaction Setup:

    • In a reaction tube, combine the reaction buffer, MgCl2, and the prepared PLG substrate.

    • Add the enzyme source.

    • Initiate the reaction by adding a mixture of cold ATP and [γ-32P]ATP.

  • Reaction Termination and Lipid Extraction:

    • Stop the reaction by adding a chloroform/methanol/HCl solution.

    • Perform a lipid extraction to isolate the phosphorylated product (phosphatidic acid).

  • Analysis:

    • Spot the extracted lipids onto a TLC plate and develop the chromatogram to separate phosphatidic acid from other lipids.

    • Visualize the radiolabeled phosphatidic acid spot using autoradiography or a phosphorimager.

    • Scrape the spot and quantify the radioactivity using a scintillation counter.

    • Calculate the enzyme activity based on the amount of 32P incorporated into the product.

Phospholipase C (PLC) Activity Assay

This protocol describes a method to measure the activity of PLC using a specific phospholipid substrate that would generate PLG upon hydrolysis.

5.3.1. Materials

  • Substrate: 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine (or a radiolabeled version)

  • Enzyme source (e.g., purified PLC or cell lysate)

  • Reaction buffer (e.g., Tris-HCl) with CaCl2

  • Colorimetric or fluorescent detection reagents for phosphocholine, or methods to detect DAG.

5.3.2. Procedure

  • Substrate Preparation:

    • Prepare a solution or emulsion of the phospholipid substrate.

  • Reaction Setup:

    • Combine the reaction buffer, CaCl2, and the substrate in a reaction vessel.

    • Add the enzyme source to initiate the reaction.

  • Detection of Products:

    • Colorimetric/Fluorometric Method: If using a chromogenic or fluorogenic substrate analog, measure the change in absorbance or fluorescence over time. Alternatively, assay for the release of the headgroup (e.g., phosphocholine) using a coupled enzyme assay.

    • LC-MS Method: Stop the reaction at different time points and extract the lipids. Quantify the produced PLG using the LC-MS/MS method described above.

  • Data Analysis:

    • Calculate the rate of product formation to determine the PLC activity.

Visualizations

Metabolic Pathways of this compound

PLG_Metabolism PLPC 1-Palmitoyl-2-linoleoyl- phosphatidylcholine PLG This compound (PLG) PLPC->PLG PC-PLC PIP2 Phosphatidylinositol 4,5-bisphosphate (containing Palmitoyl and Linoleoyl chains) PIP2->PLG PI-PLC PLG_PA 1-Palmitoyl-2-linoleoyl- phosphatidic acid PLG->PLG_PA DGKε TAG Triacylglycerol PLG->TAG DGAT MAG 2-Palmitoylglycerol PLG->MAG DAGL FFA Linoleic Acid PLG->FFA DAGL G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid (1-Palmitoyl) G3P->LPA GPAT PA Phosphatidic Acid (1-Palmitoyl-2-linoleoyl) LPA->PA LPAAT PA->PLG PAP

Caption: Metabolic pathways for the synthesis and degradation of this compound.

This compound Signaling Pathway

PLG_Signaling Extracellular_Signal Extracellular Signal (e.g., Hormone, Growth Factor) Receptor Receptor Extracellular_Signal->Receptor PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes PLG This compound (PLG) PIP2->PLG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) PLG->PKC activates ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca2 Ca2+ ER->Ca2 releases Ca2->PKC activates (conventional PKCs) Substrate Substrate Proteins PKC->Substrate phosphorylates Phospho_Substrate Phosphorylated Substrate Proteins Substrate->Phospho_Substrate Response Cellular Responses (Gene Expression, Proliferation, etc.) Phospho_Substrate->Response leads to

Caption: Signaling pathway initiated by the generation of this compound.

Experimental Workflow for LC-MS/MS Quantification of PLG

LCMS_Workflow Sample Biological Sample (Cells or Tissue) Extraction Lipid Extraction (Bligh-Dyer) Sample->Extraction Dry Dry Down (Nitrogen Stream) Extraction->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LC Liquid Chromatography (C18 Column) Reconstitute->LC MS Tandem Mass Spectrometry (ESI-MS/MS) LC->MS Analysis Data Analysis (Quantification vs. Internal Standard) MS->Analysis

Caption: Workflow for the quantification of this compound by LC-MS/MS.

Conclusion

This compound is a metabolically significant diacylglycerol species that sits (B43327) at the crossroads of lipid metabolism and cellular signaling. Its synthesis and degradation are tightly controlled by a series of enzymes that dictate its availability to act as a second messenger. The activation of Protein Kinase C by PLG initiates a cascade of phosphorylation events that regulate numerous cellular processes. While the broad strokes of DAG metabolism and signaling are well-understood, further research is needed to elucidate the specific roles and regulation of individual DAG species like PLG. The experimental protocols and analytical techniques outlined in this guide provide a framework for researchers to investigate the nuanced functions of this important lipid molecule, which will be critical for advancing our understanding of cellular physiology and for the development of novel therapeutic strategies.

References

The Role of 1-Palmitoyl-2-linoleoyl-rac-glycerol in Cell Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG) is a specific diacylglycerol (DAG) molecule, a class of lipids that are pivotal second messengers in a multitude of cellular signaling pathways. As a key activator of Protein Kinase C (PKC) isoforms, PLG is integral to the regulation of diverse cellular processes, including proliferation, differentiation, apoptosis, and cellular metabolism. This technical guide provides an in-depth exploration of the role of PLG in cell signaling, with a focus on its interaction with PKC and its metabolic regulation by Diacylglycerol Kinases (DGKs). Detailed experimental protocols, quantitative data from related DAG species, and visual representations of signaling pathways are presented to facilitate further research and drug development efforts targeting DAG-mediated signaling cascades.

Introduction to this compound (PLG)

This compound, also known as DG(16:0/18:2), is a diacylglycerol composed of a glycerol (B35011) backbone with a palmitic acid at the sn-1 position and a linoleic acid at the sn-2 position. The "rac" designation indicates that it is a racemic mixture of the stereoisomers. In cell signaling, the sn-1,2 configuration is the biologically active form for PKC activation.

DAGs are generated at the cell membrane through the hydrolysis of phospholipids, primarily phosphatidylinositol 4,5-bisphosphate (PIP2), by phospholipase C (PLC) in response to extracellular stimuli. Their primary role as second messengers is to recruit and activate a variety of effector proteins, most notably the Protein Kinase C (PKC) family.

The Central Role of PLG in Protein Kinase C (PKC) Activation

The activation of PKC is a critical event in the propagation of many signaling cascades. Different isoforms of PKC exhibit varying sensitivities and responses to different molecular species of DAG, suggesting a sophisticated level of regulation encoded in the structure of the DAG molecule itself.

Mechanism of PKC Activation by PLG
Isoform-Specific Activation of PKC by DAGs

Research has demonstrated that the fatty acid composition of DAGs can lead to differential activation of PKC isoforms. For instance, DAGs containing polyunsaturated fatty acids have been shown to be potent activators of certain PKC isoforms. While direct data for PLG is limited, the presence of the polyunsaturated linoleic acid at the sn-2 position suggests it could exhibit selectivity towards certain PKC isoforms.

Table 1: Activation of PKC Isoforms by Various Diacylglycerol Species

Diacylglycerol Species PKC Isoform(s) Preferentially Activated Observations
1-Stearoyl-2-arachidonoyl-sn-glycerol (B52953) (SAG) PKCα, PKCδ Showed significantly higher stimulatory effects on these isoforms compared to SDG and SEG.
1-Stearoyl-2-docosahexaenoyl-sn-glycerol (SDG) PKCβI Activation of PKCβI was higher with SDG and SEG than with SAG.

| 1-Stearoyl-2-eicosapentaenoyl-sn-glycerol (SEG) | PKCβI | Similar to SDG, showed higher activation of PKCβI compared to SAG. |

Data extrapolated from studies on related diacylglycerol species to provide a comparative context.

Metabolic Regulation of PLG Signaling by Diacylglycerol Kinases (DGKs)

The signaling activity of PLG is terminated by its phosphorylation to phosphatidic acid (PA), a reaction catalyzed by Diacylglycerol Kinases (DGKs). This conversion not only attenuates the PKC signal but also generates another signaling lipid, PA. The substrate specificity of DGK isoforms is a key factor in the regulation of DAG signaling.

Different DGK isoforms exhibit preferences for DAGs with specific fatty acid compositions. For example, DGKε shows a high specificity for DAG species containing arachidonic acid at the sn-2 position. While the specific kinetics of PLG with various DGK isoforms have not been extensively characterized, it is plausible that specific DGKs are responsible for its metabolism, thereby shaping the spatiotemporal dynamics of PLG-mediated signaling.

Table 2: Substrate Specificity of Diacylglycerol Kinase ε

DGK Isoform Preferred Substrate Significance

| DGKε | 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG) | This specificity suggests a role in the phosphatidylinositol (PI) cycle.[1][2] |

Signaling Pathways and Experimental Workflows

Canonical DAG Signaling Pathway

The following diagram illustrates the central role of DAG in the activation of Protein Kinase C.

DAG_PKC_Pathway cluster_membrane Plasma Membrane cluster_cytosol PLC PLC PIP2 PIP2 PLG This compound (PLG) PIP2->PLG hydrolyzes to PKC_active Active PKC PLG->PKC_active binds & activates PA Phosphatidic Acid PLG->PA phosphorylates to Downstream Downstream Targets (Phosphorylation) PKC_active->Downstream DGK DGK PKC_inactive Inactive PKC PKC_inactive->PKC_active recruits Receptor GPCR / RTK Receptor->PLC activates Ligand Ligand Ligand->Receptor

Caption: Canonical DAG signaling pathway leading to PKC activation.

Metabolic Fate of PLG

This diagram illustrates the key enzymatic step in the termination of PLG signaling.

PLG_Metabolism PLG This compound (PLG) (Active Signal) PA 1-Palmitoyl-2-linoleoyl-phosphatidic acid (PA) (Signal Termination & New Signal) PLG->PA phosphorylation DGK Diacylglycerol Kinase (DGK) ADP ADP DGK->ADP ATP ATP ATP->DGK

Caption: Metabolic conversion of PLG to PA by Diacylglycerol Kinase.

Experimental Workflow for PKC Activity Assay

The following workflow outlines a general procedure for assessing the effect of PLG on PKC activity.

PKC_Assay_Workflow prep_vesicles 1. Prepare Lipid Vesicles (with and without PLG) incubation 3. Incubate PKC with Vesicles, [γ-32P]ATP, and Substrate Peptide prep_vesicles->incubation prep_enzyme 2. Purify or Obtain Recombinant PKC Isoform prep_enzyme->incubation stop_reaction 4. Stop Reaction (e.g., with EDTA) incubation->stop_reaction separation 5. Separate Phosphorylated Substrate (e.g., P81 paper) stop_reaction->separation quantification 6. Quantify Radioactivity (Scintillation Counting) separation->quantification analysis 7. Data Analysis (Compare activity with vs. without PLG) quantification->analysis

Caption: General experimental workflow for a radioactive PKC activity assay.

Detailed Experimental Protocols

Preparation of PLG-Containing Lipid Vesicles

This protocol is adapted from general methods for preparing lipid vesicles for use in cell-free and cell-based assays.

Materials:

  • This compound (PLG)

  • Phosphatidylcholine (PC)

  • Phosphatidylserine (PS)

  • Chloroform (B151607)

  • Glass vials

  • Nitrogen gas stream

  • Probe sonicator

  • Assay buffer (e.g., HEPES-based buffer)

Procedure:

  • In a glass vial, prepare a lipid mixture of PC, PS, and PLG in chloroform at the desired molar ratio (e.g., 8:2:x, where x is the variable mole percent of PLG). A control set of vesicles without PLG should also be prepared.

  • Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

  • Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.

  • Resuspend the lipid film in the desired assay buffer by vortexing.

  • To form small unilamellar vesicles (SUVs), sonicate the lipid suspension on ice using a probe sonicator until the solution becomes clear.

  • The vesicles can be stored at 4°C for a short period or used immediately.

In Vitro PKC Activity Assay

This protocol provides a framework for measuring the activity of a purified PKC isoform in the presence of PLG-containing vesicles.

Materials:

  • Purified recombinant PKC isoform

  • PLG-containing vesicles (and control vesicles)

  • PKC substrate peptide (e.g., myelin basic protein fragment)

  • [γ-³²P]ATP

  • Assay buffer (containing CaCl₂, MgCl₂, DTT)

  • P81 phosphocellulose paper

  • Phosphoric acid

  • Scintillation counter and fluid

Procedure:

  • Prepare a reaction mixture containing the assay buffer, PKC substrate peptide, and the prepared lipid vesicles (with or without PLG).

  • Add the purified PKC isoform to the reaction mixture and pre-incubate for 5 minutes at 30°C.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Allow the reaction to proceed for a defined period (e.g., 10 minutes) at 30°C.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity incorporated into the substrate peptide using a scintillation counter.

  • Compare the PKC activity in the presence and absence of PLG to determine its effect.

Conclusion and Future Directions

This compound is a key signaling lipid that plays a crucial role in cellular regulation through the activation of Protein Kinase C. While the general principles of DAG signaling are well-established, the specific roles of individual DAG molecular species like PLG are still an active area of research. The structural nuances of PLG, particularly the presence of palmitic and linoleic acids, likely confer specific properties in terms of its interactions with PKC isoforms and its metabolism by DGKs.

Future research should focus on elucidating the precise binding affinities and activation kinetics of PLG with a panel of PKC isoforms. Furthermore, identifying the specific DGK isoforms that metabolize PLG and characterizing their kinetic parameters will provide a more complete understanding of how PLG-mediated signals are shaped and terminated. The development of advanced analytical techniques, such as lipidomics, will be instrumental in tracking the dynamics of PLG in living cells and deciphering its specific contributions to various physiological and pathological processes. A deeper understanding of PLG signaling will undoubtedly open new avenues for the development of targeted therapeutics for a range of diseases, including cancer and metabolic disorders.

References

An In-depth Technical Guide to 1-Palmitoyl-2-linoleoyl-rac-glycerol: From Discovery to Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Palmitoyl-2-linoleoyl-rac-glycerol, a significant diacylglycerol (DAG) species implicated in cellular signaling. While the "discovery" of this specific molecule is not a singular event, its identification is rooted in the broader history of lipid research and the unravelling of second messenger pathways. This document details its physicochemical properties, methodologies for its synthesis and analysis, and its pivotal role in cellular signaling, with a particular focus on the activation of Protein Kinase C (PKC). Experimental protocols and quantitative data are presented to support researchers in the fields of lipid biology and drug development.

Introduction: The Emergence of a Signaling Lipid

The history of this compound is intrinsically linked to the discovery of diacylglycerols as critical second messengers in signal transduction. In the late 1970s and early 1980s, the pioneering work of Yasutomi Nishizuka and his colleagues established that diacylglycerol, produced from the hydrolysis of phosphoinositides, is a key activator of Protein Kinase C (PKC).[1][2] This seminal discovery opened a new chapter in our understanding of cellular regulation.

Initially, research focused on the role of the entire diacylglycerol class. However, with advancements in analytical techniques such as mass spectrometry and chromatography, it became possible to identify and quantify individual molecular species of DAGs.[3] this compound was identified as one of the many DAG species generated in cells upon stimulation of various receptors. Its significance lies in the specific fatty acid composition—a saturated palmitic acid at the sn-1 position and a polyunsaturated linoleic acid at the sn-2 position—which influences its interaction with and activation of downstream effector proteins.[4][5]

Physicochemical Properties

This compound is a diacylglycerol with the following key properties:

PropertyValueSource
Molecular Formula C37H68O5[6]
Molecular Weight 592.9 g/mol [6]
Appearance Solid[7]
IUPAC Name [(2R)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate[6]

Synthesis and Experimental Protocols

The synthesis of specific 1,2-diacylglycerol isomers like this compound requires careful control to prevent acyl migration to the more stable 1,3-diacylglycerol form. Both chemical and enzymatic methods have been developed for the synthesis of diacylglycerols.

Enzymatic Synthesis

Enzymatic synthesis using lipases is a common and highly specific method for producing 1,2-diacylglycerols.[5][8][9] The following is a generalized protocol based on lipase-catalyzed esterification or glycerolysis.

Protocol: Lipase-Catalyzed Synthesis of this compound

Materials:

  • 1-monopalmitoyl-rac-glycerol

  • Linoleic acid

  • Immobilized lipase (B570770) (e.g., Novozym 435, Lipozyme RM IM)[9]

  • Organic solvent (e.g., hexane (B92381), t-butanol)

  • Molecular sieves (for water removal)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-monopalmitoyl-rac-glycerol and a molar excess of linoleic acid in the chosen organic solvent.

  • Water Removal: Add activated molecular sieves to the reaction mixture to remove water produced during the esterification, which can inhibit the lipase and promote side reactions.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount of lipase will need to be optimized depending on the specific activity of the enzyme.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 40-60°C) with constant stirring for a period of several hours to days, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Enzyme Removal: Once the reaction has reached the desired conversion, remove the immobilized lipase by filtration.

  • Purification: Evaporate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of hexane and ethyl acetate (B1210297) to separate the desired 1,2-diacylglycerol from unreacted starting materials and byproducts.[10]

Chemical Synthesis

Chemical synthesis of 1,2-diacylglycerols often involves the use of protecting groups to ensure the correct regioselectivity. A general approach is to start with a protected glycerol (B35011) derivative, sequentially introduce the fatty acyl chains, and then deprotect the final hydroxyl group.[11]

Analytical Methodologies

The accurate quantification and identification of this compound from biological samples require sophisticated analytical techniques due to the presence of other lipid species and isomers.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful tool for the analysis of diacylglycerol species.[3][12][13] The following is a generalized protocol for the analysis of DAGs from a biological sample.

Protocol: LC-MS/MS Analysis of Diacylglycerols

1. Lipid Extraction:

  • Homogenize the biological sample in a mixture of chloroform (B151607) and methanol (B129727) (e.g., 2:1, v/v).

  • Add an internal standard, such as a deuterated or odd-chain DAG, to the extraction solvent for quantification.

  • After phase separation, collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

2. Chromatographic Separation:

  • Reconstitute the lipid extract in a suitable solvent (e.g., isopropanol/acetonitrile).

  • Inject the sample onto a reverse-phase C18 column.[12]

  • Use a gradient elution with a mobile phase consisting of, for example, acetonitrile/water and isopropanol/acetonitrile, both containing a salt such as ammonium (B1175870) acetate to improve ionization.[12]

3. Mass Spectrometric Detection:

  • Use an electrospray ionization (ESI) source in positive ion mode.

  • Perform tandem mass spectrometry (MS/MS) by selecting the precursor ion corresponding to the [M+NH4]+ or [M+Na]+ adduct of this compound.

  • Fragment the precursor ion and detect the characteristic product ions. The neutral loss of the fatty acyl chains can be used for identification and quantification.

Biological Role and Signaling Pathways

This compound, as a 1,2-diacylglycerol, is a key signaling molecule that activates a variety of effector proteins, most notably Protein Kinase C (PKC).[2][14]

Generation of this compound in Cells

This specific DAG is generated at the cell membrane in response to extracellular signals that activate phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol.[15] The fatty acid composition of the generated DAG reflects the fatty acid composition of the parent PIP2.

PKC_Activation_Workflow cluster_membrane Cell Membrane cluster_cytosol Cytosol DAG This compound (in membrane) PKC_active Active PKC (at membrane) DAG->PKC_active binds to C1 domain PKC_inactive Inactive PKC PKC_inactive->PKC_active Translocation to membrane and conformational change Phosphorylation Phosphorylation of Substrate Proteins PKC_active->Phosphorylation Cellular_Response Cellular Response Phosphorylation->Cellular_Response

References

physical and chemical properties of 1-Palmitoyl-2-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-linoleoyl-rac-glycerol is a diacylglycerol (DAG) composed of a glycerol (B35011) backbone with a palmitic acid molecule at the sn-1 position and a linoleic acid molecule at the sn-2 position. As a member of the diacylglycerol family, it is an important intermediate in lipid metabolism and a key signaling molecule in various cellular processes. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, details on its characterization, and insights into its biological relevance, distinguishing it from its more extensively studied acetylated analog, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG).

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

PropertyValueReference
Molecular Formula C37H68O5[1][2]
Molecular Weight 592.9 g/mol [1][2]
Appearance Colorless Liquid[3][]
Solubility Chloroform: slightly soluble, DMF: 10 mg/ml, Ethanol: 12.5 mg/ml, PBS:Ethanol (1:1): 500 µg/ml.[5]
Storage Temperature -20°C[3][6]
Stability ≥ 2 years (under proper storage)[5][7]

Experimental Protocols

Detailed experimental protocols for the specific synthesis and characterization of this compound are not extensively published. However, general methods for the analysis of diacylglycerols can be adapted.

Lipid Extraction

A common method for extracting lipids, including diacylglycerols, from biological samples is a modified Folch method.

Protocol:

  • Homogenize the sample in a suitable buffer.

  • Add a chloroform/methanol mixture (typically 2:1 v/v) to the homogenate and vortex thoroughly.

  • Centrifuge the mixture to separate the phases.

  • The lower organic phase, containing the lipids, is carefully collected.

  • The solvent is evaporated under a stream of nitrogen to yield the lipid extract.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a suitable method for the separation and quantification of diacylglycerol isomers.[8]

  • Column: C18 reversed-phase column.

  • Mobile Phase: An isocratic elution with acetonitrile (B52724) is often effective.[8]

  • Detection: UV detection at 205 nm can be used.[8]

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and quantification of diacylglycerols.[9] Electrospray ionization (ESI) is a commonly used ionization technique.

Thin-Layer Chromatography (TLC): TLC can be employed for the separation of diacylglycerols from other lipid classes. The separated lipids can then be visualized and quantified using various techniques, including spectrophotometry.[10]

Biological Significance and Signaling Pathways

Diacylglycerols are critical second messengers in a multitude of cellular signaling pathways. They are primarily known for their role in activating protein kinase C (PKC), which in turn regulates a wide array of cellular processes.[11][12]

General Diacylglycerol Signaling

The generation of diacylglycerol at the cell membrane, often through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), initiates a signaling cascade.

Diacylglycerol Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR PLC Phospholipase C (PLC) GPCR->PLC 2. Activates PIP2 PIP2 PLC->PIP2 3. Hydrolyzes DAG 1-Palmitoyl-2-linoleoyl- rac-glycerol (DAG) PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC 4. Activates CellularResponse Downstream Cellular Responses PKC->CellularResponse 5. Phosphorylates Target Proteins ExtracellularSignal Extracellular Signal ExtracellularSignal->GPCR 1. Activation Lipid Analysis Workflow Sample Biological Sample (Tissue, Cells, etc.) Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Separation Chromatographic Separation (HPLC or TLC) Extraction->Separation Analysis Mass Spectrometry (LC-MS) Separation->Analysis Quantification Data Processing and Quantification Analysis->Quantification Interpretation Biological Interpretation Quantification->Interpretation

References

Methodological & Application

Application Notes and Protocols: 1-Palmitoyl-2-linoleoyl-rac-glycerol as a Standard for Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of lipidomics, accurate and reliable quantification of individual lipid species is paramount. Diacylglycerols (DAGs) are a class of neutral lipids that play crucial roles not only as intermediates in lipid metabolism but also as potent second messengers in cellular signaling. 1-Palmitoyl-2-linoleoyl-rac-glycerol, a specific diacylglycerol isomer, serves as an essential standard for the precise identification and quantification of DAGs in complex biological samples. Its well-defined chemical structure and physical properties allow for the calibration of analytical platforms, ensuring data accuracy and reproducibility in research, diagnostics, and drug development.

This document provides detailed application notes and experimental protocols for the use of this compound as a standard in lipidomics workflows, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its effective use as a standard.

PropertyValue
Molecular Formula C₃₇H₆₈O₅
Molecular Weight 592.9 g/mol
Monoisotopic Mass 592.506675 Da
Appearance Solid or oil
Solubility Soluble in chloroform (B151607), ethanol, and other organic solvents.

Application in Lipidomics

This compound is primarily utilized as an internal standard in quantitative lipidomics studies. The addition of a known amount of this standard to a biological sample prior to lipid extraction allows for the correction of variability introduced during sample preparation and analysis. This includes inconsistencies in extraction efficiency, derivatization yield, and instrument response.

Key Applications:

  • Quantitative Analysis: Enables the absolute or relative quantification of endogenous diacylglycerol species in various biological matrices, including plasma, tissues, and cell cultures.

  • Method Validation: Used to assess the performance of analytical methods by determining parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

  • System Suitability: Employed to monitor the performance and stability of the LC-MS/MS system over time.

Experimental Protocols

Lipid Extraction from Biological Samples

The choice of extraction method is critical for the efficient recovery of diacylglycerols. The Folch and Bligh-Dyer methods are two of the most widely used protocols for total lipid extraction.

a) Modified Folch Extraction Method

This method utilizes a chloroform:methanol solvent system to extract lipids from the sample matrix.

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Homogenizer

  • Centrifuge

Protocol:

  • Homogenization: Homogenize the tissue or cell sample (e.g., 100 mg) in 2 mL of a 2:1 (v/v) mixture of chloroform and methanol.

  • Internal Standard Spiking: Prior to homogenization, add a known amount of this compound standard solution.

  • Phase Separation: After homogenization, add 0.4 mL of 0.9% NaCl solution and vortex thoroughly.

  • Centrifugation: Centrifuge the mixture at low speed (e.g., 2000 x g) for 10 minutes to separate the phases.

  • Collection of Organic Phase: Carefully collect the lower organic phase (chloroform layer) containing the lipids.

  • Drying: Evaporate the solvent under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 1:1, v/v).

b) Bligh-Dyer Extraction Method

This method is a modification of the Folch method and is particularly suitable for samples with high water content.

Materials:

  • Chloroform

  • Methanol

  • Deionized water

  • Homogenizer

  • Centrifuge

Protocol:

  • Homogenization: Homogenize the sample in a mixture of chloroform:methanol:water with a ratio of 1:2:0.8 (v/v/v).

  • Internal Standard Spiking: Add the this compound standard before homogenization.

  • Phase Separation: Add an additional 1 part chloroform and 1 part water to the homogenate to induce phase separation. The final ratio of chloroform:methanol:water should be 2:2:1.8 (v/v/v).

  • Centrifugation: Centrifuge the mixture to achieve clear phase separation.

  • Collection and Processing: Collect the lower organic phase and process as described in the Folch method (steps 6 and 7).

LC-MS/MS Analysis of Diacylglycerols

The following is a representative protocol for the analysis of diacylglycerols using a triple quadrupole mass spectrometer. Instrument parameters should be optimized for the specific system being used.

a) Liquid Chromatography (LC) Conditions

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid
Mobile Phase B Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid
Gradient Start with 30% B, increase to 100% B over 10 min, hold for 5 min, return to 30% B and equilibrate for 5 min.
Flow Rate 0.3 mL/min
Column Temperature 45 °C
Injection Volume 5 µL

b) Mass Spectrometry (MS) Conditions

Diacylglycerols can be detected as their ammonium adducts ([M+NH₄]⁺) in positive ion mode. Multiple Reaction Monitoring (MRM) is used for sensitive and specific quantification.

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow (Desolvation) 800 L/hr
Gas Flow (Cone) 50 L/hr

c) MRM Transitions for this compound

The precursor ion for this compound as an ammonium adduct is m/z 610.5. The product ions result from the neutral loss of the fatty acyl chains.

Precursor Ion (m/z)Product Ion (m/z)Description
610.5355.3[M+NH₄ - C₁₆H₃₂O₂]⁺ (Loss of Palmitic Acid)
610.5331.3[M+NH₄ - C₁₈H₃₂O₂]⁺ (Loss of Linoleic Acid)

Quantitative Data

The following table summarizes representative quantitative data for the analysis of a diacylglycerol standard, which can be expected to be similar for this compound with a validated method.

ParameterTypical Value
Linearity Range 50 - 10,000 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) ~15 ng/mL
Lower Limit of Quantification (LLOQ) 50 ng/mL[1]
Extraction Recovery (Folch) > 95%

Signaling Pathway and Experimental Workflow

Diacylglycerol Signaling Pathway

Diacylglycerol is a critical second messenger that is produced at the cell membrane in response to various extracellular stimuli. It activates a number of downstream signaling proteins, most notably Protein Kinase C (PKC).

DAG_Signaling cluster_membrane Plasma Membrane receptor GPCR / RTK plc Phospholipase C (PLC) receptor->plc Activates dag This compound (DAG) plc->dag Hydrolyzes PIP2 to ip3 IP3 plc->ip3 pip2 PIP2 pkc Protein Kinase C (PKC) dag->pkc Activates cellular_response Cellular Response (e.g., Proliferation, Differentiation) pkc->cellular_response Phosphorylates Target Proteins stimulus Extracellular Stimulus stimulus->receptor Binds er Endoplasmic Reticulum ip3->er Binds to IP3 Receptor ca2 Ca²⁺ Release er->ca2 ca2->pkc Co-activates

Caption: Diacylglycerol (DAG) signaling cascade.

Experimental Workflow for Quantitative Lipidomics

The following diagram illustrates the logical flow of a typical quantitative lipidomics experiment using an internal standard.

Lipidomics_Workflow sample Biological Sample (Tissue, Plasma, Cells) standard Spike with This compound (Internal Standard) sample->standard extraction Lipid Extraction (e.g., Folch Method) standard->extraction analysis LC-MS/MS Analysis (MRM Mode) extraction->analysis data_processing Data Processing (Peak Integration, Normalization) analysis->data_processing quantification Quantification (Comparison to Standard Curve) data_processing->quantification results Quantitative Results of Endogenous DAGs quantification->results

Caption: Quantitative lipidomics workflow.

Conclusion

This compound is an indispensable tool for accurate and reliable quantification of diacylglycerols in lipidomics research. The protocols and data presented herein provide a comprehensive guide for its application as an internal standard in LC-MS/MS-based workflows. Adherence to these guidelines will contribute to the generation of high-quality, reproducible data, thereby advancing our understanding of the roles of diacylglycerols in health and disease.

References

Application Notes and Protocols for Mass Spectrometry Analysis of 1-Palmitoyl-2-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide a comprehensive guide for the quantitative analysis of 1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG), a significant diacylglycerol (DAG), using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Diacylglycerols are critical lipid second messengers involved in various cellular signaling pathways, and their accurate quantification is essential for research in metabolic diseases, oncology, and drug development.[1][2] This document outlines detailed protocols for lipid extraction, chromatographic separation, and mass spectrometric detection, along with data analysis procedures. The provided methods are tailored for researchers, scientists, and drug development professionals aiming to establish robust and reproducible analysis of PLG in biological matrices.

Introduction

This compound (PLG), also denoted as DAG (16:0/18:2), is a key intermediate in lipid metabolism and a crucial signaling molecule.[2][3][4] DAGs activate a range of proteins, most notably Protein Kinase C (PKC), initiating downstream signaling cascades that regulate cell proliferation, survival, and migration.[5] Altered levels of specific DAG species are implicated in the pathophysiology of diseases like diabetes and cancer.[1][6]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become the gold standard for the specific and sensitive quantification of lipid molecular species.[7] This is particularly important for DAGs, as their low abundance and lack of a permanent charge present analytical challenges.[1][3] This protocol details an optimized LC-MS/MS method for the reliable quantification of PLG.

Experimental Protocols

Lipid Extraction from Biological Samples

The efficient extraction of lipids from the sample matrix is a critical first step. The Folch method is a widely used and robust protocol for total lipid extraction.[7]

Materials:

  • Sample (e.g., tissue homogenate, cell pellet, plasma)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Internal Standard (IS): A suitable non-endogenous DAG, such as 1,2-di-dodecanoyl-sn-glycerol (DAG 12:0/12:0), should be added at the beginning of the extraction to account for sample loss and matrix effects.[1]

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen evaporator or vacuum concentrator

Protocol (Modified Folch Method):

  • Homogenization: Homogenize tissue samples or resuspend cell pellets in a known volume of ice-cold phosphate-buffered saline (PBS). For plasma, use the sample directly.

  • Solvent Addition: To a 100 µL sample, add 2 mL of a 2:1 (v/v) chloroform:methanol mixture. Add the internal standard at this stage.

  • Extraction: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of lipids into the solvent.[8]

  • Phase Separation: Add 400 µL of 0.9% NaCl solution to induce phase separation.[8]

  • Centrifugation: Vortex the mixture for 30 seconds and centrifuge at 2,000 x g for 10 minutes. This will result in two distinct phases.[8]

  • Lipid Collection: Carefully collect the lower organic phase (chloroform), which contains the lipids, using a glass Pasteur pipette and transfer it to a new tube.[8]

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen or using a vacuum concentrator.[8]

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 90:10 Acetonitrile:Isopropanol with additives) for LC-MS/MS analysis.

Liquid Chromatography (LC) Method

Reversed-phase chromatography is typically used to separate DAG species based on their acyl chain length and degree of unsaturation.

Parameter Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system
Column C18 Reversed-Phase Column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
Mobile Phase A Water:Acetonitrile (40:60) with 10 mM Ammonium (B1175870) Formate & 0.1% Formic Acid
Mobile Phase B Acetonitrile:Isopropanol (10:90) with 10 mM Ammonium Formate & 0.1% Formic Acid
Flow Rate 0.3 mL/min
Column Temperature 55 °C
Injection Volume 5 µL
Gradient Elution Time (min)
0.0
1.5
12.0
15.0
15.1
18.0

Table 1: Suggested Liquid Chromatography Conditions for PLG Analysis.

Mass Spectrometry (MS) Method

Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of DAGs, often detecting them as ammonium adducts ([M+NH₄]⁺) or protonated molecules ([M+H]⁺).[9] Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.

The fragmentation of the PLG precursor ion typically results in neutral losses of the fatty acyl chains. The primary fragments correspond to the loss of the palmitic acid (16:0) and linoleic acid (18:2) chains.

Parameter Setting
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 350 °C
Capillary Voltage 3.5 kV
Scan Mode Multiple Reaction Monitoring (MRM)
Precursor Ion ([M+NH₄]⁺) m/z 616.5 (Calculated for C₃₇H₆₈O₅ + NH₄⁺)
Product Ion 1 (Loss of 16:0) m/z 343.3 (Represents the remaining linoleoyl-glycerol fragment)
Collision Energy 1 ~20-25 eV (Requires optimization)
Product Ion 2 (Loss of 18:2) m/z 313.3 (Represents the remaining palmitoyl-glycerol fragment)[10]
Collision Energy 2 ~20-25 eV (Requires optimization)

Table 2: Mass Spectrometry Parameters for MRM Analysis of PLG.

Data Analysis and Quantification

Calibration Curve: A calibration curve is constructed by analyzing a series of known concentrations of a PLG analytical standard spiked into a surrogate matrix (e.g., stripped plasma or the mobile phase). The peak area ratio of the analyte (PLG) to the internal standard (IS) is plotted against the concentration of the standard. A linear regression analysis is then applied to determine the concentration of PLG in unknown samples.

Quantification: The concentration of PLG in the biological samples is calculated using the linear regression equation derived from the calibration curve.

Visualizations

Experimental Workflow

The overall experimental process, from sample collection to data analysis, is a critical logical relationship to visualize for protocol clarity.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Tissue, Cells, Plasma) IS Spike Internal Standard (IS) Sample->IS Extract Lipid Extraction (Folch Method) IS->Extract Dry Dry Down Extract (Nitrogen Stream) Extract->Dry Recon Reconstitute in Mobile Phase Dry->Recon LC LC Separation (C18 Column) Recon->LC MS MS/MS Detection (MRM Mode) LC->MS Integration Peak Integration MS->Integration CalCurve Calibration Curve (Analyte/IS Ratio) Integration->CalCurve Quant Quantification CalCurve->Quant

Caption: Workflow for the quantitative analysis of PLG.

Signaling Pathway

PLG, as a diacylglycerol, is a key activator in the Protein Kinase C (PKC) signaling pathway. Understanding this relationship is crucial for interpreting the biological significance of PLG quantification.

G Receptor Gq-Protein-Coupled Receptor (GPCR) PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG (PLG) This compound PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Activates Substrate Downstream Substrates PKC->Substrate Phosphorylates Response Cellular Responses (Proliferation, etc.) Substrate->Response

Caption: Role of DAG (PLG) in the PKC signaling pathway.

References

Application Note: HPLC Separation of 1-Palmitoyl-2-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG) is a specific diacylglycerol (DAG) molecule containing a saturated palmitic acid (16:0) at the sn-1 position and an unsaturated linoleic acid (18:2) at the sn-2 position of the glycerol (B35011) backbone. Diacylglycerols are critical molecules in cellular signaling, acting as second messengers that can activate protein kinase C (PKC), and are also key intermediates in lipid metabolism. The accurate separation and quantification of specific DAG isomers are crucial for research in drug development, cell signaling, and lipidomics.

The primary challenge in the analysis of DAGs like PLG is the separation from its positional isomer, 1-linoleoyl-2-palmitoyl-rac-glycerol, and other closely related lipid species. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for this purpose, offering high resolution and sensitivity. This application note details a robust RP-HPLC method for the separation of PLG.

Key Challenges in PLG Separation
  • Isomeric Resolution: Differentiating between 1,2- and 1,3-diacylglycerol positional isomers.

  • Regioisomeric Separation: Separating regioisomers where the fatty acids are swapped between the sn-1 and sn-2 positions.

  • Detection: Diacylglycerols lack a strong chromophore, necessitating sensitive detection methods such as UV detection at low wavelengths (around 205 nm), a Charged Aerosol Detector (CAD), or mass spectrometry (MS).

Experimental Protocols

Protocol 1: Isocratic RP-HPLC with UV Detection

This protocol is adapted from methods developed for the separation of various diacylglycerol positional isomers from vegetable oils and is suitable for the routine analysis of PLG.[1][2][3][4]

1. Sample Preparation:

  • Dissolve the PLG standard or extracted lipid sample in isopropanol (B130326) or chloroform (B151607) to a final concentration of 1 mg/mL.
  • Filter the sample through a 0.45 µm PTFE syringe filter before injection.

2. Instrumentation and Columns:

  • HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, and UV/Vis detector.
  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended. Non-endcapped ODS columns may provide better separation for some regioisomers.[5]
  • Detector: UV/Vis detector set to 205 nm.[1][2][3][4]

3. Chromatographic Conditions:

  • Mobile Phase: 100% Acetonitrile (B52724).[1][2][3]
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 20 µL.
  • Run Time: Approximately 30 minutes.

4. Elution Order Principle:

  • In RP-HPLC, elution order is generally determined by the Equivalent Carbon Number (ECN), calculated as CN - 2xDB, where CN is the total number of carbon atoms in the fatty acyl chains and DB is the total number of double bonds.
  • For positional isomers with the same ECN, 1,3-DAGs typically elute earlier than their 1,2-DAG counterparts.[1][6]

Protocol 2: Gradient RP-HPLC with Charged Aerosol Detection (CAD)

This method is suitable for complex mixtures and provides universal detection for non-volatile analytes like PLG, without the need for a chromophore.

1. Sample Preparation:

  • As described in Protocol 1.

2. Instrumentation and Columns:

  • HPLC System: A gradient-capable HPLC system.
  • Column: C18 reversed-phase column (e.g., 150 mm x 3.0 mm, 3.5 µm particle size).
  • Detector: Charged Aerosol Detector (CAD).

3. Chromatographic Conditions:

  • Mobile Phase A: Acetonitrile
  • Mobile Phase B: Acetone (B3395972)
  • Flow Rate: 0.8 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 10 µL.
  • Gradient Program:
  • A step-wise gradient can be optimized. An example program starts with a higher proportion of acetonitrile and gradually increases the acetone concentration to elute more hydrophobic species.[6]

Data Presentation

Table 1: HPLC Method Parameters for PLG Separation

ParameterProtocol 1: Isocratic RP-HPLC-UVProtocol 2: Gradient RP-HPLC-CAD
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)C18 Reversed-Phase (150 mm x 3.0 mm, 3.5 µm)
Mobile Phase 100% AcetonitrileA: Acetonitrile, B: Acetone
Elution Mode IsocraticGradient
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 30 °C40 °C
Detector UV at 205 nmCharged Aerosol Detector (CAD)
Injection Volume 20 µL10 µL
Primary Application Quantification of known isomers, Quality ControlAnalysis of complex lipid mixtures, Isomer identification

Table 2: Expected Elution Characteristics of Diacylglycerols

Compound ClassGeneral Elution Order on RP-HPLCRationale
Positional Isomers 1,3-Diacylglycerols elute before 1,2-Diacylglycerols with the same fatty acid composition.[1][6]The 1,2-isomer has a slightly larger hydrophobic surface area exposed to the stationary phase, leading to stronger retention.
Regioisomers Isomers with a shorter or more unsaturated fatty acid at the sn-1 position tend to be retained longer.[5]This subtle difference in shape and interaction with the C18 chains influences retention.
Fatty Acid Chain Retention time increases with increasing chain length and decreases with increasing unsaturation.Increasing chain length increases hydrophobicity, while double bonds introduce polarity, reducing retention.

Mandatory Visualizations

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Lipid Sample or PLG Standard Dissolve Dissolve in Isopropanol/Chloroform Sample->Dissolve Filter Filter (0.45 µm PTFE) Dissolve->Filter Autosampler Autosampler Injection Filter->Autosampler Inject Column RP-C18 Column (e.g., 250x4.6mm) Autosampler->Column Detection Detection (UV @ 205nm or CAD) Column->Detection Integration Peak Integration & Identification Chromatogram Generate Chromatogram Detection->Chromatogram Signal Output Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Diacylglycerol (DAG) Signaling Pathway

Diacylglycerols are crucial second messengers in cellular signaling. Upon stimulation of cell surface receptors (like GPCRs or Receptor Tyrosine Kinases), the enzyme Phospholipase C (PLC) is activated. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, to generate two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][8] While IP3 diffuses into the cytosol to trigger calcium release, DAG remains in the plasma membrane.[8][9] Here, DAG recruits and activates Protein Kinase C (PKC), which then phosphorylates downstream target proteins, leading to a variety of cellular responses, including proliferation, differentiation, and apoptosis.[10]

DAG_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Cell Surface Receptor (e.g., GPCR) PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 (Membrane Lipid) PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) (e.g., PLG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Recruits & Activates CellResponse Cellular Responses (e.g., Proliferation, Gene Expression) PKC->CellResponse Phosphorylates Targets

Caption: The Diacylglycerol (DAG) and Protein Kinase C (PKC) signaling cascade.

References

Application Notes and Protocols: Immunomodulatory Effects of 1-Palmitoyl-2-linoleoyl-rac-glycerol (as 1-Palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol) in vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo immunomodulatory effects of 1-Palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), a synthetic monoacetyldiaglyceride also known as EC-18. This document includes summaries of quantitative data, detailed experimental protocols from cited studies, and visualizations of key biological pathways and workflows.

Quantitative Data Summary

The following tables summarize the key quantitative findings on the immunomodulatory effects of PLAG from in vivo and ex vivo human studies.

Table 1: Effect of PLAG on Plasma Cytokine Levels in Concanavalin (B7782731) A (Con A)-Induced Hepatitis Mouse Model [1]

Treatment GroupIL-4 (pg/mL)IL-6 (pg/mL)IL-10 (pg/mL)CXCL2 (pg/mL)IFN-γ (pg/mL)
ControlUndetectableUndetectableUndetectableUndetectableUndetectable
Con A150 ± 20800 ± 1002500 ± 3001200 ± 15018000 ± 2000
Con A + PLAG80 ± 15400 ± 501500 ± 200600 ± 8017000 ± 1800

*p < 0.05 compared to the Con A treated group. Data are presented as mean ± SEM.

Table 2: Effect of PLAG Supplementation on Cytokine Production by Peripheral Blood Mononuclear Cells (PBMCs) in Healthy Adults [2]

Treatment GroupIL-4 Production (pg/mL)IL-6 Production (pg/mL)IL-2 Production (pg/mL)IFN-γ Production (pg/mL)
Soybean Oil (Control)Significant ProductionSignificant ProductionNo significant changeNo significant change
PLAGLower (p<0.001)Lower (p<0.001)UnalteredUnaltered

Table 3: Effect of PLAG on B Cell Proliferation in Healthy Adults [2]

Treatment GroupB Cell Proliferation
Soybean Oil (Control)Baseline Proliferation
PLAGSignificantly Decreased (p<0.05)

Experimental Protocols

This section provides detailed methodologies for key in vivo experiments investigating the immunomodulatory effects of PLAG.

Protocol 1: Evaluation of PLAG in a Concanavalin A (Con A)-Induced Hepatitis Mouse Model[1]

Objective: To assess the in vivo effect of PLAG on cytokine secretion and neutrophil migration in a mouse model of autoimmune hepatitis.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • 1-Palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG)

  • Concanavalin A (Con A)

  • Saline solution

  • Anesthesia (e.g., isoflurane)

  • Blood collection supplies (e.g., heparinized tubes)

  • Tissue collection tools

  • ELISA kits for IL-4, IL-6, IL-10, CXCL2, and IFN-γ

  • RNA extraction and qPCR reagents

  • Histology supplies (formalin, paraffin, H&E stain)

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.

  • Grouping: Divide mice into three groups: Control, Con A-treated, and PLAG pre-treated + Con A.

  • PLAG Administration: Administer PLAG orally to the pre-treatment group at a specified dose (e.g., 100 mg/kg) daily for a designated period before Con A injection. The control and Con A-only groups receive a vehicle control (e.g., soybean oil).

  • Induction of Hepatitis: Induce hepatitis by injecting Con A (e.g., 20 mg/kg) intravenously into the tail vein of the Con A and PLAG + Con A groups. The control group receives a saline injection.

  • Sample Collection: At a specified time point post-Con A injection (e.g., 8-12 hours), anesthetize the mice and collect blood via cardiac puncture into heparinized tubes. Perfuse the liver with saline and collect liver tissue samples.

  • Cytokine Analysis: Centrifuge the blood to separate plasma. Measure the concentrations of IL-4, IL-6, IL-10, CXCL2, and IFN-γ in the plasma using specific ELISA kits according to the manufacturer's instructions.

  • Gene Expression Analysis: Extract total RNA from a portion of the liver tissue. Perform reverse transcription and quantitative PCR (qPCR) to analyze the mRNA expression levels of relevant cytokines and chemokines.

  • Histological Analysis: Fix a portion of the liver tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess liver necrosis and leukocyte infiltration.

Protocol 2: Randomized Controlled Trial of PLAG Supplementation in Healthy Adults[2]

Objective: To evaluate the effects of PLAG supplementation on immune cell activity and cytokine production in healthy adults.

Materials:

  • Healthy adult volunteers

  • PLAG supplements (e.g., soft capsules)

  • Placebo supplements (e.g., soybean oil capsules)

  • Blood collection supplies (e.g., vacutainer tubes with anticoagulant)

  • Peripheral Blood Mononuclear Cell (PBMC) isolation reagents (e.g., Ficoll-Paque)

  • Cell culture medium and supplements

  • Mitogens for cell stimulation (e.g., phytohemagglutinin)

  • ELISA kits for IL-4, IL-6, IL-2, and IFN-γ

  • Flow cytometry reagents for B cell proliferation assay (e.g., CFSE)

Procedure:

  • Subject Recruitment and Randomization: Recruit healthy adult participants and randomly assign them to either the PLAG group or the placebo (control) group in a double-blind manner.

  • Supplementation: Instruct participants to take the assigned supplement daily for a specified duration (e.g., 4 weeks).

  • Blood Collection: Collect peripheral blood samples from each participant at baseline (before supplementation) and at the end of the study period.

  • PBMC Isolation: Isolate PBMCs from the collected blood samples using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Ex vivo Cytokine Production Assay:

    • Culture the isolated PBMCs in the presence of a mitogen (e.g., phytohemagglutinin) to stimulate cytokine production.

    • After a specified incubation period (e.g., 48 hours), collect the cell culture supernatants.

    • Measure the concentrations of IL-4, IL-6, IL-2, and IFN-γ in the supernatants using specific ELISA kits.

  • B Cell Proliferation Assay:

    • Label a portion of the isolated PBMCs with a fluorescent dye that dilutes upon cell division (e.g., CFSE).

    • Culture the labeled cells with a B cell mitogen.

    • After a specified incubation period, analyze the fluorescence intensity of the B cells using flow cytometry to determine the extent of proliferation.

  • Safety Assessment: Monitor participants for any adverse effects throughout the study period.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by PLAG and the experimental workflows described in the protocols.

PLAG_Signaling_Pathway cluster_Th2 Th2 Cell IL-4_Receptor IL-4 Receptor STAT6 STAT6 IL-4_Receptor->STAT6 Activates pSTAT6 p-STAT6 STAT6->pSTAT6 Phosphorylation IL-4_Gene IL-4 Gene Transcription pSTAT6->IL-4_Gene Promotes PLAG PLAG PLAG->STAT6 Inhibits Phosphorylation IL-4 IL-4 IL-4->IL-4_Receptor Binds

Caption: PLAG inhibits the phosphorylation of STAT6, a key transcription factor for IL-4 expression, thereby modulating the Th2 immune response.[3][4][5]

ConA_Hepatitis_Workflow cluster_animal In Vivo Experiment cluster_analysis Analysis Mice C57BL/6 Mice Grouping Group Assignment (Control, Con A, PLAG+Con A) Mice->Grouping Treatment Oral PLAG or Vehicle Grouping->Treatment Induction IV Con A Injection Treatment->Induction Sample_Collection Blood & Liver Collection Induction->Sample_Collection ELISA Plasma Cytokine (ELISA) Sample_Collection->ELISA qPCR Liver Gene Expression (qPCR) Sample_Collection->qPCR Histo Liver Histology (H&E) Sample_Collection->Histo

Caption: Experimental workflow for the Concanavalin A-induced hepatitis mouse model.

Human_Trial_Workflow cluster_trial Human Clinical Trial cluster_lab Laboratory Analysis Subjects Healthy Adults Randomization Randomization (PLAG vs. Placebo) Subjects->Randomization Supplementation 4-Week Supplementation Randomization->Supplementation Blood_Draw Blood Collection (Baseline & 4 Weeks) Supplementation->Blood_Draw PBMC_Isolation PBMC Isolation Blood_Draw->PBMC_Isolation Cytokine_Assay Ex vivo Cytokine Production (ELISA) PBMC_Isolation->Cytokine_Assay Proliferation_Assay B Cell Proliferation (Flow Cytometry) PBMC_Isolation->Proliferation_Assay

Caption: Workflow for the randomized controlled trial of PLAG in healthy adults.

References

Application Note and Protocol for the Dissolution of 1-Palmitoyl-2-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG) is a diacylglycerol (DAG) that plays a significant role in various physiological and pathological signaling pathways. As a key second messenger, it is involved in the activation of protein kinase C (PKC) isozymes, which regulate cellular processes such as proliferation, differentiation, and apoptosis. Due to its lipophilic nature, proper dissolution of PLG is critical for the accuracy and reproducibility of in vitro and in vivo experiments. This document provides a detailed protocol for the solubilization of PLG for use in biological research.

Data Presentation: Solubility of Related Di- and Triacylglycerols
Compound NameSolventSolubility
1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerolDMF10 mg/mL[1]
Ethanol (B145695)12.5 mg/mL[1]
PBS:Ethanol (1:1)500 µg/mL[1]
ChloroformSlightly soluble[1]
1-Palmitoyl-2-Oleoyl-3-Linolenoyl-rac-glycerolDMF10 mg/mL[2][3]
Ethanol10 mg/mL[2][3]
Ethanol:PBS (pH 7.2) (1:1)0.50 mg/mL[2][3]
Ethyl AcetateSoluble[2][3]
1-Palmitoyl-2-linoleoyl-3-stearoyl-rac-glycerolDMF10 mg/mL[4]

Note: Based on this data, organic solvents such as ethanol and DMF are effective for dissolving glycerolipids at high concentrations. For aqueous-based biological assays, a co-solvent system with PBS is necessary, though solubility is significantly reduced.

Experimental Protocols

This section outlines the recommended procedure for dissolving this compound.

Materials
  • This compound (PLG)

  • Anhydrous Ethanol (≥99.5%)

  • Dimethylformamide (DMF), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Water bath sonicator

Protocol 1: Dissolution in Organic Solvent (for stock solution preparation)

This protocol is suitable for preparing a concentrated stock solution of PLG that can be further diluted in aqueous media for experiments.

  • Weighing: Accurately weigh the desired amount of PLG in a sterile, chemical-resistant tube or vial. Perform this step in a fume hood.

  • Solvent Addition: Add the appropriate volume of anhydrous ethanol or DMF to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortexing: Tightly cap the container and vortex at maximum speed for 1-2 minutes to facilitate dissolution.

  • Warming (Optional): If the lipid does not fully dissolve, warm the solution in a water bath at 37°C for 5-10 minutes. Caution: Ensure the solvent is compatible with warming and take appropriate safety precautions.

  • Sonication (Optional): If aggregates are still present, sonicate the solution in a water bath sonicator for 5-10 minutes, or until the solution is clear.

  • Storage: Store the stock solution at -20°C. Before each use, bring the solution to room temperature and vortex briefly.

Protocol 2: Preparation of Aqueous Working Solutions

This protocol describes the dilution of the organic stock solution into an aqueous buffer for direct use in cell-based assays or other biological experiments.

  • Prepare Stock Solution: First, prepare a concentrated stock solution of PLG in ethanol or DMF as described in Protocol 1.

  • Pre-warm Aqueous Buffer: Warm the required volume of PBS (or other desired aqueous buffer) to 37°C.

  • Dilution: While vortexing the pre-warmed aqueous buffer, slowly add the required volume of the PLG stock solution to achieve the final desired concentration. The final concentration of the organic solvent should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced artifacts in biological systems.

  • Immediate Use: Use the freshly prepared aqueous working solution immediately to prevent precipitation of the lipid.

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the logical steps for the dissolution of this compound.

G cluster_stock Stock Solution Preparation cluster_working Aqueous Working Solution Preparation weigh Weigh PLG add_solvent Add Organic Solvent (Ethanol or DMF) weigh->add_solvent vortex1 Vortex (1-2 min) add_solvent->vortex1 check1 Visually Inspect for Dissolution vortex1->check1 warm Warm to 37°C (5-10 min) check1->warm Incomplete store Store at -20°C check1->store Complete sonicate Sonicate (5-10 min) warm->sonicate check2 Visually Inspect for Clarity sonicate->check2 check2->warm Incomplete check2->store Complete get_stock Thaw & Vortex Stock Solution dilute Slowly Add Stock to Vortexing PBS get_stock->dilute warm_pbs Pre-warm PBS to 37°C warm_pbs->dilute use Use Immediately dilute->use

Caption: Workflow for dissolving this compound.

References

Application of 1-Palmitoyl-2-linoleoyl-rac-glycerol Derivatives in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Note: While the inquiry specified 1-Palmitoyl-2-linoleoyl-rac-glycerol, the available scientific literature extensively focuses on its acetylated derivative, 1-Palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) , for applications in drug delivery. This document will, therefore, detail the application of PLAG in such systems, as it represents the current state of research and development in this area.

Introduction

1-Palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) is a synthetic monoacetyldiglyceride that has garnered significant attention in the pharmaceutical sciences for its potential as a key excipient in the formulation of advanced drug delivery systems.[1] Its inherent oily nature makes it a suitable candidate for lipid-based formulations, particularly for enhancing the oral bioavailability of poorly water-soluble drugs. This document provides a comprehensive overview of the application of PLAG in self-emulsifying drug delivery systems (SEDDS), including detailed protocols for formulation and characterization.

Application in Self-Emulsifying Drug Delivery Systems (SEDDS)

PLAG has been successfully incorporated into solid self-nanoemulsifying drug delivery systems (S-SNEDDS) and self-emulsifying granule systems (SEGS) to improve the solubility and oral absorption of hydrophobic drugs.[2][3] These systems are isotropic mixtures of an oil, surfactant, and co-surfactant, which form fine oil-in-water nanoemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.

Key Advantages of PLAG in SEDDS:
  • Enhanced Solubility: PLAG-based formulations have been shown to significantly increase the solubility of poorly water-soluble compounds.[1]

  • Improved Bioavailability: By presenting the drug in a solubilized form within a nanoemulsion, PLAG-containing SEDDS can lead to enhanced absorption and oral bioavailability.[2]

  • Solid Dosage Form: The conversion of liquid SEDDS into solid forms like granules or powders improves handling, stability, and patient compliance.

Quantitative Data Summary

The following tables summarize the quantitative data from studies on PLAG-based drug delivery systems.

Table 1: Composition of PLAG-Loaded Self-Emulsifying Formulations

ComponentRoleWeight RatioReference
PLAGOily Phase1[1]
Sodium Lauryl Sulphate (SLS)Surfactant0.25[1]
Hydroxypropyl Methylcellulose (HPMC)Binder0.1[1]
Calcium Silicate (B1173343)Solid Carrier0.5[1]
Microcrystalline Cellulose (MCC)Solid Carrier3[1]

Table 2: Physicochemical Characterization of PLAG-Loaded Formulations

ParameterSEGSS-SNEDDSReference
Emulsion Droplet Size (nm)272277[1]
Polydispersity Index (PDI)0.2440.250[1]
Solubility Enhancement (fold)~36~32[1]
Hausner Ratio1.23-[1]
Carr Index (%)19.8-[1]

Experimental Protocols

Protocol 1: Preparation of PLAG-Loaded Self-Emulsifying Granule System (SEGS) by Fluid Bed Granulation

Objective: To prepare a solid, self-emulsifying granule formulation containing PLAG.

Materials:

  • 1-Palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG)

  • Sodium Lauryl Sulphate (SLS)

  • Hydroxypropyl Methylcellulose (HPMC)

  • Calcium Silicate

  • Microcrystalline Cellulose (MCC)

  • Purified Water

Equipment:

  • Fluid bed granulator

  • Sieve

Procedure:

  • Accurately weigh PLAG, SLS, HPMC, calcium silicate, and MCC in the weight ratio of 1:0.25:0.1:0.5:3.

  • Dissolve the HPMC binder in purified water to create the granulation fluid.

  • Place the powdered mixture of PLAG, SLS, calcium silicate, and MCC into the fluid bed granulator.

  • Initiate the fluidization of the powder bed.

  • Spray the HPMC solution onto the fluidized powder at a controlled rate.

  • Continue the granulation and drying process until granules with the desired moisture content are formed.

  • Pass the dried granules through a sieve to obtain a uniform particle size.

Protocol 2: Preparation of PLAG-Loaded Solid Self-Nanoemulsifying Drug Delivery System (S-SNEDDS) by Spray-Drying

Objective: To prepare a solid, self-nanoemulsifying powder formulation containing PLAG.

Materials:

  • PLAG

  • SLS

  • HPMC

  • Calcium Silicate

  • MCC

  • Purified Water

Equipment:

  • Spray dryer

  • Homogenizer

Procedure:

  • Prepare the liquid SNEDDS formulation by homogenizing a mixture of PLAG, SLS, and HPMC in the weight ratio of 1:0.25:0.1.

  • Disperse the calcium silicate and MCC in purified water to form a suspension.

  • Add the liquid SNEDDS to the aqueous suspension of solid carriers and mix thoroughly to form a homogenous feed solution.

  • Set the parameters of the spray dryer (e.g., inlet temperature, feed rate, atomization pressure).

  • Feed the solution into the spray dryer to produce a fine powder.

  • Collect the dried S-SNEDDS powder.

Protocol 3: Characterization of PLAG-Loaded Formulations

A. Droplet Size and Polydispersity Index (PDI) Analysis:

  • Reconstitute a known amount of the SEGS or S-SNEDDS formulation in a specified volume of purified water with gentle agitation.

  • Analyze the resulting nanoemulsion using a dynamic light scattering (DLS) instrument to determine the mean droplet size and PDI.

B. In Vitro Dissolution Testing:

  • Perform dissolution studies using a USP dissolution apparatus (e.g., paddle type).

  • Use a dissolution medium that simulates physiological conditions (e.g., pH 6.8 buffer).

  • Add the SEGS or S-SNEDDS formulation to the dissolution medium.

  • Withdraw samples at predetermined time intervals.

  • Analyze the drug concentration in the samples using a suitable analytical method (e.g., HPLC).

C. Assessment of Powder Flow Properties (for SEGS):

  • Determine the bulk density and tapped density of the granules.

  • Calculate the Hausner ratio and Carr's index to assess the flowability of the granules.

Visualizations

experimental_workflow cluster_formulation Formulation cluster_processing Processing cluster_characterization Characterization PLAG PLAG (Oil) Mixer Mixing PLAG->Mixer Surfactant Surfactant (SLS) Surfactant->Mixer Binder Binder (HPMC) Binder->Mixer Carriers Solid Carriers (Calcium Silicate, MCC) Carriers->Mixer FBG Fluid Bed Granulation (for SEGS) Mixer->FBG Granulation SD Spray Drying (for S-SNEDDS) Mixer->SD Drying DLS Droplet Size (DLS) FBG->DLS Dissolution Dissolution Testing FBG->Dissolution Flow Powder Flowability FBG->Flow SD->DLS SD->Dissolution

Caption: Experimental workflow for the formulation and characterization of PLAG-based solid self-emulsifying drug delivery systems.

logical_relationship PLAG PLAG-based Solid SEDDS GI_Fluids Gastrointestinal Fluids PLAG->GI_Fluids Oral Administration Nanoemulsion Spontaneous Nanoemulsification GI_Fluids->Nanoemulsion Solubilization Enhanced Drug Solubilization Nanoemulsion->Solubilization Absorption Increased Absorption Solubilization->Absorption Bioavailability Improved Oral Bioavailability Absorption->Bioavailability

References

Application Note: Quantification of 1-Palmitoyl-2-linoleoyl-rac-glycerol in Tissues by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG) is a specific diacylglycerol (DAG) molecule involved in various cellular processes.[1] As a key intermediate in lipid metabolism and a second messenger in signal transduction pathways, the accurate quantification of PLG in biological tissues is crucial for understanding its role in both health and disease.[1][2] This document provides a detailed protocol for the sensitive and specific quantification of PLG in tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique for lipid analysis.[3] The methodology covers tissue homogenization, lipid extraction, and the instrumental analysis workflow.

Experimental Workflow Overview

The overall workflow for quantifying PLG in tissue samples involves several key stages, from sample collection to final data analysis. Each step is critical for ensuring the accuracy and reproducibility of the results. The process begins with the rapid collection and stabilization of tissue, followed by mechanical disruption and homogenization. A robust lipid extraction technique is then employed to isolate PLG from the complex tissue matrix. The extracted lipids are subsequently separated by liquid chromatography and detected by tandem mass spectrometry for precise quantification.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Phase cluster_Data Data Handling TissueCollection 1. Tissue Collection (Flash-freeze in Liquid N2) Homogenization 2. Tissue Homogenization (Cryogenic Grinding/Bead Beating) TissueCollection->Homogenization Maintain at -80°C Extraction 3. Lipid Extraction (e.g., Folch Method) Homogenization->Extraction Add internal standards LC_Separation 4. LC Separation (Reverse-Phase C18 Column) Extraction->LC_Separation Reconstitute extract MS_Detection 5. MS/MS Detection (ESI+, MRM Mode) LC_Separation->MS_Detection DataProcessing 6. Data Processing (Peak Integration) MS_Detection->DataProcessing Acquire Spectra Quantification 7. Quantification (Calibration Curve) DataProcessing->Quantification

Caption: Workflow for PLG quantification in tissues.

Protocol: Tissue Sample Preparation and Lipid Extraction

Accurate quantification begins with meticulous sample preparation to ensure the stability and efficient extraction of lipids.[4] This protocol is based on the widely used Folch method, which employs a chloroform (B151607)/methanol (B129727) mixture for biphasic lipid extraction.[5][6]

Materials:

  • Tissue sample (flash-frozen in liquid nitrogen and stored at -80°C)[6]

  • Liquid nitrogen-cooled mortar and pestle or bead homogenizer[6]

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (or HPLC grade water)

  • Internal Standard (IS): A suitable non-endogenous DAG species (e.g., d5-DAG)

  • Centrifuge capable of 4°C operation

  • Nitrogen gas evaporator

  • Autosampler vials with inserts

Procedure:

  • Tissue Pulverization: Weigh approximately 50 mg of frozen tissue.[6] Immediately pulverize the tissue into a fine powder using a liquid nitrogen-cooled mortar and pestle.[6] This prevents enzymatic degradation of lipids.

  • Homogenization: Transfer the tissue powder to a homogenization tube. Add a pre-determined amount of internal standard to allow for absolute quantification.[5] Add 1 mL of ice-cold methanol and homogenize thoroughly using a bead beater or other mechanical homogenizer.[7][8]

  • Lipid Extraction (Folch Method):

    • To the methanol homogenate, add 2 mL of chloroform to achieve a 2:1 (v/v) chloroform:methanol ratio.[6]

    • Vortex the mixture vigorously for 2 minutes and incubate on ice for 30 minutes, with occasional vortexing.[6]

    • Add 0.6 mL of 0.9% NaCl solution to induce phase separation. The final ratio of chloroform:methanol:water should be approximately 8:4:3 (v/v/v).[6]

    • Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes at 4°C.[6] This will separate the mixture into an upper aqueous phase and a lower organic phase containing the lipids.

  • Organic Phase Collection: Carefully aspirate the lower organic phase using a glass pipette and transfer it to a new tube. Be cautious not to disturb the protein interface.[6]

  • Drying and Reconstitution: Dry the collected organic extract under a gentle stream of nitrogen gas at 30°C.[6] Reconstitute the dried lipid film in a known volume (e.g., 200 µL) of a suitable solvent, such as isopropanol (B130326) or methanol/toluene (9:1 v/v).[6][9]

  • Sample Storage: Transfer the reconstituted sample to an autosampler vial with an insert for LC-MS/MS analysis.[9] Store at 4°C if analyzing immediately, or at -80°C for long-term storage.

Protocol: LC-MS/MS Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides the high sensitivity and specificity required for quantifying individual lipid species like PLG from complex mixtures.[3][5]

Instrumentation & Columns:

  • UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Heated Electrospray Ionization (HESI) source.

  • C18 reverse-phase column (e.g., Waters Acquity CSH C18, 100 mm x 2.1 mm, 1.7 µm).[9]

LC Parameters:

  • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM Ammonium (B1175870) Acetate and 1 mL/L Acetic Acid.[9]

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM Ammonium Acetate and 1 mL/L Acetic Acid.[9]

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 55°C

  • Injection Volume: 5 µL

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 30
    2.0 45
    2.5 55
    10.0 99
    12.0 99
    12.1 30

    | 15.0 | 30 |

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Ion Source Temperature: 325°C

  • Spray Voltage: 3.5 kV

  • MRM Transitions: For PLG (C37H68O5, MW: 592.9 g/mol [10]), ammonium adducts [M+NH4]+ are commonly monitored.[11] The precursor ion would be m/z 610.6. Product ions are generated by the neutral loss of one of the fatty acid chains.

    • Precursor Ion (Q1): 610.6 m/z ([M+NH4]+)

    • Product Ion (Q3) for Palmitic Acid Loss: 355.3 m/z ([M+H - C16H32O2]+)

    • Product Ion (Q3) for Linoleic Acid Loss: 331.3 m/z ([M+H - C18H32O2]+)

  • Collision Energy: Optimized for the specific instrument and transition.

Data Presentation and Quantification

Quantification is achieved by creating a calibration curve using a series of known concentrations of a PLG analytical standard, spiked with the same amount of internal standard as the tissue samples. The peak area ratio of the analyte to the internal standard is plotted against concentration.

Table 1: Example Data Summary for PLG Quantification in Murine Tissues

Tissue TypePLG Concentration (pmol/mg tissue)Standard Deviation (±)n
LiverDataData6
BrainDataData6
AdiposeDataData6
SpleenDataData6
This table is a template for data presentation. Actual concentrations will vary based on experimental results. The use of pooled samples as quality controls is recommended to ensure reproducibility.[5]

Signaling Pathway Context

Diacylglycerols such as PLG are critical signaling molecules that are typically generated at the plasma membrane. One of their most well-known functions is the activation of Protein Kinase C (PKC), which in turn phosphorylates numerous downstream targets, leading to a wide range of cellular responses including proliferation, differentiation, and inflammation.

Signaling_Pathway cluster_membrane Plasma Membrane PLG This compound (PLG) PKC_inactive PKC (Inactive) PLG->PKC_inactive recruits & activates PKC_active PKC (Active) PKC_inactive->PKC_active Downstream Downstream Signaling Cascades PKC_active->Downstream phosphorylates targets

Caption: Simplified DAG signaling pathway via PKC.

References

Troubleshooting & Optimization

1-Palmitoyl-2-linoleoyl-rac-glycerol stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 1-Palmitoyl-2-linoleoyl-rac-glycerol. Below you will find frequently asked questions and troubleshooting guides to ensure the stability and proper handling of this diacylglycerol in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, this compound should be stored at -20°C.[1][2] Some sources suggest that for short-term storage, 2-8°C may be acceptable.[3] It is crucial to store the compound in a tightly sealed container to prevent oxidation and hydrolysis, preferably under an inert atmosphere such as argon or nitrogen.[4]

Q2: What is the expected stability and shelf-life of this compound?

Q3: In which solvents is this compound soluble?

A3: Based on data for structurally similar compounds, this compound is expected to be soluble in solvents such as ethanol (B145695) and dimethylformamide (DMF). It is likely to have limited solubility in aqueous buffers.[6] For use in aqueous systems, it may require the use of a carrier solvent or emulsifying agent.

Q4: What are the primary degradation pathways for this diacylglycerol?

A4: The primary degradation pathway for this compound is oxidation of the unsaturated linoleoyl fatty acid chain. This can be initiated by heat, light, or trace metals. Hydrolysis of the ester bonds can also occur, particularly in the presence of moisture and acidic or basic conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of the diacylglycerol due to improper storage or handling.Store the compound at -20°C under an inert atmosphere. Prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles.
Oxidation during the experiment.Use degassed solvents and buffers. Consider adding an antioxidant like BHT to your stock solutions if compatible with your experimental system.
Poor solubility in aqueous media The hydrophobic nature of the diacylglycerol.Dissolve the compound in a small amount of a water-miscible organic solvent (e.g., ethanol, DMSO) before adding it to your aqueous medium. Ensure the final concentration of the organic solvent is compatible with your experimental system. The use of a carrier protein like bovine serum albumin (BSA) or a suitable emulsifying agent can also aid in solubilization.
Precipitate formation in cell culture media Exceeding the solubility limit of the compound in the media.Prepare a more dilute stock solution. Add the stock solution to the media slowly while vortexing. Warming the media to 37°C may also help with solubilization.
Cell toxicity or unexpected biological effects Contamination of the diacylglycerol with degradation products (e.g., oxidized lipids).Ensure the compound is of high purity and has been stored correctly. Consider re-purifying the compound if degradation is suspected.
The organic solvent used for solubilization is toxic to the cells.Perform a solvent toxicity control experiment to determine the maximum tolerated concentration of the solvent by your cells.

Stability and Storage Summary

Parameter Recommendation Rationale
Storage Temperature -20°C (long-term)Minimizes oxidation and enzymatic degradation.[1][2]
Atmosphere Inert gas (e.g., Argon, Nitrogen)Prevents oxidation of the unsaturated fatty acid chain.[4]
Container Tightly sealed, light-resistant vialProtects from oxygen and light, which can initiate oxidation.
Solvent for Stock Solutions High-purity, anhydrous organic solvents (e.g., ethanol, DMF)Minimizes hydrolysis and degradation.
Handling Prepare fresh solutions; avoid repeated freeze-thaw cyclesEnsures the integrity of the compound for each experiment.

Experimental Protocols

Protocol for Assessing Lipid Oxidation by Peroxide Value (PV)

This method determines the extent of primary oxidation of the diacylglycerol by measuring the amount of peroxides formed.

Materials:

  • This compound sample

  • Acetic acid-chloroform solvent (3:2 v/v)

  • Saturated potassium iodide (KI) solution

  • 0.01 N Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (standardized)

  • 1% Starch indicator solution

  • Deionized water

Procedure:

  • Accurately weigh approximately 5 g of the diacylglycerol sample into a 250 mL Erlenmeyer flask.

  • Add 30 mL of the acetic acid-chloroform solvent and swirl to dissolve the sample.

  • Add 0.5 mL of saturated KI solution, stopper the flask, and swirl for exactly 1 minute.

  • Immediately add 30 mL of deionized water and mix thoroughly.

  • Titrate the liberated iodine with the standardized 0.01 N sodium thiosulfate solution with constant agitation until the yellow iodine color almost disappears.

  • Add 1-2 mL of starch indicator solution, which will produce a blue color.

  • Continue the titration dropwise until the blue color completely disappears.

  • Record the volume of sodium thiosulfate solution used.

  • Perform a blank titration using all reagents except the sample.

Calculation: Peroxide Value (meq/kg) = [(S - B) x N x 1000] / W

Where:

  • S = volume of titrant for the sample (mL)

  • B = volume of titrant for the blank (mL)

  • N = normality of the sodium thiosulfate solution

  • W = weight of the sample (g)

Visualizations

StabilityFactors Factors Affecting this compound Stability cluster_environmental Environmental Factors cluster_chemical Chemical Factors Temperature Temperature Degradation Degradation (Oxidation & Hydrolysis) Temperature->Degradation Light Light Exposure Light->Degradation Oxygen Oxygen Availability Oxygen->Degradation Moisture Moisture/Humidity Moisture->Degradation pH pH (Acidity/Basicity) pH->Degradation Metals Trace Metals (e.g., Fe, Cu) Metals->Degradation catalyze Stability Product Stability Degradation->Stability decreases

Caption: Factors influencing the chemical stability of this compound.

DiacylglycerolSignaling General Diacylglycerol (DAG) Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates CellularResponse Cellular Responses (e.g., Proliferation, Differentiation) PKC->CellularResponse phosphorylates targets leading to Ligand External Signal (Ligand) Ligand->Receptor binds

Caption: Simplified overview of the diacylglycerol (DAG) signaling cascade.

References

Technical Support Center: Synthesis of 1-Palmitoyl-2-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Palmitoyl-2-linoleoyl-rac-glycerol.

Troubleshooting Guide

Question: My reaction yield is consistently low. What are the potential causes and solutions?

Answer:

Low yields in the synthesis of this compound can stem from several factors throughout the experimental workflow. Here are some common causes and their corresponding troubleshooting steps:

  • Incomplete Acylation Reactions: The sequential addition of palmitoyl (B13399708) and linoleoyl groups to the glycerol (B35011) backbone may not go to completion.

    • Solution: Ensure your acylating agents (e.g., palmitoyl chloride, linoleoyl chloride) are of high purity and freshly prepared or properly stored to prevent degradation. Use a slight excess of the acylating agent and an appropriate activating agent (e.g., DCC, EDC) and catalyst (e.g., DMAP). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice can significantly impact the efficiency of the acylation steps.

    • Solution: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to side reactions. For most acylation reactions, room temperature to a slightly elevated temperature (40-50°C) is a good starting point. Ensure the reaction is stirred adequately to ensure proper mixing of reactants. The choice of an anhydrous aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) is crucial to prevent hydrolysis of the acylating agents.

  • Issues with Protecting Groups: Incomplete protection of the primary hydroxyl group of glycerol or premature deprotection can lead to a mixture of products and a low yield of the desired isomer.

    • Solution: Verify the complete protection of the primary hydroxyl group (e.g., with a trityl or silyl (B83357) protecting group) before proceeding with the first acylation. Use appropriate conditions for the deprotection step to avoid side reactions. For instance, mild acidic conditions are typically used for the removal of trityl groups.

  • Loss of Product during Purification: The purification process, especially column chromatography, can lead to significant product loss if not optimized.

    • Solution: Choose a suitable solvent system for column chromatography that provides good separation between your product and impurities. Monitor the fractions carefully using TLC. To minimize losses, you can sometimes purify the crude product by other means such as crystallization if applicable.

Question: I am observing the formation of multiple products, including the wrong isomer (1,3-diacylglycerol). How can I improve the regioselectivity and prevent acyl migration?

Answer:

The formation of isomeric impurities, particularly the more stable 1,3-diacylglycerol, is a common challenge. Here’s how to address it:

  • Acyl Migration: The migration of an acyl group from the sn-2 to the sn-1 or sn-3 position is a well-documented issue, often catalyzed by acidic or basic conditions, and even by silica (B1680970) gel during chromatography.[1][2][3]

    • Solution to Prevent Acyl Migration:

      • Maintain Neutral pH: Throughout the workup and purification steps, ensure the pH is kept as close to neutral as possible.

      • Use Boric Acid-Treated Silica Gel: When performing column chromatography, use silica gel that has been pre-treated with boric acid. Boric acid forms a complex with the cis-diols of the 1,2-isomer, making it more stable and less prone to migration on the column.

      • Low Temperature: Perform purification steps at low temperatures to minimize the rate of acyl migration.[4]

      • Prompt Purification: Do not let the crude product sit for extended periods before purification.

  • Improving Regioselectivity:

    • Use of Protecting Groups: The most reliable method to ensure the correct regiochemistry is to use a protecting group strategy. By protecting the sn-1 (or sn-3) hydroxyl group of glycerol, you can selectively acylate the sn-2 and then the remaining primary hydroxyl group. Common protecting groups for this purpose include trityl (Tr) and tert-butyldimethylsilyl (TBDMS).[5]

    • Enzymatic Synthesis: Lipases can offer high regioselectivity. For instance, a lipase (B570770) that specifically acylates the primary hydroxyls can be used in the first step, followed by a different enzyme or a chemical step for the second acylation.

Question: My final product appears to be contaminated with monoacylglycerols and triacylglycerols. What are the likely reasons and how can I improve the purity?

Answer:

Contamination with mono- and triacylglycerols indicates issues with the stoichiometry of your reactions or incomplete reactions.

  • Incomplete Second Acylation: The presence of monoacylglycerol suggests that the second acylation step (with linoleoyl chloride) did not go to completion.

    • Solution: As with low yield, ensure the purity and slight excess of your second acylating agent. Monitor the reaction progress by TLC to confirm the disappearance of the monoacylglycerol intermediate.

  • Over-acylation or Presence of Glycerol: Triacylglycerol contamination can occur if there is residual unprotected glycerol that gets fully acylated, or if the mono-protected glycerol intermediate is not pure.

    • Solution: Ensure the initial protection of glycerol is complete and that the mono-protected glycerol is purified before the first acylation. Carefully control the stoichiometry of the acylating agents.

  • Purification Strategy:

    • Column Chromatography: A well-optimized column chromatography protocol is usually effective at separating mono-, di-, and triacylglycerols. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can provide good separation.

    • Preparative TLC: For small-scale purifications, preparative Thin Layer Chromatography can be a very effective method to isolate the desired diacylglycerol.[6]

    • Molecular Distillation: For larger scales, molecular distillation can be employed to purify diacylglycerols, although care must be taken to avoid high temperatures that can cause acyl migration.[4]

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound?

A1: A common and reliable method involves a protecting group strategy. This multi-step synthesis ensures the correct placement of the fatty acid chains on the glycerol backbone. The general steps are:

  • Protection: Selectively protect the primary hydroxyl group of a glycerol derivative (e.g., solketal (B138546), which protects the sn-1 and sn-2 positions, or direct protection of one primary hydroxyl of glycerol with a bulky group like trityl).

  • First Acylation: Acylate the free hydroxyl group with palmitoyl chloride (or palmitic acid with a coupling agent).

  • Deprotection/Protection Manipulation: Depending on the initial protecting group, a series of deprotection and protection steps may be necessary to expose the desired hydroxyl group for the next acylation.

  • Second Acylation: Acylate the remaining free hydroxyl group with linoleoyl chloride (or linoleic acid with a coupling agent).

  • Final Deprotection: Remove the remaining protecting group to yield the final product.

Q2: What are the expected yields and purity for this type of synthesis?

A2: The overall yield for a multi-step synthesis of a mixed-acid diacylglycerol can vary significantly depending on the specific protocol and the efficiency of each step. Generally, an overall yield in the range of 30-50% would be considered good. The purity of the final product after chromatographic purification should be high, typically >95% as determined by techniques like HPLC or GC. Enzymatic methods can sometimes offer higher yields and purities. For instance, some enzymatic processes for DAG production report purities of up to 98%.[7][8]

Q3: How can I monitor the progress of my reactions?

A3: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of the synthesis.[9] You can visualize the spots using a variety of methods, including:

  • Potassium Permanganate Stain: This is a good general stain for organic compounds.

  • Phosphomolybdic Acid Stain: This stain is also very effective for lipids.

  • Iodine Vapor: Placing the TLC plate in a chamber with iodine crystals will stain the lipid spots brown.

  • UV light: If your compounds contain a UV-active chromophore (not the case for simple diacylglycerols), you can visualize them under a UV lamp.

By comparing the spots of your reaction mixture to the starting materials and a standard of the expected product (if available), you can determine when the reaction is complete.

Q4: What are the critical safety precautions to take during this synthesis?

A4: Standard laboratory safety practices should always be followed. Specific hazards in this synthesis include:

  • Acyl Chlorides: Palmitoyl chloride and linoleoyl chloride are corrosive and react with moisture. They should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • Solvents: Dichloromethane and other organic solvents are volatile and may be harmful. Always work in a well-ventilated area or a fume hood.

  • Reagents: Coupling agents like DCC and catalysts like DMAP can be toxic and should be handled with care.

Data Presentation

Table 1: Typical Yields and Purities for Diacylglycerol Synthesis

Synthesis StepTypical Yield (%)Typical Purity (%)Common Impurities
Protection of Glycerol 80 - 95>98Di-protected glycerol, unreacted glycerol
First Acylation 70 - 90>95Unreacted starting material, di-acylated product
Second Acylation 60 - 85>90Unreacted monoacylglycerol, triacylglycerol
Final Deprotection 85 - 98>95Incompletely deprotected product
Overall Yield (after purification) 30 - 50>95Isomeric diacylglycerols, residual solvents

Table 2: TLC Rf Values for Reaction Monitoring (Illustrative)

Solvent System: Hexane:Ethyl Acetate (4:1, v/v) on Silica Gel TLC plate

CompoundTypical Rf Value
Protected Glycerol 0.2 - 0.3
Monoacylglycerol Intermediate 0.4 - 0.5
This compound 0.6 - 0.7
Triacylglycerol > 0.8

Note: Rf values are highly dependent on the exact conditions (plate type, solvent saturation, temperature) and should be used as a relative guide.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via a Protecting Group Strategy

This protocol is a representative example and may require optimization.

  • Protection of Glycerol:

    • To a solution of solketal (1 equivalent) in anhydrous pyridine (B92270) at 0°C, slowly add trityl chloride (1.1 equivalents).

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with cold water and extract the product with diethyl ether.

    • Wash the organic layer with dilute HCl, saturated NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Acylation with Palmitic Acid:

    • To a solution of the protected glycerol (1 equivalent), palmitic acid (1.2 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM, add DCC (1.2 equivalents) at 0°C.

    • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with dilute acid and brine, then dry over anhydrous Na2SO4.

    • Concentrate the solution and purify the product by column chromatography.

  • Deprotection of the Acetal Group:

    • Dissolve the product from the previous step in a mixture of THF and 1M HCl.

    • Stir at room temperature for 2-4 hours, monitoring the deprotection by TLC.

    • Neutralize the reaction with saturated NaHCO3 and extract the product with ethyl acetate.

    • Dry the organic layer and concentrate to obtain the diol.

  • Acylation with Linoleic Acid:

    • Follow a similar procedure as in step 2, using the diol from step 3 as the starting material and linoleic acid as the acylating agent.

  • Final Deprotection of the Trityl Group:

    • Dissolve the fully acylated and protected glycerol in DCM and treat with a mild acid such as trifluoroacetic acid (TFA) at 0°C.

    • Stir for 30-60 minutes, monitoring by TLC.

    • Carefully quench the reaction with saturated NaHCO3.

    • Extract the product, wash, dry, and concentrate.

    • Purify the final product, this compound, by column chromatography on boric acid-treated silica gel to prevent acyl migration.

Mandatory Visualization

Synthesis_Workflow cluster_protection Step 1: Protection cluster_acylation1 Step 2: First Acylation cluster_acylation2 Step 3: Second Acylation cluster_deprotection Step 4: Deprotection cluster_purification Step 5: Purification Glycerol Glycerol ProtectedGlycerol Protected Glycerol (e.g., 3-trityl-sn-glycerol) Glycerol->ProtectedGlycerol Trityl Chloride, Pyridine Monoacylglycerol Protected Monoacylglycerol (1-Palmitoyl-3-trityl-sn-glycerol) ProtectedGlycerol->Monoacylglycerol Palmitoyl Chloride, DMAP, Base ProtectedDiacylglycerol Protected Diacylglycerol (1-Palmitoyl-2-linoleoyl-3-trityl-sn-glycerol) Monoacylglycerol->ProtectedDiacylglycerol Linoleoyl Chloride, DMAP, Base FinalProduct This compound ProtectedDiacylglycerol->FinalProduct Mild Acid (e.g., TFA) PurifiedProduct Purified Product (>95% Purity) FinalProduct->PurifiedProduct Column Chromatography (Boric Acid Treated Silica) Troubleshooting_Logic cluster_yield Low Yield Solutions cluster_isomer Isomer & Migration Solutions cluster_purity Purity Solutions Start Problem Encountered LowYield Low Yield Start->LowYield WrongIsomer Wrong Isomer/ Acyl Migration Start->WrongIsomer ImpureProduct Impure Product Start->ImpureProduct IncompleteReaction Check Reagent Purity & Reaction Monitoring LowYield->IncompleteReaction SuboptimalConditions Optimize Temperature, Time, & Solvent LowYield->SuboptimalConditions PurificationLoss Optimize Chromatography LowYield->PurificationLoss NeutralpH Maintain Neutral pH WrongIsomer->NeutralpH BoricAcidSilica Use Boric Acid-Treated Silica WrongIsomer->BoricAcidSilica LowTempPurification Low Temperature Purification WrongIsomer->LowTempPurification ProtectingGroups Use Protecting Group Strategy WrongIsomer->ProtectingGroups IncompleteAcylation Check Stoichiometry & Monitor Reaction ImpureProduct->IncompleteAcylation OptimizePurification Optimize Column Chromatography ImpureProduct->OptimizePurification

References

Technical Support Center: Optimizing 1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG) Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with 1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PLG) and why is its solubility in aqueous solutions a concern?

A1: this compound (PLG), a diacylglycerol (DAG), is a lipid molecule that acts as a second messenger in various cellular signaling pathways, most notably by activating protein kinase C (PKC).[1][2] Its hydrophobic nature, due to the presence of long fatty acid chains (palmitic and linoleic acid), makes it virtually insoluble in water.[3] This poor aqueous solubility presents a significant challenge for its use in biological assays and drug delivery systems, where dispersion in an aqueous environment is crucial for interacting with cellular targets.

Q2: What are the general strategies to improve the solubility of PLG in aqueous solutions?

A2: Due to its lipophilic nature, dissolving PLG in purely aqueous solutions is challenging. The most common strategies involve the use of:

  • Organic Co-solvents: Initially dissolving PLG in a water-miscible organic solvent before dilution into the aqueous buffer.

  • Detergents/Surfactants: Incorporating PLG into detergent micelles to form stable dispersions in aqueous media.[4]

  • Cyclodextrins: Encapsulating the hydrophobic PLG molecule within the cavity of cyclodextrin (B1172386) molecules to enhance its apparent solubility.

  • Liposomes: Encapsulating PLG within the lipid bilayer of liposomes.

Q3: What is the role of PLG in cell signaling?

A3: As a diacylglycerol, PLG is a key component of cellular signal transduction. It is generated at the cell membrane and activates a variety of downstream effector proteins, including protein kinase C (PKC), protein kinase D, and others.[1][2] This activation triggers a cascade of phosphorylation events that regulate numerous cellular processes such as gene expression, cell proliferation, and inflammatory responses.[5] The signaling is terminated when PLG is phosphorylated by diacylglycerol kinases (DGKs) to form phosphatidic acid.[1][2]

Troubleshooting Guide

Issue 1: PLG precipitates out of solution when my stock solution is diluted in an aqueous buffer.

  • Possible Cause: The concentration of the organic solvent in the final aqueous solution is too low to maintain PLG solubility. The inherent insolubility of lipids in water leads to precipitation upon dilution.

  • Troubleshooting Steps:

    • Increase Final Organic Solvent Concentration: If your experimental system allows, increase the final concentration of the organic solvent (e.g., ethanol (B145695), DMSO). However, be mindful of the solvent's potential effects on your biological system.

    • Use a Surfactant: Prepare the aqueous buffer with a surfactant (e.g., Tween 20, Triton X-100) at a concentration above its critical micelle concentration (CMC) before adding the PLG stock solution. The surfactant will help to form micelles that can encapsulate the PLG.[4]

    • Sonication: After dilution, sonicate the solution to aid in the dispersion of PLG. This can create a more uniform suspension.

    • Warming: Gently warming the solution may help to dissolve small precipitates, but be cautious of temperature-sensitive components in your experiment.

Issue 2: My PLG solution appears cloudy or as an emulsion, not a clear solution.

  • Possible Cause: PLG is not truly dissolved but is instead forming a suspension or emulsion of lipid droplets in the aqueous phase. This is common for lipids in aqueous media without solubilizing agents.

  • Troubleshooting Steps:

    • Incorporate Solubilizing Agents: If a true solution is required, the use of detergents or cyclodextrins is necessary. These agents will create smaller, more stable micelles or inclusion complexes, respectively, resulting in a clearer solution.

    • Optimize Surfactant Concentration: The concentration of the surfactant is critical. It must be above the CMC to form micelles. You may need to test a range of surfactant concentrations to find the optimal one for your specific application.[4]

    • Homogenization: For some applications, a stable emulsion is acceptable. High-shear homogenization or microfluidization can be used to reduce droplet size and improve the stability of the emulsion.

Issue 3: I am observing high background or non-specific effects in my cell-based assay.

  • Possible Cause: The method used to solubilize PLG (e.g., high concentrations of organic solvents or detergents) may be causing cellular toxicity or other non-specific effects.

  • Troubleshooting Steps:

    • Solvent/Detergent Titration: Perform control experiments with varying concentrations of the organic solvent or detergent alone to determine the highest concentration that does not cause adverse effects in your assay.

    • Switch Solubilization Method: Consider switching to a more biocompatible solubilization method. Cyclodextrins are often less disruptive to cell membranes than detergents.

    • Prepare a Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same concentration of the solubilizing agent (e.g., ethanol, detergent, or cyclodextrin) as your PLG-treated samples to account for any effects of the vehicle itself.

Quantitative Data

The aqueous solubility of this compound is extremely low and not well-documented in the literature. However, solubility in the presence of organic solvents has been reported.

Solvent/SystemConcentrationReference
DMF10 mg/mL[6]
Ethanol10 mg/mL[7]
Ethanol:PBS (pH 7.2) (1:1)0.5 mg/mL[7]

Experimental Protocols

Protocol 1: Preparation of a PLG Dispersion using an Organic Co-solvent

  • Stock Solution Preparation: Dissolve this compound in 100% ethanol to a concentration of 10 mg/mL. Vortex thoroughly to ensure complete dissolution.

  • Preparation of Aqueous Buffer: Prepare your desired aqueous buffer (e.g., PBS, TRIS).

  • Dilution: While vortexing the aqueous buffer, slowly add the PLG stock solution dropwise to achieve the desired final concentration. For example, to achieve a 100 µg/mL final concentration with 1% ethanol, add 10 µL of the 10 mg/mL stock solution to 990 µL of the aqueous buffer.

  • Dispersion: Immediately after dilution, sonicate the solution for 5-10 minutes in a bath sonicator to create a more uniform dispersion.

  • Usage: Use the freshly prepared dispersion immediately for your experiments to minimize precipitation.

Protocol 2: Solubilization of PLG using a Detergent

  • Stock Solution Preparation: Dissolve this compound in chloroform (B151607) or a chloroform:methanol (2:1, v/v) mixture to a known concentration (e.g., 10 mg/mL).

  • Detergent Solution Preparation: Prepare a solution of a non-ionic detergent, such as Tween 20 or Triton X-100, in your desired aqueous buffer at a concentration 2-5 times its critical micelle concentration (CMC). For Tween 20, the CMC is approximately 0.006% (w/v).[8]

  • Solvent Evaporation: Aliquot the desired amount of the PLG stock solution into a glass vial. Evaporate the organic solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

  • Reconstitution: Add the prepared detergent solution to the lipid film.

  • Solubilization: Vortex the vial vigorously for 5-10 minutes. The solution can be gently warmed (e.g., to 37°C) and sonicated intermittently to aid in the formation of mixed micelles.

  • Clarification: The resulting solution should be a clear to slightly opalescent dispersion. It can be filtered through a 0.22 µm filter if necessary, although some loss of PLG may occur.

Protocol 3: Solubilization of PLG using Cyclodextrins

  • Stock Solution Preparation: Prepare a stock solution of this compound in ethanol as described in Protocol 1.

  • Cyclodextrin Solution Preparation: Prepare a solution of β-cyclodextrin or a derivative like hydroxypropyl-β-cyclodextrin in your aqueous buffer. The concentration will depend on the desired PLG concentration and the stoichiometry of the inclusion complex (often a 1:1 or 1:2 molar ratio of PLG to cyclodextrin is a good starting point).

  • Complexation: While stirring the cyclodextrin solution, slowly add the PLG stock solution.

  • Incubation: Incubate the mixture, typically with stirring or shaking, for a period ranging from a few hours to overnight at room temperature or slightly elevated temperatures to facilitate the formation of the inclusion complex.

  • Filtration: To remove any unsolubilized PLG, the solution can be filtered through a 0.22 µm syringe filter.

Visualizations

Diacylglycerol_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor G-Protein Coupled Receptor / Receptor Tyrosine Kinase plc Phospholipase C (PLC) receptor->plc 2. Activation pip2 PIP2 plc->pip2 3. Hydrolysis dag This compound (PLG/DAG) pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc 4a. Activation dgk Diacylglycerol Kinase (DGK) dag->dgk 8. Phosphorylation (Signal Termination) downstream Downstream Effectors pkc->downstream 6. Phosphorylation pa Phosphatidic Acid dgk->pa ca2 Ca2+ ip3->ca2 4b. Release from ER ca2->pkc 5. Co-activation response Cellular Response (e.g., Gene Expression, Proliferation) downstream->response 7. Regulation extracellular_signal Extracellular Signal extracellular_signal->receptor 1. Binding

Caption: Diacylglycerol (PLG/DAG) signaling pathway.

Experimental_Workflow cluster_prep Preparation of PLG Stock cluster_solubilization Aqueous Solubilization cluster_process Processing plg_solid PLG (Solid) organic_solvent Organic Solvent (e.g., Ethanol) stock_solution PLG Stock Solution organic_solvent->stock_solution Dissolve aqueous_buffer Aqueous Buffer stock_solution->aqueous_buffer Dilute solubilizing_agent Solubilizing Agent (Detergent or Cyclodextrin) aqueous_buffer->solubilizing_agent Add (Optional) final_solution Final Aqueous Dispersion sonication Sonication / Vortexing final_solution->sonication Disperse incubation Incubation sonication->incubation Facilitate Solubilization ready_solution Ready for Experiment incubation->ready_solution

Caption: Generalized workflow for solubilizing PLG.

References

Technical Support Center: Mass Spectrometry Analysis of 1-Palmitoyl-2-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the mass spectrometry fragmentation of 1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG).

Troubleshooting Guide

This guide addresses common problems encountered during the mass spectrometric analysis of this compound, offering potential causes and solutions in a question-and-answer format.

Question: Why am I observing a weak or no molecular ion peak for this compound?

Answer: Diacylglycerols (DAGs) like PLG are neutral lipids and often exhibit poor ionization efficiency with electrospray ionization (ESI), a common technique used in mass spectrometry. This can result in a low abundance or complete absence of the expected molecular ion.

  • Potential Cause 1: Inefficient Ionization. The neutral nature of DAGs makes them difficult to protonate or adduct.

    • Solution: Enhance ionization by forming adducts. Instead of relying on protonation ([M+H]⁺), try forming adducts with ammonium (B1175870) ([M+NH₄]⁺), sodium ([M+Na]⁺), or lithium ([M+Li]⁺). This can be achieved by adding ammonium acetate (B1210297), sodium acetate, or lithium acetate to your mobile phase or sample solvent at a low concentration (e.g., 1-10 mM).

  • Potential Cause 2: In-Source Fragmentation. Even with soft ionization techniques, some molecules can fragment within the ion source before they are analyzed. This is known as in-source fragmentation and can lead to the observation of fragment ions instead of the molecular ion.

    • Solution: Optimize your ion source parameters. Reduce the fragmentor or capillary voltage and the source temperature to minimize in-source fragmentation. A systematic optimization of these parameters is recommended.

  • Potential Cause 3: Dimer Ion Formation. In some cases, particularly in negative ESI mode, DAGs can form dimer ions.[1][2] This can complicate spectral interpretation.

    • Solution: Analyze your data for potential dimer ions ([2M-H]⁻). If observed, consider that this may be an alternative ionization pathway.

Question: I am seeing unexpected fragment ions in my MS/MS spectrum. How can I interpret them?

Answer: The fragmentation of PLG is expected to primarily involve the neutral loss of its constituent fatty acids: palmitic acid (16:0) and linoleic acid (18:2). Unexpected fragments can arise from various factors.

  • Potential Cause 1: In-source Fragmentation. As mentioned previously, fragmentation in the ion source can lead to the appearance of fragment ions in what should be the MS1 spectrum.

    • Solution: Optimize ion source conditions to minimize this effect.

  • Potential Cause 2: Contaminants. The presence of other lipids or contaminants in your sample can lead to co-elution and fragmentation of these interfering species.

    • Solution: Ensure proper sample cleanup and chromatographic separation to isolate the analyte of interest. Use high-purity solvents and reagents.

  • Potential Cause 3: Complex Fragmentation Pathways. While neutral loss of fatty acids is dominant, other fragmentation pathways can occur, especially at higher collision energies.

    • Solution: Systematically vary the collision energy to observe how the fragmentation pattern changes. This can help in identifying the primary and secondary fragmentation pathways.

Question: How can I differentiate between the sn-1 and sn-2 positional isomers (1-Palmitoyl-2-linoleoyl-glycerol vs. 1-Linoleoyl-2-palmitoyl-glycerol)?

Answer: Distinguishing between sn-positional isomers of DAGs is a significant challenge in mass spectrometry as they have the same mass and often produce similar fragment ions. However, subtle differences in fragment ion intensities can be exploited.

  • Method 1: Relative Abundance of Fragment Ions. In collision-induced dissociation (CID), the neutral loss of the fatty acid from the sn-1 position is often more favorable than from the sn-2 position.

    • Procedure: For this compound, you would expect to see a more intense ion corresponding to the neutral loss of palmitic acid (from sn-1) compared to the ion for the neutral loss of linoleic acid (from sn-2). The reverse would be true for the 1-Linoleoyl-2-palmitoyl-glycerol isomer.

  • Method 2: Chromatographic Separation. With optimized liquid chromatography (LC) conditions, it may be possible to achieve partial or complete separation of the sn-positional isomers.

    • Procedure: Employ a high-resolution reversed-phase LC column and a shallow gradient to maximize the separation of these closely related isomers.

Frequently Asked Questions (FAQs)

Q1: What are the expected m/z values for the molecular ions and major fragment ions of this compound?

A1: The expected m/z values are summarized in the table below. The exact mass of this compound (C₃₇H₆₈O₅) is 592.5066 g/mol .[3]

Ion TypeDescriptionExpected m/z
Precursor Ions
[M+H]⁺Protonated molecule593.5144
[M+NH₄]⁺Ammonium adduct610.5409
[M+Na]⁺Sodium adduct615.4963
[M+Li]⁺Lithium adduct599.5200
Product Ions (from [M+H]⁺)
[M+H - H₂O]⁺Loss of water575.5039
[M+H - C₁₆H₃₂O₂]⁺Neutral loss of Palmitic Acid337.2424
[M+H - C₁₈H₃₂O₂]⁺Neutral loss of Linoleic Acid313.2424
Product Ions (from [M+NH₄]⁺)
[M+NH₄ - C₁₆H₃₂O₂]⁺Neutral loss of Palmitic Acid354.2690
[M+NH₄ - C₁₈H₃₂O₂]⁺Neutral loss of Linoleic Acid330.2690
Fatty Acylium Ions
[C₁₆H₃₁O]⁺Palmitoyl acylium ion239.2370
[C₁₈H₃₁O]⁺Linoleoyl acylium ion263.2370

Q2: What is a suitable experimental protocol for the LC-MS/MS analysis of this compound?

A2: A general protocol for LC-MS/MS analysis is provided below. This should be optimized for your specific instrumentation and experimental goals.

Experimental Protocol: LC-MS/MS Analysis of this compound

  • Sample Preparation:

    • Extract lipids from the sample using a modified Folch or Bligh-Dyer method.

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for injection (e.g., methanol/chloroform 1:1, v/v).

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is suitable for separating diacylglycerols.

    • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium acetate.

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium acetate.

    • Gradient:

      • 0-2 min: 30% B

      • 2-15 min: Gradient to 100% B

      • 15-20 min: Hold at 100% B

      • 20-25 min: Return to 30% B and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS1 Scan Range: m/z 300-800.

    • MS/MS: Use product ion scanning mode. Select the precursor ion of interest (e.g., m/z 610.5 for the [M+NH₄]⁺ adduct).

    • Collision Energy: Optimize for the specific instrument, typically in the range of 20-40 eV. Start with a lower energy and gradually increase to observe the desired fragmentation.

    • Source Parameters:

      • Capillary Voltage: 3.0 - 4.0 kV.

      • Source Temperature: 120 - 150 °C.

      • Desolvation Gas Flow: Adjust according to the instrument manufacturer's recommendations.

Q3: Can you provide a visual guide for the troubleshooting workflow?

A3: The following diagram illustrates a logical workflow for troubleshooting the mass spectrometry fragmentation of this compound.

TroubleshootingWorkflow Troubleshooting Workflow for PLG MS Fragmentation start Start: MS Analysis of PLG check_molecular_ion Observe Molecular Ion Peak? start->check_molecular_ion weak_ion_issue Weak or No Molecular Ion check_molecular_ion->weak_ion_issue No good_molecular_ion Strong Molecular Ion Observed check_molecular_ion->good_molecular_ion Yes optimize_ionization Optimize Ionization: - Form adducts (NH4+, Na+, Li+) - Adjust mobile phase additives weak_ion_issue->optimize_ionization optimize_source Optimize Source Parameters: - Reduce fragmentor/capillary voltage - Lower source temperature optimize_ionization->optimize_source check_dimers Check for Dimer Ions (e.g., [2M-H]⁻ in negative mode) optimize_source->check_dimers check_dimers->check_molecular_ion check_fragmentation Expected Fragmentation Pattern? good_molecular_ion->check_fragmentation unexpected_fragments Unexpected Fragments check_fragmentation->unexpected_fragments No expected_fragments Expected Fragments Observed check_fragmentation->expected_fragments Yes check_in_source_frag Rule out In-Source Fragmentation unexpected_fragments->check_in_source_frag check_contaminants Check for Contaminants: - Improve sample cleanup - Optimize LC separation check_in_source_frag->check_contaminants vary_collision_energy Vary Collision Energy to Understand Fragmentation Pathways check_contaminants->vary_collision_energy vary_collision_energy->check_fragmentation check_isomers Need to Differentiate sn-Positional Isomers? expected_fragments->check_isomers compare_intensities Compare Relative Intensities of Neutral Loss Fragments check_isomers->compare_intensities Yes end Successful Analysis check_isomers->end No optimize_lc_separation Optimize LC to Separate Isomers compare_intensities->optimize_lc_separation optimize_lc_separation->end

Caption: A logical workflow for troubleshooting common issues in the mass spectrometry fragmentation analysis of this compound.

Q4: Is this compound involved in any known signaling pathways?

A4: While direct evidence for the specific signaling role of this compound is not extensively documented, diacylglycerols in general are crucial second messengers in numerous signaling pathways. They are primarily known for activating protein kinase C (PKC). A structurally related molecule, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), has been shown to have immunomodulatory effects and can influence inflammatory signaling pathways.[4] The diagram below illustrates a generalized diacylglycerol signaling pathway.

DAG_Signaling Generalized Diacylglycerol Signaling Pathway receptor G-Protein Coupled Receptor or Receptor Tyrosine Kinase plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 plc->pip2 Cleaves dag This compound (Diacylglycerol - DAG) pip2->dag Produces ip3 IP3 pip2->ip3 Produces pkc Protein Kinase C (PKC) dag->pkc Activates downstream Downstream Cellular Responses: - Gene Expression - Cell Growth - Proliferation pkc->downstream Phosphorylates Targets

Caption: A simplified diagram illustrating the role of diacylglycerol (DAG) as a second messenger in activating Protein Kinase C (PKC).

References

Technical Support Center: 1-Palmitoyl-2-linoleoyl-rac-glycerol Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their purification processes and improving yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for purifying this compound and other diacylglycerols (DAGs) are silica (B1680970) gel column chromatography and crystallization. High-Performance Liquid Chromatography (HPLC) is also employed for high-purity applications and for separating positional isomers.

Q2: What are the main challenges in purifying 1,2-diacylglycerols like PLG?

A2: A significant challenge is the potential for acyl migration, where the fatty acid at the sn-2 position moves to the sn-1 or sn-3 position, converting the desired 1,2-DAG into the more stable 1,3-DAG isomer.[1] This can be exacerbated by factors like heat and the use of certain solvents.[1] Other challenges include removing unreacted starting materials, byproducts like triacylglycerols (TAGs) and monoacylglycerols (MAGs), and fatty acid ethyl esters from the crude product.[2]

Q3: How can I monitor the progress of my purification?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the separation of PLG from impurities.[3][4][5] A common solvent system for developing TLC plates for neutral lipids is a mixture of hexane (B92381), diethyl ether, and acetic acid.[4] The separated spots can be visualized using a primuline (B81338) spray under UV light or other suitable staining reagents.[4]

Q4: What kind of yields can I expect from the purification of diacylglycerols?

A4: Yields can vary significantly depending on the synthetic route and the purification method employed. However, with optimized protocols, high purity and good recovery are achievable. For instance, a two-step crystallization process for purifying 1,2-DAGs has been reported to achieve an overall yield of 77.3%.[2] An efficient asymmetric synthesis of a 1,2-diacylglycerol reported an overall yield of 78% after four steps.[6]

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound.

Low Yield
Problem Possible Cause Suggested Solution
Low recovery of PLG after silica gel chromatography. The polarity of the elution solvent is too low, leaving the product on the column.Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate (B1210297) gradient, incrementally increase the percentage of ethyl acetate.
The polarity of the elution solvent is too high, causing co-elution of the product with more polar impurities.Optimize the solvent system using TLC first to achieve good separation between your product and impurities.
The compound may be unstable on silica gel, leading to degradation.[7]Test the stability of your compound on a small amount of silica gel. If it is unstable, consider using a different stationary phase like alumina (B75360) or deactivated silica gel.[7]
The sample was not loaded correctly onto the column, leading to a broad band and poor separation.Dissolve the crude sample in a minimal amount of the initial mobile phase or a non-polar solvent and load it carefully onto the top of the column. For samples not soluble in the mobile phase, consider dry loading.[8]
Low yield after crystallization. The solvent system is not optimal, and the product remains dissolved at low temperatures.Experiment with different solvent systems. A two-step crystallization using a nonpolar solvent (like hexane) followed by a polar solvent (like methanol) has been shown to be effective for DAG purification.[2]
The cooling rate is too fast, leading to the formation of small crystals that are difficult to filter or trap impurities.Decrease the cooling rate to allow for the formation of larger, purer crystals.[9]
The final concentration of the product in the crystallization solvent is too low.Concentrate the solution further before cooling to ensure it is saturated at the crystallization temperature.
Product Impurity
Problem Possible Cause Suggested Solution
Presence of 1,3-diacylglycerol isomer in the final product. Acyl migration has occurred during synthesis or purification.[1]Avoid high temperatures and acidic or basic conditions during workup and purification. Use of boric acid-impregnated silica gel for TLC or column chromatography can help separate 1,2- and 1,3-DAG isomers by forming a complex with the cis-diols of the 1,2-isomer.[4]
Contamination with triacylglycerols (TAGs) and monoacylglycerols (MAGs). Incomplete reaction or side reactions during synthesis.Optimize the stoichiometry of reactants in the synthesis step. During column chromatography, TAGs will elute first in non-polar solvents, while MAGs will elute much later with more polar solvents. Adjust the solvent gradient accordingly.
Residual fatty acids or their esters in the final product. Incomplete removal during the workup.A mild alkaline wash can help remove free fatty acids. Fatty acid esters can be removed by optimizing the chromatographic separation.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol outlines a general procedure for the purification of PLG using silica gel chromatography.

1. Preparation of the Column:

  • Select a glass column of appropriate size.
  • Prepare a slurry of silica gel 60 (230-400 mesh) in the initial, non-polar mobile phase (e.g., hexane or a hexane/ethyl acetate mixture).[10]
  • Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[10]
  • Let the solvent drain until it is level with the top of the silica bed.

2. Sample Loading:

  • Dissolve the crude PLG in a minimal volume of the initial mobile phase.
  • Carefully apply the sample to the top of the silica bed using a pipette.[8]
  • Allow the sample to adsorb onto the silica by draining the solvent to the top of the bed.

3. Elution:

  • Begin elution with the initial non-polar solvent. A common starting point for neutral lipids is a mixture of hexane and diethyl ether or hexane and ethyl acetate.[4]
  • Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.
  • Collect fractions of a suitable volume.

4. Fraction Analysis:

  • Analyze the collected fractions by TLC to identify those containing the pure PLG.[4]
  • A typical TLC mobile phase for separating diacylglycerols is hexane:diethyl ether:acetic acid (70:30:1, v/v/v).[4]
  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified PLG.

Protocol 2: Purification by Two-Step Crystallization

This protocol is based on a method designed to effectively remove common impurities from diacylglycerol synthesis.[2]

Step 1: Removal of Nonpolar Impurities

  • Dissolve the crude product in a nonpolar solvent such as hexane at a ratio of 1:10 (w/v).
  • Cool the solution to -40°C and hold for 18 hours. This will cause the diacylglycerols to precipitate while fatty acid ethyl esters and triacylglycerols remain in solution.
  • Separate the solid fraction by filtration.

Step 2: Removal of Polar Impurities

  • Dissolve the solid fraction obtained from Step 1 in a polar solvent like methanol (B129727) at a ratio of 1:12 (w/v).
  • Cool the solution to -20°C and hold for 6 hours. This will cause the pure 1,2-diacylglycerols to crystallize.
  • Isolate the pure crystals by filtration and dry under vacuum.

Visualizations

experimental_workflow cluster_synthesis Crude Product Generation cluster_purification Purification cluster_analysis Analysis cluster_final Final Product synthesis Synthesis of PLG column_chromatography Silica Gel Column Chromatography synthesis->column_chromatography Option 1 crystallization Two-Step Crystallization synthesis->crystallization Option 2 tlc TLC Analysis of Fractions column_chromatography->tlc purity_check Purity Assessment (e.g., HPLC, NMR) crystallization->purity_check tlc->purity_check pure_plg Pure this compound purity_check->pure_plg

Caption: General workflow for the purification and analysis of PLG.

troubleshooting_low_yield cluster_chromatography Column Chromatography Issues cluster_crystallization Crystallization Issues start Low Yield Observed solvent_polarity Incorrect Solvent Polarity? start->solvent_polarity silica_stability Compound Unstable on Silica? start->silica_stability loading_technique Improper Sample Loading? start->loading_technique solvent_choice Suboptimal Solvent System? start->solvent_choice cooling_rate Cooling Rate Too Fast? start->cooling_rate concentration Solution Too Dilute? start->concentration optimize_gradient Optimize Gradient via TLC solvent_polarity->optimize_gradient test_stability Test Stability / Change Stationary Phase silica_stability->test_stability improve_loading Use Minimal Solvent / Dry Loading loading_technique->improve_loading screen_solvents Screen Different Solvents solvent_choice->screen_solvents slow_cooling Decrease Cooling Rate cooling_rate->slow_cooling increase_concentration Increase Initial Concentration concentration->increase_concentration

References

Technical Support Center: Quantification of 1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG) and other diacylglycerols (DAGs) in complex mixtures. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges in their experimental workflows.

Troubleshooting Guides

This section addresses specific problems that may arise during the quantification of PLG and offers step-by-step solutions.

Issue 1: Low Signal Intensity or Poor Sensitivity for PLG

Symptoms:

  • The peak for PLG is not detectable or is at the baseline noise level.

  • The limit of quantification (LLOQ) is too high for the expected physiological concentrations.

Possible Causes:

  • Low Ionization Efficiency: Diacylglycerols like PLG are neutral lipids and often exhibit poor ionization in mass spectrometry without derivatization.[1]

  • Low Abundance: PLG may be present at very low concentrations in biological samples, making detection difficult.[2][3][4]

  • Rapid Metabolism: DAGs are metabolic intermediates and can be quickly turned over in biological systems, leading to low steady-state levels.[1]

Troubleshooting Steps:

  • Implement a Derivatization Strategy:

    • Rationale: Introducing a charged group to the free hydroxyl of PLG can significantly enhance ionization efficiency and, therefore, signal intensity.[1][5][6]

    • Recommended Action: Use a derivatizing agent such as N,N-dimethylglycine (DMG) or N-chlorobetainyl chloride to introduce a tertiary amine or quaternary ammonium (B1175870) cation, respectively.[1][5][6] This can increase signal intensity by several orders of magnitude.[5]

  • Optimize Mass Spectrometry (MS) Parameters:

    • Rationale: The choice of adduct and MS settings can impact signal strength.

    • Recommended Action: Experiment with different adducts, such as ammonium ([M+NH4]+), which are commonly used for neutral lipids. Optimize source parameters (e.g., temperature, gas flows) and collision energy for the specific PLG derivative.

  • Enrich the Sample for PLG:

    • Rationale: Concentrating the analyte can bring it within the detectable range of the instrument.

    • Recommended Action: Use solid-phase extraction (SPE) with a silica (B1680970) column to purify DAGs from the crude lipid extract before MS analysis.[2][3][4]

Issue 2: Inability to Distinguish PLG from its Isomers

Symptoms:

  • A single chromatographic peak is observed where multiple isomers are expected.

  • Inaccurate quantification due to co-elution of sn-1,3-diacylglycerol or regioisomers.

Possible Causes:

  • Isomeric Co-elution: Standard reverse-phase chromatography may not be sufficient to separate sn-1,2- from sn-1,3-diacylglycerols, or regioisomers (e.g., 1-linoleoyl-2-palmitoyl-rac-glycerol).[1]

  • Identical Mass-to-Charge Ratio (m/z): Isomers have the same m/z, making them indistinguishable by mass spectrometry alone without prior separation.

Troubleshooting Steps:

  • Optimize Chromatographic Separation:

    • Rationale: Achieving baseline separation of isomers is critical for accurate quantification.

    • Recommended Action:

      • Employ a high-resolution analytical column, such as a Waters Acquity BEH C18 column (1.7 µm, 2.1 mm × 150 mm).[1]

      • Implement a shallow and extended gradient elution program. A long gradient can improve the resolution of closely eluting isomers.[1]

      • Consider alternative chromatography techniques like silver ion high-performance liquid chromatography (Ag-HPLC) or chiral chromatography, which can provide selectivity based on the degree of unsaturation and stereochemistry, respectively.[7]

  • Utilize Tandem Mass Spectrometry (MS/MS):

    • Rationale: While isomers may have the same parent ion, their fragmentation patterns can differ, aiding in identification.

    • Recommended Action: Develop a Multiple Reaction Monitoring (MRM) method. Analyze the relative abundances of structurally informative diacylglycerol fragment ions.[8] Although challenging, subtle differences in fragment intensities can sometimes be used to infer the isomeric composition.

  • Enzymatic Hydrolysis:

    • Rationale: Specific enzymes can be used to selectively cleave fatty acids from the glycerol (B35011) backbone, allowing for positional determination.

    • Recommended Action: Use pancreatic lipase, which selectively hydrolyzes the sn-1 and sn-3 positions, to generate 2-monoacylglycerols.[9] Subsequent analysis of the resulting monoacylglycerol and free fatty acids can determine the original fatty acid positions.

FAQs: Quantifying this compound

Q1: Why is quantifying PLG in a complex mixture like plasma or tissue so challenging?

Quantifying PLG is challenging due to several factors:

  • Low Abundance: It is often present in trace amounts, making it difficult to detect.[2][3]

  • Ion Suppression: The presence of other more abundant lipids in a complex matrix can suppress the ionization of PLG in the mass spectrometer source.[1]

  • Isomeric Complexity: PLG exists as part of a complex mixture of isomers, including other diacylglycerols with the same fatty acid composition but different arrangements (regioisomers) and stereoisomers (sn-1,2 vs. sn-1,3). These isomers are often difficult to separate chromatographically and have identical masses.[1][7]

  • Chemical Instability: Diacylglycerols can undergo acyl migration, where a fatty acid moves from the sn-2 to the sn-1 or sn-3 position, converting the biologically active 1,2-DAG into the 1,3-DAG isomer.[10] This can occur during sample extraction and storage if not handled properly.

Q2: What is the best analytical method for quantifying PLG?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and effective method.[7] This technique offers the high sensitivity required for detecting low-abundance lipids and the selectivity to distinguish between different lipid species. For enhanced performance, it is often combined with a derivatization step to improve ionization efficiency.[1][5]

Q3: How can I improve the signal of my PLG analyte in LC-MS?

To improve the signal, you should consider chemical derivatization. By adding a chemical tag with a permanent positive charge (e.g., using N-chlorobetainyl chloride or N,N-dimethylglycine), you can significantly increase the ionization efficiency of the neutral PLG molecule.[1][5][6] This leads to a much stronger signal in the mass spectrometer and a lower limit of detection.

Q4: How do I select an appropriate internal standard for PLG quantification?

An ideal internal standard should be a lipid that is structurally similar to PLG but not naturally present in the sample. A stable isotope-labeled version of PLG (e.g., this compound-d5) would be the best choice. If a labeled standard is not available, a diacylglycerol with fatty acid chains of a different, odd-numbered length (e.g., 1,2-diheptadecanoyl-sn-glycerol) can be used.[2][10] The internal standard helps to correct for variations in sample extraction, derivatization efficiency, and MS response.[2]

Q5: What are the key validation parameters to consider for a quantitative PLG assay?

For a robust quantitative assay, you should validate the following parameters:

  • Linearity: The range of concentrations over which the instrument response is proportional to the analyte concentration.

  • Accuracy: How close the measured value is to the true value.

  • Precision: The degree of reproducibility of measurements under the same conditions.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.[11]

  • Recovery: The efficiency of the extraction process.[11]

  • Matrix Effects: The influence of other components in the sample matrix on the ionization of the analyte.[11]

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[11]

Quantitative Data Summary

The following table summarizes key quantitative parameters from a representative LC-MS/MS method for a diacylglycerol analogue, which can serve as a reference for setting up a PLG quantification assay.

ParameterValueMatrixMethodReference
Analyte EC-18 (1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol)Rat & Mouse PlasmaLC-MS/MS[11]
Linearity Range 50 - 10,000 ng/mLRat & Mouse PlasmaLC-MS/MS[11]
LLOQ 50 ng/mLRat & Mouse PlasmaLC-MS/MS[11]
Correlation Coefficient (r) > 0.999Rat & Mouse PlasmaLC-MS/MS[11]

Experimental Protocols

Protocol 1: Derivatization of PLG with N,N-dimethylglycine (DMG)

This protocol is adapted from a method for general diacylglycerol analysis and is suitable for PLG.[6]

Materials:

  • PLG standard or lipid extract dried under nitrogen.

  • N,N-dimethylglycine (DMG) solution (0.125 M in ultra-dry chloroform).

  • 4-Dimethylaminopyridine (DMAP) solution (0.5 M in ultra-dry chloroform).

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution (0.25 M in ultra-dry chloroform).

  • Chloroform/Methanol (1:1, v/v).

  • Ammonium hydroxide (B78521) (NH4OH, 25 mM).

  • Dry glass reaction tubes with caps.

Procedure:

  • Place the dried lipid sample (containing up to 50 nmol of DAG) in a dry glass tube.

  • Add 2 µL of DMG solution, 2 µL of DMAP solution, and 2 µL of EDC solution to the tube.

  • Vortex the tube for 20 seconds and centrifuge briefly to collect the contents at the bottom.

  • Flush the tube with dry nitrogen, cap it securely, and incubate at 45°C for 90 minutes.

  • Stop the reaction by adding 3 mL of chloroform/methanol (1:1, v/v) and 1.5 mL of 25 mM NH4OH.

  • Vortex for 1 minute to mix thoroughly.

  • Extract the derivatized lipids using a modified Bligh-Dyer procedure. The derivatized PLG will be in the lower organic phase.

  • Dry the organic phase under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Derivatized PLG

This protocol provides a starting point for developing an LC-MS/MS method for PLG analysis, based on established methods for other diacylglycerols.[1]

Instrumentation:

  • UHPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • Column: Waters Acquity BEH C18 (1.7 µm, 2.1 mm × 150 mm).

Mobile Phases:

  • Solvent A: 40% Water, 60% Methanol with 5 mM ammonium acetate.

  • Solvent B: 90% Isopropanol, 10% Acetonitrile with 0.1% formic acid.

LC Gradient:

  • Flow Rate: 0.2 mL/min

  • Column Temperature: 55°C

  • Injection Volume: 2 µL

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-5 min: 10% to 30% B

    • 5-8 min: 30% to 35% B

    • 8-14 min: 35% to 38% B

    • 14-18 min: 38% to 45% B

    • 18-25 min: 45% to 80% B

    • 25-26 min: 80% to 95% B

    • 26-27 min: Hold at 95% B

    • 27-30 min: Return to 10% B

MS Parameters (for DMG-derivatized PLG):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • Parent Ion: [M+H]+ of DMG-PLG.

  • Fragment Ion: A characteristic neutral loss of the DMG label (103 Da) can be monitored as a specific transition.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Complex Mixture (e.g., Plasma, Tissue) extraction Lipid Extraction (Bligh-Dyer) start->extraction derivatization Derivatization (e.g., with DMG) extraction->derivatization lc UHPLC Separation (Isomer Resolution) derivatization->lc ms Tandem MS (MRM Detection) lc->ms quant Quantification (vs. Internal Standard) ms->quant end Result quant->end Final Concentration

Caption: Workflow for PLG quantification.

troubleshooting_logic start Problem: Low PLG Signal cause1 Cause: Poor Ionization start->cause1 cause2 Cause: Low Concentration start->cause2 cause3 Cause: Ion Suppression start->cause3 solution1 Solution: Derivatize Sample cause1->solution1 solution2 Solution: Use SPE Cleanup cause2->solution2 cause3->solution2 solution3 Solution: Optimize LC Gradient cause3->solution3

Caption: Troubleshooting low signal issues.

References

Technical Support Center: Troubleshooting Cell Viability Issues with 1-Palmitoyl-2-linoleoyl-rac-glycerol Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving cell viability challenges encountered during experiments with 1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG). The following guides and frequently asked questions (FAQs) provide direct, question-and-answer-formatted solutions to common issues.

Troubleshooting Guides

Issue 1: Unexpectedly High Cell Death or Low Viability After PLG Treatment

  • Question: We observed a significant decrease in cell viability after treating our cells with this compound, which was not anticipated. What could be the cause?

  • Answer: While some analogs of PLG have shown protective effects, diacylglycerols (DAGs) as a class can induce apoptosis, particularly in cancer cell lines.[1][2] This effect is often mediated through the activation of Protein Kinase C (PKC) isozymes.[1][3] It is also possible that the observed cytotoxicity is due to the induction of oxidative stress.[4]

    Troubleshooting Steps:

    • Perform a Dose-Response and Time-Course Experiment: The cytotoxic effect may be concentration and/or time-dependent. Test a wide range of PLG concentrations and multiple time points to identify a potential therapeutic window.

    • Investigate Apoptosis: Use assays like Annexin V/PI staining or caspase activity assays (e.g., caspase-3/7) to determine if the observed cell death is due to apoptosis.

    • Assess Oxidative Stress: Measure the levels of reactive oxygen species (ROS) in your cells following PLG treatment to investigate the involvement of oxidative stress.[4]

    • Consider the Vehicle Control: Ensure that the solvent used to dissolve PLG is not contributing to the cytotoxicity. Run a vehicle-only control at the highest concentration used in your experiments. Lipids can be notoriously difficult to dissolve, and some solvents can be toxic to cells.

    • Cell Line Specificity: The effects of DAGs can be highly cell-type specific. What is non-toxic in one cell line may be cytotoxic in another. If possible, test the effect of PLG on a different, well-characterized cell line.

Issue 2: Inconsistent or High Variability in Cell Viability Assay Results

  • Question: Our cell viability results with PLG treatment are highly variable between replicate wells and experiments. What could be causing this inconsistency?

  • Answer: High variability in cell-based assays can stem from several factors, especially when working with lipid-based compounds.[5]

    Troubleshooting Steps:

    • Ensure Proper Dissolution and Dispersion: PLG is a lipid and may not be fully soluble in aqueous media, leading to uneven distribution in the culture wells. Prepare a fresh stock solution for each experiment and ensure it is thoroughly mixed before and during dilution. Sonication or vortexing of the stock solution may be necessary. Consider the use of a carrier protein like BSA to improve solubility.

    • Plating Uniformity: Inconsistent cell seeding is a common source of variability. Ensure your cells are in a single-cell suspension and are evenly distributed in the microplate. Pay attention to the "edge effect" in microplates, where wells on the perimeter can experience more evaporation. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.[5]

    • Pipetting Technique: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dispensing of both cells and treatment solutions.[5]

    • Assay Interference: Lipids can interfere with the chemistry of certain viability assays. This is particularly true for tetrazolium-based assays like MTT, XTT, MTS, and WST-1, where lipids can affect the formazan (B1609692) product's solubility or exocytosis.[6]

Issue 3: Discrepancy Between Different Cell Viability Assays

  • Question: We are getting conflicting results between our MTT assay and a trypan blue exclusion assay for PLG-treated cells. Why might this be happening?

  • Answer: Discrepancies between different viability assays are common and often point to either assay-specific artifacts or different aspects of cell health being measured.

    Troubleshooting Steps:

    • Understand the Assay Principle:

      • MTT assays measure metabolic activity. A decrease in signal indicates reduced metabolic function, which can precede cell death. However, lipids can interfere with these assays.[6]

      • Trypan blue exclusion assays measure cell membrane integrity. A cell that is metabolically inactive but has an intact membrane will be counted as viable.[7]

    • Switch to an Orthogonal Assay: To resolve the discrepancy, use a third, mechanistically different assay. ATP-based assays (e.g., CellTiter-Glo®), which measure the level of ATP in metabolically active cells, are often considered the gold standard and are less susceptible to interference from lipid compounds.[6] Another option is a resazurin-based assay (e.g., alamarBlue®), which has a different chemistry from tetrazolium reduction.[6]

    • Consider the Timing: The timing of the assay after treatment is crucial. Metabolic changes may occur earlier than the loss of membrane integrity. A time-course experiment with multiple assay endpoints can provide a more complete picture of the cellular response to PLG.

Frequently Asked Questions (FAQs)

  • Q1: What is a good starting concentration range for this compound in cell culture experiments?

    • A1: For the related compound, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), concentrations in the range of 0.001 to 50 µg/mL have been used in in vitro studies.[8][9] It is recommended to start with a broad logarithmic dilution series (e.g., 0.01, 0.1, 1, 10, 100 µg/mL) to determine the optimal concentration for your specific cell type and experimental endpoint.

  • Q2: Can this compound interfere with my cell viability assay?

    • A2: Yes, as a lipid, it has the potential to interfere with certain assays. Tetrazolium-based assays (MTT, MTS, etc.) are particularly susceptible to interference from lipids, which can lead to an underestimation of cell viability.[6] It is highly recommended to validate your results with an orthogonal method, such as an ATP-based assay or a direct cell counting method like trypan blue exclusion.[6]

  • Q3: Are there alternative cell viability assays that are more suitable for use with lipid compounds like PLG?

    • A3: Yes, several alternatives are less prone to interference from lipid compounds:[6]

      • ATP-based assays (e.g., CellTiter-Glo®): Measure ATP levels as an indicator of metabolically active cells.

      • Resazurin-based assays (e.g., alamarBlue®): Measure the reducing power of viable cells through a different chemistry than tetrazolium salts.

      • DNA content-based assays (e.g., CyQUANT® Direct): Measure total DNA content as an indicator of cell number, independent of metabolic activity.

      • Live/Dead staining with fluorescent microscopy: Provides a qualitative and quantitative assessment of cell viability based on membrane integrity.

Quantitative Data Summary

The following table summarizes quantitative data for the related compound 1-Palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) . This data can serve as a reference point for designing experiments with this compound.

Cell Line/ModelTreatment ConcentrationIncubation TimeObserved EffectReference
INS-1 (pancreatic beta cell line)Not specifiedNot specifiedReduced STZ-induced apoptosis and ROS generation.[10]
MDA-MB-231 (breast cancer cells)25 or 50 µg/mlNot specifiedSignificant reduction in invasiveness and mobility.[8]
RBL-2H3 and NK-92 cells0.001-10 µg/ml2 hoursDose-dependent inhibition of IL-4 production.[9]
Murine Model (5-FU-induced toxicity)50, 100, 200, and 400 mg/kg (oral)Daily for 15 daysMitigated neutropenia and other hematological toxicities.[11]

Experimental Protocols

1. MTT Cell Viability Assay

This protocol is adapted for use with potentially interfering lipid compounds.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in a suitable vehicle and add to the wells. Include vehicle-only and untreated controls. Incubate for the desired treatment duration.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Solubilization: Carefully remove the medium and add an appropriate solvent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Validation: It is crucial to validate any significant findings with an orthogonal assay due to the potential for lipid interference.[6]

2. ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)

This is a recommended alternative to MTT for lipid compounds.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Reagent Preparation: Equilibrate the ATP assay reagent to room temperature.

  • Reagent Addition: Add a volume of the ATP assay reagent equal to the volume of cell culture medium in each well.

  • Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.

  • Measurement: Measure luminescence using a plate-reading luminometer.

3. Trypan Blue Exclusion Assay

This assay provides a direct count of viable cells based on membrane integrity.

  • Cell Preparation: After treatment, collect the cells from each well, including any floating cells, and create a single-cell suspension.

  • Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution.

  • Counting: Within 5 minutes of staining, load the mixture into a hemocytometer or an automated cell counter.

  • Analysis: Count the number of viable (unstained) and non-viable (blue) cells. Calculate the percentage of viable cells.

Visualizations

G cluster_0 Troubleshooting Workflow for Unexpected Cell Death Start Unexpected Cell Death Observed DoseResponse Perform Dose-Response & Time-Course Experiments Start->DoseResponse CheckVehicle Run Vehicle-Only Control Start->CheckVehicle InvestigateApoptosis Assess Apoptosis (e.g., Annexin V, Caspase) DoseResponse->InvestigateApoptosis AssessROS Measure Reactive Oxygen Species (ROS) DoseResponse->AssessROS OrthogonalAssay Validate with Orthogonal Viability Assay (e.g., ATP-based) CheckVehicle->OrthogonalAssay InvestigateApoptosis->OrthogonalAssay AssessROS->OrthogonalAssay Conclusion Identify Cause: Concentration, Apoptosis, ROS, or Assay Artifact OrthogonalAssay->Conclusion

Caption: Troubleshooting workflow for unexpected cell death.

G cluster_1 Generalized Diacylglycerol (DAG) Signaling Pathway DAG This compound (DAG) PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Signaling (e.g., MAPK, NF-κB) PKC->Downstream Apoptosis Apoptosis Induction Downstream->Apoptosis CellSurvival Cell Survival/Proliferation Downstream->CellSurvival

Caption: Generalized Diacylglycerol (DAG) signaling pathway.

G cluster_2 Decision Tree for Selecting a Cell Viability Assay Start Working with a Lipid Compound (PLG)? MTT Using Tetrazolium Assay (e.g., MTT, MTS)? Start->MTT Yes Alternative Consider Alternative Assays Start->Alternative No Validate Validation with an Orthogonal Method is CRITICAL MTT->Validate ATP ATP-based (e.g., CellTiter-Glo) - Measures metabolic activity Alternative->ATP Dye Dye Exclusion (e.g., Trypan Blue) - Measures membrane integrity Alternative->Dye DNA DNA Content (e.g., CyQUANT) - Measures cell number Alternative->DNA

Caption: Decision tree for selecting a cell viability assay.

References

Technical Support Center: Analysis of 1-Palmitoyl-2-linoleoyl-rac-glycerol by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPLC-MS/MS analysis of 1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG) and other diacylglycerols (DAGs).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a weak or no signal for my this compound standard. What are the potential causes and solutions?

A1: Low sensitivity is a common issue in the analysis of diacylglycerols due to their poor ionization efficiency in electrospray ionization (ESI).[1][2][3] Here are several factors to investigate:

  • Suboptimal Ionization:

    • Adduct Formation: The inherent weak dipole moment of DAGs hinders efficient ionization.[3] To enhance signal intensity, promote the formation of adducts. The addition of salts like lithium chloride or ammonium (B1175870) acetate (B1210297) to your mobile phase or post-column can significantly improve signal by forming [M+Li]⁺ or [M+NH₄]⁺ adducts.[3][4]

    • Derivatization: For a more robust solution, consider chemical derivatization to introduce a permanent charge.[1][5] This can increase signal intensity by several orders of magnitude.[1]

  • Mass Spectrometer Parameters:

    • Incorrect Precursor Ion: Ensure you are monitoring the correct m/z for the expected adduct of PLG.

    • Source Parameters: Optimize ESI source parameters, including capillary voltage, gas flows (nebulizer and drying gas), and source temperature.[6] These may need to be adjusted for the specific mobile phase composition and flow rate.

  • Chromatographic Issues:

    • Sample Dilution: Your sample may be too dilute. Prepare fresh, more concentrated standards to confirm system performance.

    • Injection Volume: Ensure the correct injection volume is being used.[7]

Q2: My chromatographic peak for this compound is broad and shows significant tailing. How can I improve the peak shape?

A2: Poor peak shape can be attributed to several factors, from column choice to mobile phase composition.

  • Column Selection:

    • While C18 columns are commonly used for lipid analysis, a C30 stationary phase might be more suitable for hydrophobic lipids like DAGs, offering better resolution.[8]

    • Ensure your column is not degraded. Flushing the column or replacing it if it has been used extensively can resolve the issue.[9]

  • Mobile Phase Compatibility:

    • The sample solvent should be compatible with the initial mobile phase conditions to prevent peak distortion.[9] If possible, dissolve your sample in the initial mobile phase.

    • Interactions between terminal phosphate (B84403) groups in some lipid classes and stainless steel components of the HPLC system can cause peak tailing. While less of an issue for DAGs, if analyzing a complex lipid mixture, adding a small amount of phosphoric acid to the sample or using PEEK tubing can mitigate this.[8]

  • System Contamination:

    • Contaminants in the guard or analytical column can lead to poor peak shape. Regularly replace the guard column and flush the analytical column according to the manufacturer's instructions.[9]

Q3: I am having difficulty separating this compound from other isomeric diacylglycerols. What strategies can I employ?

A3: The separation of isomeric lipids is a significant challenge in lipidomics.

  • Chromatography:

    • Reversed-Phase HPLC: This is the most popular method for separating lipid species based on the length and number of double bonds in their fatty acyl chains.[8] Optimizing the gradient elution is crucial. A shallow gradient using solvents like water, acetonitrile, and isopropanol (B130326) can improve the resolution of isomers.[8]

    • Normal-Phase HPLC: This technique separates lipids based on the polarity of their head groups.[10][11] While less common for ESI-MS due to solvent incompatibility, it can be effective for separating DAG isomers.[8]

  • Mass Spectrometry:

    • Tandem MS (MS/MS): Even if isomers co-elute, they may produce different fragment ions in MS/MS, allowing for their differentiation and quantification. The neutral loss of fatty acid chains is a key fragmentation pathway that can help distinguish between isomers.[4][12]

Q4: How do I choose the right internal standard for quantifying this compound?

A4: Proper quantification relies on the use of appropriate internal standards.

  • Stable Isotope-Labeled Standards: The gold standard is to use a stable isotope-labeled version of the analyte (e.g., ¹³C- or ²H-labeled PLG). However, these can be expensive and not always commercially available.[5]

  • Structurally Similar Standards: In the absence of an isotopically labeled standard, use a DAG with a similar structure but a different mass, such as one with different fatty acid chain lengths.[1][13] It's important to use multiple internal standards to account for variations in ionization efficiency due to differences in acyl chain length and saturation.[14][15]

Experimental Protocols

Protocol 1: Sample Preparation for PLG Analysis from Biological Matrices

  • Lipid Extraction: Employ a biphasic solvent extraction method, such as the Folch or Bligh-Dyer method, to extract lipids from the sample matrix.

  • Solid-Phase Extraction (SPE): To isolate DAGs from more polar phospholipids (B1166683), use a silica-based SPE cartridge.[14][15]

    • Condition the cartridge with a non-polar solvent (e.g., hexane).

    • Load the lipid extract.

    • Wash with a non-polar solvent to elute neutral lipids like cholesterol esters.

    • Elute the DAG fraction with a slightly more polar solvent mixture (e.g., hexane:diethyl ether).

    • Elute phospholipids with a polar solvent like methanol.

  • Solvent Evaporation and Reconstitution: Evaporate the DAG fraction to dryness under a stream of nitrogen. Reconstitute the sample in a solvent compatible with the initial HPLC mobile phase conditions.

Protocol 2: HPLC-MS/MS Method for PLG Analysis

  • HPLC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: Gradient to 100% B

    • 15-20 min: Hold at 100% B

    • 20-25 min: Return to 30% B and re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 45 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer with an ESI source.

  • Ionization Mode: Positive ion mode.

  • MS/MS Transitions: Monitor for the neutral loss of the palmitic and linoleic acid chains.

Quantitative Data

Table 1: Key m/z Values for this compound (PLG) Analysis

AnalyteAdductPrecursor Ion (m/z)Product Ion (m/z) - Neutral Loss
This compound (C₃₇H₆₈O₅)[M+H]⁺593.5337.3 (Loss of Linoleic Acid)
313.3 (Loss of Palmitic Acid)
[M+NH₄]⁺610.5337.3 (Loss of Linoleic Acid + NH₃)
313.3 (Loss of Palmitic Acid + NH₃)
[M+Na]⁺615.5-
[M+Li]⁺599.5-

Note: The exact m/z values may vary slightly depending on the instrument calibration.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing start Biological Sample lipid_extraction Lipid Extraction (Folch/Bligh-Dyer) start->lipid_extraction spe Solid-Phase Extraction (Silica Cartridge) lipid_extraction->spe dry_reconstitute Dry & Reconstitute spe->dry_reconstitute hplc HPLC Separation (Reversed-Phase C18) dry_reconstitute->hplc msms MS/MS Detection (ESI+, Neutral Loss Scan) hplc->msms peak_integration Peak Integration msms->peak_integration quantification Quantification (Internal Standard) peak_integration->quantification end Results quantification->end

Caption: Experimental workflow for PLG analysis.

troubleshooting_workflow start Problem: Low/No Signal check_ms Check MS Parameters (Precursor ion, source settings) start->check_ms Start Here check_adducts Enhance Ionization (Add Li+/NH4+ salts) check_ms->check_adducts Parameters OK? solution_ms Solution: Optimize MS method check_ms->solution_ms Incorrect? check_sample Verify Sample Integrity (Concentration, degradation) check_adducts->check_sample Ionization Enhanced? solution_adducts Solution: Modify mobile phase or consider derivatization check_adducts->solution_adducts No? check_hplc Investigate HPLC (Leak, blockage, column) check_sample->check_hplc Sample OK? solution_sample Solution: Prepare fresh, concentrated sample check_sample->solution_sample No? solution_hplc Solution: System maintenance, check connections check_hplc->solution_hplc No?

Caption: Troubleshooting logic for low signal intensity.

References

Technical Support Center: Interference in Assays Using 1-Palmitoyl-2-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the direct interference of 1-Palmitoyl-2-linoleoyl-rac-glycerol in biochemical assays is not extensively documented in published scientific literature. The following technical support guide provides a framework based on the general principles of lipid and diacylglycerol interference in common assay formats. The scenarios and data presented are illustrative and intended to help researchers identify and troubleshoot potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of potential interference from this compound in my assay?

A1: Suspect interference if you observe any of the following:

  • Inconsistent Results: High variability between replicate wells or different experiments.

  • Unexpected Dose-Response Curves: Non-sigmoidal or flattened curves that do not fit standard models.

  • Discrepancy with Known Biology: Assay results that contradict established biological activity or previously published data.

  • Assay Drift: A gradual change in signal intensity over the time of plate reading.

  • Control Failures: Inconsistent performance of positive or negative controls in the presence of the compound.

Q2: What are the primary mechanisms by which a diacylglycerol like this compound might interfere with my assay?

A2: Interference can be broadly categorized as:

  • Physical Interference: Due to its lipophilic nature, the compound may form micelles or aggregates in aqueous assay buffers, which can scatter light or sequester assay components.[1][2]

  • Optical Interference: The compound formulation may absorb light at the assay's detection wavelength or exhibit intrinsic fluorescence, leading to false signals.

  • Chemical Interference: The diacylglycerol could potentially react with assay reagents or alter the reaction conditions (e.g., pH, redox state).

  • Biological Interference: As a diacylglycerol, it may have off-target biological effects, such as activating signaling pathways (e.g., Protein Kinase C) in cell-based assays, that are not related to the intended target of the study.

Q3: How can I preemptively test for interference from this compound?

A3: Before conducting your main experiment, perform the following control experiments:

  • Solubility Test: Visually inspect the compound's solubility in your assay buffer at the highest concentration to be used. The presence of precipitate or cloudiness is an indicator of potential physical interference.

  • Blank Plate Read: Read a plate containing only the assay buffer and the compound at various concentrations to check for background absorbance or fluorescence.

  • Assay without Target: Run your assay with all components except the biological target (e.g., enzyme or cells). A signal in the presence of the compound indicates direct interference with the detection system.

Troubleshooting Guides

Problem 1: High background signal in an absorbance-based enzymatic assay.

Possible Cause: The formulation of this compound may be scattering light, or the compound itself might be absorbing light at the detection wavelength.

Troubleshooting Steps:

  • Run a Spectral Scan: Measure the absorbance of the compound in the assay buffer across a range of wavelengths to identify its absorbance peak.

  • Subtract Background: If the compound absorbs at the assay wavelength, run parallel control wells with the compound but without the enzyme or substrate, and subtract this background absorbance from your experimental wells.

  • Use a Different Wavelength: If possible, modify the assay to use a detection wavelength where the compound does not absorb.

  • Improve Solubilization: The use of a non-ionic detergent like Triton X-100 can help to create more uniform micelles and reduce light scattering.[1]

Problem 2: Unexpected activation in a cell-based signaling assay.

Possible Cause: this compound, as a diacylglycerol, could be non-specifically activating intracellular signaling pathways, such as the Protein Kinase C (PKC) pathway, leading to a false-positive result.

Troubleshooting Steps:

  • Use a Pathway-Specific Inhibitor: Co-treat the cells with your compound and a known inhibitor of the suspected off-target pathway (e.g., a PKC inhibitor). A reduction in the signal would suggest off-target activation.

  • Test in a Target-Null Cell Line: If available, use a cell line that does not express the intended target of your assay. Any signal generated in this cell line would be due to off-target effects.

  • Employ an Orthogonal Assay: Validate your findings using a different assay that measures a downstream event in the intended pathway but is less susceptible to the suspected interference.

Quantitative Data Summary

The following tables represent hypothetical data illustrating potential interference.

Table 1: Effect of this compound on Absorbance at 450 nm in a Target-Free System.

Compound Concentration (µM)Average Absorbance (450 nm)Standard Deviation
0 (Buffer)0.0520.003
10.0550.004
100.0780.005
500.1230.010
1000.2150.025

Table 2: Hypothetical Signal in a Cell-Based Reporter Assay with and without a PKC Inhibitor.

Compound Concentration (µM)Relative Luminescence Units (RLU)RLU with PKC Inhibitor% Inhibition of Off-Target Effect
0100102N/A
1058015089.6%
50125018097.4%
100250021099.1%

Experimental Protocols

Protocol 1: Assessing Optical Interference
  • Prepare Compound Dilutions: Serially dilute this compound in the assay buffer to cover the concentration range used in the main experiment.

  • Plate Layout: In a microplate, add the compound dilutions to a set of wells. Include wells with buffer only as a blank.

  • Incubation: Incubate the plate under the same conditions as the main assay (time and temperature).

  • Absorbance/Fluorescence Reading: Read the plate at the same excitation and emission wavelengths used in the primary assay.

  • Data Analysis: Subtract the blank reading from all wells. Plot the absorbance/fluorescence as a function of compound concentration. A significant signal indicates optical interference.[3]

Protocol 2: Counter-Screen for Off-Target Pathway Activation
  • Cell Seeding: Seed cells in a multi-well plate at a density appropriate for your assay.

  • Pre-treatment with Inhibitor: To a subset of wells, add a known inhibitor for a suspected off-target pathway (e.g., a PKC inhibitor) at an effective concentration. Incubate for the recommended time.

  • Compound Addition: Add this compound at various concentrations to both inhibitor-treated and untreated wells.

  • Incubation: Incubate the cells for the duration of your standard assay protocol.

  • Signal Detection: Measure the assay signal (e.g., luminescence, fluorescence).

  • Data Analysis: Compare the signal from wells treated with the compound alone to those co-treated with the inhibitor. A significant reduction in signal in the presence of the inhibitor suggests off-target pathway activation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_screening Interference Screening cluster_analysis Analysis & Mitigation A Prepare serial dilutions of This compound C Optical Interference Check (Compound + Buffer) A->C D Reagent Interference Check (Compound + Reagents, no target) A->D E Off-Target Check (Cell-based) (Compound in target-null cells) A->E B Prepare assay reagents (buffer, substrate, cells, etc.) B->C B->D B->E F Analyze screening data for false positives C->F D->F E->F G Interference Detected? F->G Evaluate H Proceed with Main Assay G->H No I Implement Mitigation Strategy (e.g., background subtraction, counter-screen) G->I Yes I->H

Caption: Workflow for identifying and mitigating assay interference.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PLG This compound PKC_inactive Inactive PKC PLG->PKC_inactive Potential non-specific activation PLC Phospholipase C PIP2 PIP2 DAG Endogenous DAG PIP2->DAG Hydrolysis DAG->PKC_inactive Activates PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Signaling (e.g., transcription factor activation) PKC_active->Downstream Phosphorylates Reporter Reporter Gene Activation (False Positive) Downstream->Reporter

Caption: Potential off-target activation of PKC by exogenous diacylglycerol.

logical_relationships cluster_types Types of Interference cluster_manifestations Manifestations A This compound in Assay Buffer B Physical A->B C Optical A->C D Biological A->D E Light Scattering B->E F Compound Aggregation B->F G Intrinsic Absorbance/ Fluorescence C->G H Off-Target Pathway Activation D->H

References

Validation & Comparative

Validating 1-Palmitoyl-2-linoleoyl-rac-glycerol as a High-Quality Analytical Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a well-characterized analytical standard is paramount for achieving accurate and reproducible results. This guide provides a comprehensive validation overview of 1-Palmitoyl-2-linoleoyl-rac-glycerol, a key diacylglycerol (DAG), as an analytical standard. We present its performance characteristics, comparisons with alternative standards, and detailed experimental protocols to support its use in demanding research and quality control environments.

Introduction to this compound

This compound is a specific diacylglycerol molecule containing palmitic acid at the sn-1 position and linoleic acid at the sn-2 position of the glycerol (B35011) backbone. Diacylglycerols are critical signaling molecules involved in a multitude of cellular processes, most notably as activators of Protein Kinase C (PKC).[1][2][3] The accurate quantification of specific DAG species is crucial for understanding their roles in health and disease. As an analytical standard, this compound enables the precise identification and quantification of this and other related DAGs in complex biological matrices.

Performance Characteristics

The suitability of this compound as an analytical standard is defined by its purity, stability, and well-characterized physicochemical properties. While a specific Certificate of Analysis providing quantitative data for this exact molecule is not publicly available, a typical high-quality standard of this nature would be expected to meet the specifications outlined in the table below. These values are representative of what researchers should look for when procuring such a standard.

Table 1: Representative Performance Characteristics of this compound Analytical Standard

ParameterSpecificationMethod
Purity (by HPLC-CAD) ≥98%High-Performance Liquid Chromatography with Charged Aerosol Detection
Identity Conforms to structure¹H-NMR, ¹³C-NMR, Mass Spectrometry
Appearance White to off-white solidVisual Inspection
Solubility Soluble in chloroform, ethanol, and DMSOVisual Inspection
Long-Term Storage -20°CStability Studies
Short-Term Storage 4°CStability Studies

Comparison with Alternative Analytical Standards

The choice of an analytical standard for diacylglycerol analysis depends on the specific requirements of the assay, including the isomeric specificity and the analytical platform being used. While this compound is an excellent standard for many applications, other options are available.

Table 2: Comparison of Diacylglycerol Analytical Standards

StandardKey AdvantagesKey DisadvantagesBest Suited For
This compound Represents a common, naturally occurring DAG species.As a racemic mixture, may not be suitable for stereospecific assays.General quantification of total 16:0/18:2 DAG, method development, system suitability testing.
sn-1-Palmitoyl-2-linoleoyl-glycerol Stereospecific, allowing for the differentiation of sn-1/2 and sn-2/3 isomers.Higher cost, may not be necessary for all applications.Assays requiring the specific quantification of the sn-1,2 isomer.
Deuterated DAG Analogs (e.g., d5-1,2-Dipalmitoyl-glycerol) Excellent internal standards for mass spectrometry-based methods.[4]Not suitable as an external calibrant for other DAG species.Internal standardization in LC-MS/MS to correct for matrix effects and ionization suppression.
Mixed Isomer DAG Standards Cost-effective for general system performance checks.Lack of specificity for individual isomers.Routine quality control and system suitability where isomeric separation is not critical.

Experimental Protocols

Accurate validation of this compound as an analytical standard requires robust experimental protocols. Below are methodologies for key validation experiments.

Purity Determination by High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

This method is suitable for the quantitative analysis of non-volatile and semi-volatile compounds like diacylglycerols, providing a uniform response that is independent of the analyte's optical properties.[5][6][7][8][9]

Instrumentation:

  • High-Performance Liquid Chromatograph

  • Charged Aerosol Detector (CAD)

  • C18 Reverse-Phase Column (e.g., 150 mm x 2.1 mm, 1.7 µm)

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Isopropanol (IPA), HPLC grade

  • Water, HPLC grade

  • Formic acid, LC-MS grade

  • This compound standard

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., chloroform:methanol 2:1 v/v) at a concentration of 1 mg/mL. Prepare a series of dilutions for the calibration curve.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile:Isopropanol (90:10 v/v) with 0.1% Formic Acid

    • Gradient: A suitable gradient to separate the diacylglycerol from any impurities. For example, start at 60% B, increase to 100% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • CAD Settings:

    • Nebulizer Temperature: 35°C

    • Data Collection Rate: 10 Hz

  • Analysis: Inject the standards and the sample. The purity is calculated by dividing the peak area of the main component by the total peak area of all components in the chromatogram.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity for the quantification of diacylglycerols in complex mixtures.[10][11][12][13][14][15]

Instrumentation:

  • Ultra-High-Performance Liquid Chromatograph (UHPLC)

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole)

  • C18 Reverse-Phase Column (e.g., 100 mm x 2.1 mm, 1.7 µm)

Reagents:

  • Acetonitrile (ACN), LC-MS grade

  • Isopropanol (IPA), LC-MS grade

  • Water, LC-MS grade

  • Ammonium formate

  • Formic acid, LC-MS grade

  • This compound standard

  • Deuterated internal standard (e.g., d5-1,2-Dipalmitoyl-glycerol)

Procedure:

  • Sample Preparation: Extract lipids from the biological matrix using a suitable method (e.g., Folch or Bligh-Dyer extraction).

  • Standard and Internal Standard Preparation: Prepare calibration standards of this compound. Spike all standards and samples with a fixed concentration of the deuterated internal standard.

  • Chromatographic Conditions:

    • Mobile Phase A: Water:Acetonitrile (60:40 v/v) with 10 mM Ammonium Formate and 0.1% Formic Acid

    • Mobile Phase B: Isopropanol:Acetonitrile (90:10 v/v) with 10 mM Ammonium Formate and 0.1% Formic Acid

    • Gradient: A suitable gradient to achieve separation. For example, start at 30% B, increase to 100% B over 10 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 50°C

    • Injection Volume: 2 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Monitor the transition of the precursor ion (e.g., [M+NH4]+) to a specific product ion.

      • Internal Standard: Monitor the corresponding transition for the deuterated analog.

  • Quantification: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards. Determine the concentration of the analyte in the samples from this curve.

Visualizations

Experimental Workflow for Validation

The following diagram illustrates the general workflow for the validation of this compound as an analytical standard.

G cluster_0 Standard Preparation cluster_1 Analytical Methods cluster_2 Validation & Documentation Standard Procure Standard StockSolution Prepare Stock Solution Standard->StockSolution Dilutions Create Serial Dilutions StockSolution->Dilutions NMR Identity by NMR/MS StockSolution->NMR HPLC Purity by HPLC-CAD Dilutions->HPLC LCMS Quantification by LC-MS/MS Dilutions->LCMS DataAnalysis Data Analysis HPLC->DataAnalysis LCMS->DataAnalysis NMR->DataAnalysis CoA Certificate of Analysis DataAnalysis->CoA

Caption: Workflow for the validation of an analytical standard.

Diacylglycerol Signaling Pathway

This compound, as a diacylglycerol, plays a crucial role in cell signaling by activating Protein Kinase C (PKC). This activation triggers a cascade of downstream events.

G ExtracellularSignal Extracellular Signal (e.g., Hormone, Growth Factor) Receptor G-Protein Coupled Receptor or Receptor Tyrosine Kinase ExtracellularSignal->Receptor PLC Phospholipase C (PLC) Receptor->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG This compound (DAG) PIP2->DAG hydrolysis PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Cellular Responses (e.g., Gene Expression, Proliferation) PKC->Downstream phosphorylates targets

Caption: Diacylglycerol-mediated activation of Protein Kinase C.

References

Navigating the Specificity Challenge: A Comparative Guide to the Detection of 1-Palmitoyl-2-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of specific diacylglycerol (DAG) species like 1-Palmitoyl-2-linoleoyl-rac-glycerol is crucial for understanding cellular signaling and metabolic pathways. This guide provides a comparative analysis of immunological versus analytical chemistry approaches for this purpose, highlighting the critical issue of antibody cross-reactivity and presenting robust alternative methods.

Diacylglycerols are key second messengers in a multitude of cellular processes. The specific fatty acid composition of a DAG molecule can influence its biological activity and downstream signaling. Consequently, distinguishing between different DAG isomers is essential for meaningful research. While antibodies are a common tool for molecular detection, their application to specific lipid isomers like this compound presents significant challenges.

The Ambiguity of Anti-Diacylglycerol Antibodies

A survey of commercially available antibodies marketed for diacylglycerol detection reveals a significant lack of specificity for particular DAG species. Many products are targeted against the protein Dystroglycan 1 (DAG1), not the lipid itself, leading to potential misinterpretation of results. Furthermore, for antibodies claiming to target the DAG molecule, there is a general absence of publicly available data on their cross-reactivity with a panel of different DAGs. Given the structural similarity between DAG isomers, which only differ in their fatty acid chains, a high degree of cross-reactivity is to be expected with polyclonal and even some monoclonal antibodies.

This lack of specificity makes it challenging to ascertain whether an immunological signal is specific to this compound or represents a composite signal from multiple DAG species. For research requiring precise quantification of this specific isomer, alternative methods are strongly recommended.

Comparative Analysis of Detection Methodologies

For the specific and quantitative analysis of this compound, methods combining chromatography and mass spectrometry offer superior performance compared to current immunological techniques. The following table summarizes the key comparative aspects.

FeatureImmunological Detection (e.g., ELISA)Thin-Layer Chromatography (TLC)Mass Spectrometry (MS)
Specificity Low to Moderate (High potential for cross-reactivity with other DAGs)Moderate (Separates lipid classes, but isomers can be challenging)High (Can resolve and identify specific molecular species)
Quantification Semi-Quantitative to Quantitative (for total DAG)Semi-QuantitativeQuantitative (with appropriate standards)
Sensitivity Varies by antibody and assay formatModerateHigh
Sample Throughput HighModerate to HighModerate
Instrumentation Standard plate readerBasic chromatography equipmentSpecialized mass spectrometer
Expertise Required Low to ModerateModerateHigh
Primary Application General detection of total DAGPreparative separation of lipid classesDefinitive identification and quantification of specific lipid species

Recommended Analytical Approaches and Protocols

Given the limitations of immunological methods for specific DAG isomer detection, a combined chromatographic and mass spectrometric approach is the recommended workflow.

Signaling Pathway of Diacylglycerol

Diacylglycerol is a central node in lipid signaling, primarily through its activation of Protein Kinase C (PKC). The pathway illustrates the generation of DAG from phospholipids (B1166683) and its role in downstream signaling events.

dag_pathway PLC Phospholipase C (PLC) DAG This compound (specific DAG) PLC->DAG IP3 IP3 (Inositol trisphosphate) PLC->IP3 PIP2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) PIP2->PLC activation PKC Protein Kinase C (PKC) DAG->PKC activation Downstream Downstream Signaling PKC->Downstream

Figure 1: Simplified Diacylglycerol Signaling Pathway.
Experimental Workflow for Specific DAG Analysis

The recommended workflow involves lipid extraction, separation of lipid classes by Thin-Layer Chromatography (TLC), and subsequent analysis and quantification by Mass Spectrometry (MS).

experimental_workflow cluster_extraction Lipid Extraction cluster_separation Separation cluster_analysis Analysis & Quantification sample Biological Sample extraction Folch Extraction (Chloroform/Methanol) sample->extraction lipid_extract Total Lipid Extract extraction->lipid_extract tlc Thin-Layer Chromatography (TLC) lipid_extract->tlc dag_band DAG Band Excision tlc->dag_band ms Mass Spectrometry (e.g., LC-MS/MS) dag_band->ms quant Quantification (vs. Internal Standard) ms->quant

Figure 2: Recommended Workflow for Specific DAG Analysis.

Detailed Experimental Protocols

Protocol 1: Lipid Extraction (Folch Method)
  • Homogenization: Homogenize the biological sample in a 2:1 (v/v) mixture of chloroform (B151607) and methanol (B129727) to a final volume 20 times the volume of the sample.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate, vortex thoroughly, and centrifuge at low speed to separate the phases.

  • Collection: Aspirate the upper aqueous phase and collect the lower organic phase containing the lipids.

  • Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen.

  • Storage: Resuspend the dried lipid extract in a small volume of chloroform/methanol (2:1) and store at -20°C until analysis.

Protocol 2: Separation of Diacylglycerols by Thin-Layer Chromatography (TLC)
  • Plate Preparation: Use a pre-coated silica (B1680970) gel 60 TLC plate.

  • Sample Application: Spot the lipid extract onto the origin of the TLC plate. It is advisable to also spot a diacylglycerol standard for reference.

  • Development: Develop the plate in a sealed chromatography tank containing a mobile phase of hexane:diethyl ether:acetic acid (80:20:1, v/v/v).

  • Visualization: After development, visualize the separated lipid spots. For non-destructive visualization, lightly spray with a primulin solution and view under UV light. Diacylglycerols will appear as a distinct band.

  • Excision and Elution: Scrape the silica gel corresponding to the DAG band into a clean tube. Elute the lipid from the silica with chloroform/methanol (2:1).

Protocol 3: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Sample Preparation: Dry the eluted DAG sample and reconstitute in an appropriate solvent for LC-MS analysis (e.g., methanol/chloroform with a lithium salt for adduct formation). Spike the sample with a known amount of an internal standard (e.g., a deuterated or odd-chain DAG).

  • Chromatographic Separation: Inject the sample onto a reverse-phase C18 column. Use a gradient elution program with mobile phases such as water/acetonitrile/isopropanol with additives like formic acid and ammonium (B1175870) formate (B1220265) to separate the DAG species.

  • Mass Spectrometric Detection: Analyze the eluent using an electrospray ionization (ESI) source coupled to a tandem mass spectrometer. Operate the mass spectrometer in a positive ion mode, monitoring for the specific precursor-to-product ion transitions for this compound and the internal standard.

  • Quantification: Determine the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and internal standard.

Conclusion

For the specific and reliable quantification of this compound, the current landscape of commercially available antibodies presents significant challenges due to a lack of demonstrated specificity. Researchers are strongly advised to employ analytical methods that combine chromatography for separation and mass spectrometry for specific detection and quantification. This approach provides the necessary resolution and accuracy to distinguish between closely related diacylglycerol isomers, ensuring the generation of robust and reproducible data in the study of lipid signaling and metabolism.

A Comparative Analysis of Synthetic vs. Natural 1-Palmitoyl-2-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of synthetic and natural 1-Palmitoyl-2-linoleoyl-rac-glycerol, a crucial diacylglycerol (DAG) involved in cellular signaling. The objective is to equip researchers with the necessary information to make informed decisions when selecting this lipid for experimental and developmental purposes. This comparison focuses on purity, physicochemical properties, and biological activity, supported by established experimental protocols.

Introduction to this compound

This compound is a specific diacylglycerol species containing palmitic acid at the sn-1 position and linoleic acid at the sn-2 position of the glycerol (B35011) backbone. As a bioactive lipid, it plays a significant role as a second messenger in various signal transduction pathways, most notably in the activation of protein kinase C (PKC). The source of this lipid, whether through chemical synthesis or isolation from natural sources, can significantly impact its properties and experimental outcomes.

Data Presentation: A Comparative Summary

The following table summarizes the key comparative aspects between synthetic and natural this compound. The data is a composite of typical characteristics observed for synthetic versus natural lipids, as direct comparative studies on this specific molecule are not extensively published.

PropertySynthetic this compoundNatural this compound
Purity High (typically ≥98%)[1]Variable, depends on the source and purification method
Isomeric Purity High, specific stereochemistry can be controlled.[2]Often a mixture of isomers (sn-1/2 and sn-2/3 positions)
Fatty Acid Composition Well-defined (Palmitic and Linoleic acid)Can contain traces of other fatty acids from the biological source
Potential Contaminants Residual solvents, catalysts, and reagents from synthesisOther lipids (e.g., triglycerides, other DAGs), proteins, and cellular components
Stability Generally high due to purity and absence of enzymesMay be less stable due to the presence of contaminating enzymes (e.g., lipases)
Biological Activity Consistent and reproducible due to high purityCan be variable due to the presence of other bioactive lipids
Cost Generally higherCan be lower, depending on the source and required purity

Physicochemical Properties

The fundamental physicochemical properties of this compound are consistent regardless of the source.

PropertyValue
Molecular Formula C37H68O5[3]
Molecular Weight 592.9 g/mol [3]
Appearance Colorless Liquid[]
Solubility Soluble in organic solvents like chloroform (B151607) and ethanol[5]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize and compare synthetic and natural this compound.

Purity and Composition Analysis by Thin-Layer Chromatography (TLC)

This protocol is used for the separation and qualitative assessment of the purity of a diacylglycerol sample.

Methodology:

  • Sample Preparation: Dissolve a small amount of the synthetic or natural lipid extract in chloroform/methanol (2:1, v/v).

  • TLC Plate Preparation: Use a silica (B1680970) gel TLC plate.

  • Spotting: Apply the dissolved lipid extracts onto the TLC plate alongside a known standard of this compound.

  • Development: Place the TLC plate in a developing chamber containing a solvent system such as petroleum ether/diethyl ether (75/25, v/v)[6].

  • Visualization: After development, dry the plate and visualize the separated lipids. This can be done by spraying with a primuline (B81338) solution and viewing under UV light[6]. The purity is assessed by comparing the sample spot with the standard and observing any additional spots that indicate impurities.

Quantitative Analysis of Diacylglycerol Content

This enzymatic assay is designed to quantify the amount of diacylglycerol in a sample.

Methodology:

  • Lipid Extraction and Dissolution: Extract lipids from the sample and dissolve the dried lipids in a solubilizing buffer containing 7.5% (w/v) octyl-β-D-glucoside and 5 mM cardiolipin (B10847521) in 1 mM DETAPAC (pH 7.0)[7][8].

  • Enzymatic Reaction:

    • Add 2x reaction buffer (100 mM imidazole (B134444) HCl, pH 6.6, 100 mM NaCl, 25 mM MgCl2, and 2 mM EGTA), DTT, and E. coli DAG kinase to the dissolved lipid sample[7][8].

    • Initiate the reaction by adding radiolabeled [γ-33P]-ATP[7][8].

    • Incubate the reaction at 25 °C for 30 minutes. This reaction converts DAG to radiolabeled phosphatidic acid[7][9].

  • Lipid Re-extraction: Stop the reaction and re-extract the lipids.

  • TLC Separation and Detection:

    • Separate the extracted lipids on a TLC plate.

    • Detect the radiolabeled phosphatidic acid using a phospho-imager[7].

  • Quantification: The amount of radioactivity incorporated into phosphatidic acid is proportional to the initial amount of DAG in the sample.

Analysis of Molecular Species by Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for identifying and quantifying the specific molecular species of diacylglycerols.

Methodology:

  • Sample Preparation: Purify the DAG fraction from the total lipid extract using solid-phase extraction on a silica column[10].

  • Mass Spectrometry Analysis:

    • Introduce the purified DAG sample into a mass spectrometer, often coupled with liquid chromatography (LC-MS).

    • Use a soft ionization technique like electrospray ionization (ESI).

  • Quantification:

    • Employ internal standards with known concentrations to quantify the different molecular species of DAGs[10].

    • Perform single MS and tandem MS (MS/MS) experiments to identify and quantify the specific fatty acid composition and their positions on the glycerol backbone[10].

Mandatory Visualizations

Signaling Pathway of Diacylglycerol (DAG)

This compound, as a diacylglycerol, is a key activator of the Protein Kinase C (PKC) signaling pathway.

DAG_Signaling_Pathway cluster_products PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG This compound (DAG) PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release->PKC co-activates Cell_Response Cellular Responses PKC->Cell_Response

Caption: Diacylglycerol (DAG) signaling pathway leading to PKC activation.

Experimental Workflow for Comparative Analysis

This workflow outlines the general steps for a comparative analysis of synthetic and natural this compound.

Experimental_Workflow Start Start: Obtain Synthetic & Natural Samples Purity Purity & Composition Analysis (TLC, GC-MS) Start->Purity Quant Quantitative Analysis (Enzymatic Assay, LC-MS) Start->Quant Bioactivity Biological Activity Assay (e.g., PKC activation) Start->Bioactivity Data Comparative Data Analysis Purity->Data Quant->Data Bioactivity->Data Conclusion Conclusion Data->Conclusion

Caption: General workflow for the comparative analysis of lipid samples.

Conclusion

The choice between synthetic and natural this compound depends critically on the experimental requirements. Synthetic versions offer high purity and batch-to-batch consistency, which are essential for studies requiring precise quantification and reproducible results. Natural sources, while potentially more cost-effective, may introduce variability due to impurities and isomeric mixtures. Researchers should carefully consider these factors and utilize the described experimental protocols to characterize their lipid samples thoroughly before use. This due diligence will ensure the reliability and accuracy of experimental data in the fields of cell signaling, drug development, and lipidomics.

References

validating the biological effects of 1-Palmitoyl-2-linoleoyl-rac-glycerol in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers: While the focus of this guide is 1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG), publicly available research on its specific biological effects in various cell lines is limited. In contrast, a closely related acetylated form, 1-Palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) , has been more extensively studied. Therefore, this guide will primarily present a comparative analysis of the biological effects of PLAG, drawing parallels and providing a framework for potential studies on PLG. The experimental data and pathways described below are based on studies conducted with PLAG and other relevant diacylglycerols (DAGs).

Introduction

Diacylglycerols (DAGs) are crucial second messengers in cellular signaling, most notably as activators of Protein Kinase C (PKC).[1][2] The specific fatty acid composition of a DAG molecule can influence its biological activity and the downstream pathways it modulates.[3] This guide explores the biological effects of 1-Palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) in different cell lines and provides a comparative context with other signaling molecules like phorbol (B1677699) esters.

Comparative Analysis of Biological Effects

The biological activities of PLAG have been investigated in various cellular contexts, including cancer progression, immune response, and metabolic regulation.

Anti-Cancer Effects: Inhibition of Migration and Invasion

In cancer biology, a key area of investigation is the inhibition of cell migration and invasion, critical steps in metastasis. Studies have shown that PLAG can effectively attenuate these processes in breast cancer cells.

Cell Line: MDA-MB-231 (Human Breast Cancer)

TreatmentConcentrationInhibition of Migration (%)Inhibition of Invasion (%)Reference
PLAG25 µg/mLSignificantSignificant[4]
PLAG50 µg/mLMore SignificantMore Significant[4]
Phorbol 12-myristate 13-acetate (PMA)VariousCan be pro- or anti-migratory depending on cell type and contextCan be pro- or anti-invasive depending on cell type and context[5]
Immunomodulatory Effects: Cytokine Secretion

PLAG has demonstrated immunomodulatory properties by altering the secretion of various cytokines in immune cells. This suggests its potential role in regulating inflammatory responses.

Cell Line: Human Peripheral Blood Mononuclear Cells (PBMCs)

TreatmentEffect on Cytokine SecretionReference
PLAGDecreased IL-4 and IL-6 production[6]
PLAGNo significant change in IL-2 and IFN-γ production[6]

Cell Line: Murine Macrophage (RAW 264.7)

No direct studies with PLAG were identified. However, RAW 264.7 cells are a common model to study DAG signaling.[7][8]

Effects on Apoptosis

The induction of apoptosis (programmed cell death) is a key mechanism for anti-cancer agents. While direct studies on PLG-induced apoptosis are scarce, the general role of DAGs and PKC activation in apoptosis is complex and cell-type dependent. Phorbol esters, potent PKC activators, have been shown to induce apoptosis in some cancer cell lines.

Signaling Pathways

The primary signaling pathway activated by diacylglycerols is the Protein Kinase C (PKC) pathway. Upon binding of a ligand (e.g., growth factor, hormone) to a cell surface receptor, phospholipase C (PLC) is activated, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and DAG. DAG recruits and activates PKC at the cell membrane, leading to the phosphorylation of a multitude of downstream target proteins that regulate various cellular processes.

PKC_Activation_Pathway General Diacylglycerol (DAG) Signaling Pathway Ligand Ligand (e.g., Growth Factor) Receptor Cell Surface Receptor Ligand->Receptor Binds PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) (e.g., PLG) PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Recruits and Activates Downstream Downstream Targets PKC->Downstream Phosphorylates Response Cellular Response (e.g., Proliferation, Differentiation, Apoptosis, Migration) Downstream->Response Leads to

Caption: General signaling pathway of diacylglycerol (DAG) activation of Protein Kinase C (PKC).

Experimental Workflows

The validation of the biological effects of compounds like PLG requires a series of well-defined experimental procedures. Below are graphical representations of common workflows for key assays.

Cell_Viability_Workflow Workflow for Cell Viability Assay (MTT) Start Seed cells in a 96-well plate Treat Treat cells with PLG/PLAG or control Start->Treat Incubate1 Incubate for a defined period Treat->Incubate1 AddMTT Add MTT reagent to each well Incubate1->AddMTT Incubate2 Incubate to allow formazan crystal formation AddMTT->Incubate2 Solubilize Add solubilization solution to dissolve crystals Incubate2->Solubilize Measure Measure absorbance at ~570 nm Solubilize->Measure Analyze Analyze data to determine cell viability Measure->Analyze

Caption: Workflow for assessing cell viability using the MTT assay.

Transwell_Migration_Workflow Workflow for Transwell Migration Assay Start Seed cells in the upper chamber of a Transwell insert AddChemo Add chemoattractant to the lower chamber Start->AddChemo Treat Add PLG/PLAG or control to the upper chamber AddChemo->Treat Incubate Incubate to allow cell migration Treat->Incubate Remove Remove non-migrated cells from the upper surface Incubate->Remove FixStain Fix and stain migrated cells on the lower surface Remove->FixStain Image Image and count migrated cells FixStain->Image Analyze Analyze data to quantify migration Image->Analyze

References

A Comparative Guide to Diacylglycerol Signaling: 1-Palmitoyl-2-linoleoyl-rac-glycerol vs. General 1,2-diacylglycerol Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the signaling pathways activated by specific diacylglycerol (DAG) species, with a focus on contrasting the well-established general 1,2-diacylglycerol signaling with the inferred properties of 1-Palmitoyl-2-linoleoyl-rac-glycerol. The specificity of cellular responses to DAGs is largely determined by the fatty acid composition at the sn-1 and sn-2 positions of the glycerol (B35011) backbone. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows.

Introduction to Diacylglycerol Signaling

Diacylglycerols are critical second messengers generated at cellular membranes upon the hydrolysis of phospholipids (B1166683) by phospholipase C (PLC). The canonical signaling pathway initiated by 1,2-diacylglycerols involves the recruitment and activation of a variety of effector proteins, most notably the Protein Kinase C (PKC) family of serine/threonine kinases. The activation of PKC isoforms triggers a cascade of phosphorylation events that regulate a wide array of cellular processes, including cell proliferation, differentiation, apoptosis, and immune responses.[1]

Emerging evidence indicates that the molecular species of DAG, characterized by the length and saturation of their fatty acyl chains, play a crucial role in dictating the specificity of the downstream signaling events.[2] Different PKC isoforms exhibit distinct sensitivities and preferences for various DAG species, allowing for fine-tuning of cellular responses.[3] For instance, DAGs containing polyunsaturated fatty acids have been shown to be potent activators of specific PKC isoforms.[4]

While direct experimental data on the signaling properties of this compound is limited in the current literature, its structure—a saturated fatty acid (palmitic acid) at the sn-1 position and a polyunsaturated fatty acid (linoleic acid) at the sn-2 position—suggests it would be a biologically active signaling molecule. This guide will, therefore, compare the signaling of well-characterized DAG species to infer the likely signaling characteristics of this compound.

Comparative Analysis of Diacylglycerol Signaling

The signaling potency and specificity of different DAG molecules can be quantitatively assessed by measuring their binding affinity to the C1 domains of PKC isoforms and their efficacy in activating these kinases.

Table 1: Comparative Quantitative Data for Diacylglycerol-PKC Interaction

Diacylglycerol SpeciesPKC IsoformParameterValueReference
1,2-dioctanoyl-sn-glycerol (DOG)PKCεEC50 (translocation)~90 µM[5]
1,2-dioctanoyl-sn-glycerol (DOG)PKCαEC50 (translocation)>200 µM[5]
1-stearoyl-2-arachidonoyl-sn-glycerol (SAG)PKCαActivationHigh[2]
1-stearoyl-2-arachidonoyl-sn-glycerol (SAG)PKCδActivationHigh[2]
1-stearoyl-2-docosahexaenoyl-sn-glycerol (SDG)PKCαActivationLower than SAG[2]
1-stearoyl-2-docosahexaenoyl-sn-glycerol (SDG)PKCβIActivationHigher than SAG[2]
1-stearoyl-2-eicosapentaenoyl-sn-glycerol (SEG)PKCβIActivationHigher than SAG[2]
Phorbol 12,13-dibutyrate (PDBu)PKCα C1BKd<0.23 µM[6]
1,2-dioleoyl-sn-glycerol (DOG)PKCα C1BKd24.2 µM[6]

Note: This table presents a selection of available data to illustrate the principles of differential activation. Direct comparative data for a wide range of DAG species under identical experimental conditions is scarce.

Based on its structure, this compound, with a saturated fatty acid at sn-1 and a polyunsaturated fatty acid at sn-2, is predicted to be an effective activator of conventional and novel PKC isoforms. The presence of the unsaturated linoleic acid at the sn-2 position is a key feature for potent PKC activation.[4]

Signaling Pathways

The canonical 1,2-diacylglycerol signaling pathway begins with the activation of PLC and culminates in the activation of downstream effector proteins. The specific fatty acid composition of the DAG molecule introduces a layer of regulatory complexity, enabling differential activation of PKC isoforms and other C1 domain-containing proteins.

Canonical 1,2-Diacylglycerol Signaling Pathway GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG 1,2-Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Recruits & Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates (cPKC) Downstream Downstream Effectors PKC->Downstream Phosphorylates Response Cellular Response Downstream->Response

Canonical 1,2-Diacylglycerol Signaling Pathway.

The differential activation of PKC isoforms by various DAG species allows for a nuanced cellular response. For example, some isoforms may be preferentially activated by DAGs with polyunsaturated fatty acids, while others may respond more strongly to monounsaturated or saturated species.

Differential PKC Activation by DAG Species cluster_DAG Diacylglycerol Species cluster_PKC PKC Isoforms cluster_Response Cellular Responses DAG1 Saturated/Monounsaturated DAG (e.g., 1-palmitoyl-2-oleoyl-glycerol) PKCa PKCα DAG1->PKCa Strong Activation DAG2 Polyunsaturated DAG (e.g., 1-stearoyl-2-arachidonoyl-glycerol) PKCd PKCδ DAG2->PKCd Strong Activation PLG This compound (Inferred) PKCb PKCβ PLG->PKCb Predicted Activation PLG->PKCd Predicted Activation Resp1 Response A PKCa->Resp1 Resp2 Response B PKCb->Resp2 Resp3 Response C PKCd->Resp3

Differential PKC Isoform Activation by DAG Species.

Experimental Protocols

The study of DAG signaling pathways relies on a variety of in vitro and in cellulo experimental techniques. Below are detailed methodologies for key experiments.

In Vitro PKC Kinase Assay

This assay measures the ability of a specific DAG species to activate a purified PKC isoform, which then phosphorylates a model substrate.

Materials:

  • Purified active PKC enzyme

  • PKC substrate (e.g., myelin basic protein or a specific peptide)

  • Lipid vesicles (e.g., phosphatidylserine)

  • Diacylglycerol species of interest

  • Kinase assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM CaCl2)

  • [γ-³²P]ATP or non-radioactive ATP and a phosphospecific antibody

  • Scintillation counter or Western blotting equipment

Procedure:

  • Prepare lipid vesicles containing phosphatidylserine (B164497) and the diacylglycerol species to be tested by sonication or extrusion.

  • In a microcentrifuge tube, combine the purified PKC isoform, the lipid vesicles, and the kinase assay buffer.

  • Initiate the kinase reaction by adding the PKC substrate and ATP (radiolabeled or non-radiolabeled).

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA for non-radioactive assays) or by spotting the mixture onto phosphocellulose paper for radioactive assays.

  • For radioactive assays, wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP and quantify the incorporated radioactivity using a scintillation counter.

  • For non-radioactive assays, analyze the phosphorylation of the substrate by Western blotting using a phosphospecific antibody.

In Vitro PKC Kinase Assay Workflow Vesicles 1. Prepare Lipid Vesicles (PS + DAG) Mix 2. Prepare Reaction Mix (PKC, Vesicles, Buffer) Vesicles->Mix Initiate 3. Initiate Reaction (Add Substrate + ATP) Mix->Initiate Incubate 4. Incubate at 30°C Initiate->Incubate Stop 5. Stop Reaction Incubate->Stop Detect 6. Detect Phosphorylation Stop->Detect

Workflow for an In Vitro PKC Kinase Assay.
Protein-Lipid Overlay Assay

This qualitative assay is used to screen for interactions between a protein of interest and various lipids, including different DAG species.[7]

Materials:

  • Nitrocellulose or PVDF membrane

  • Diacylglycerol species of interest and other control lipids

  • Purified protein of interest (often with an epitope tag, e.g., GST or His-tag)

  • Blocking buffer (e.g., 3% fatty acid-free BSA in TBST)

  • Primary antibody against the epitope tag

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Dissolve the lipids in an appropriate organic solvent.

  • Spot small volumes (1-2 µL) of serial dilutions of each lipid onto a nitrocellulose or PVDF membrane. Allow the spots to dry completely.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with a solution of the purified protein in blocking buffer for 1-3 hours at room temperature or overnight at 4°C.

  • Wash the membrane several times with TBST to remove unbound protein.

  • Incubate the membrane with the primary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane several times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane several times with TBST.

  • Detect the protein-lipid interaction using a chemiluminescent substrate and an imaging system.

Live-Cell Imaging of PKC Translocation

This method allows for the visualization of PKC activation in real-time within living cells by monitoring the movement of a fluorescently-tagged PKC isoform from the cytosol to the plasma membrane upon stimulation.[8]

Materials:

  • Cultured cells (e.g., HEK293T, HeLa)

  • Expression vector for a fluorescently-tagged PKC isoform (e.g., PKCα-GFP)

  • Transfection reagent

  • Live-cell imaging medium

  • Agonist to stimulate PLC activation (e.g., carbachol, ATP) or a cell-permeable DAG analog

  • Confocal or fluorescence microscope equipped for live-cell imaging

Procedure:

  • Seed the cells on glass-bottom dishes suitable for microscopy.

  • Transfect the cells with the expression vector for the fluorescently-tagged PKC isoform.

  • Allow the cells to express the protein for 24-48 hours.

  • Replace the culture medium with live-cell imaging medium.

  • Mount the dish on the microscope stage and acquire baseline fluorescence images.

  • Add the agonist or cell-permeable DAG to the dish to stimulate the cells.

  • Acquire a time-lapse series of images to monitor the translocation of the fluorescently-tagged PKC from the cytosol to the plasma membrane.

  • Quantify the translocation by measuring the change in fluorescence intensity at the plasma membrane relative to the cytosol over time.

Conclusion

The signaling pathways initiated by 1,2-diacylglycerols are not monolithic but are instead highly dependent on the specific molecular species of DAG generated. The fatty acid composition at the sn-1 and sn-2 positions of the glycerol backbone serves as a crucial determinant for the selective activation of downstream effector proteins, most notably the various isoforms of Protein Kinase C. This specificity allows for a highly regulated and context-dependent cellular response to external stimuli.

While direct experimental data for this compound as a signaling molecule is not yet abundant, its structure, featuring a saturated fatty acid at the sn-1 position and a polyunsaturated fatty acid at the sn-2 position, strongly suggests that it is a potent and specific activator of certain PKC isoforms. Further research employing the experimental protocols detailed in this guide will be invaluable in elucidating the precise signaling signature of this and other specific diacylglycerol species, ultimately contributing to a more complete understanding of lipid-mediated signal transduction and providing new avenues for therapeutic intervention.

References

Quantitative Comparison of 1-Palmitoyl-2-linoleoyl-rac-glycerol in Healthy vs. Diseased Tissue: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of 1-Palmitoyl-2-linoleoyl-rac-glycerol (PL-rac-glycerol), a specific diacylglycerol (DAG), in healthy versus diseased tissues. This document is intended for researchers, scientists, and drug development professionals interested in the roles of lipid signaling in pathology.

Diacylglycerols are critical second messengers in a multitude of cellular signaling pathways, and their dysregulation has been implicated in a variety of diseases, including cancer and metabolic disorders.[1] Understanding the quantitative differences of specific DAG isomers, such as this compound, between healthy and diseased states can provide valuable insights into disease mechanisms and potential therapeutic targets.

While broad changes in the diacylglycerol class have been noted in various pathologies, specific quantitative data for this compound remains an area of active research. Lipidomics studies have revealed significant alterations in the lipid profiles of cancerous tissues compared to healthy tissues. For instance, in colorectal cancer, while the overall lipid composition is altered, specific data on this compound is not yet consistently reported in literature.[2][3][4] Similarly, in nonalcoholic fatty liver disease (NAFLD), a hallmark of the disease is a marked increase in total DAG species, which may contribute to disease progression through various signaling pathways.[5][6][7]

Quantitative Data Summary

Comprehensive lipidomic analyses are essential to elucidate the precise quantitative changes of this compound in different disease states. Below is a summary table that will be populated as more specific quantitative data becomes available in published literature.

Tissue TypeConditionThis compound LevelFold Change (Diseased vs. Healthy)Reference
Liver HealthyData Not Currently AvailableN/A
Nonalcoholic Fatty Liver Disease (NAFLD)Data Not Currently AvailableData Not Currently Available[5][6][7]
Colorectal Healthy MucosaData Not Currently AvailableN/A
Colorectal CancerData Not Currently AvailableData Not Currently Available[2][3][4]
Brain HealthyPredominantly 18:0-20:4, 16:0-18:1, 16:0-16:0, and 16:0-20:4 DAGs identified.[8]N/A[8]
Alzheimer's DiseaseData Not Currently Available for this specific isomerData Not Currently Available
Plasma HealthyData Not Currently AvailableN/A
AtherosclerosisData Not Currently AvailableData Not Currently Available[9][10][11][12]

Note: The table currently reflects a gap in the literature for specific quantitative values of this compound. Researchers are encouraged to perform targeted lipidomics to populate these fields.

Experimental Protocols

The quantification of specific diacylglycerol isomers like this compound requires precise and sensitive analytical methods. Below are detailed methodologies commonly employed in lipidomics research for this purpose.

Protocol 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for DAG Isomer Quantification

This method is considered the gold standard for the separation and quantification of individual diacylglycerol isomers.

1. Sample Preparation and Lipid Extraction:

  • Tissue samples are homogenized in a chloroform/methanol mixture (2:1, v/v) to extract lipids.

  • An internal standard, such as a commercially available deuterated or odd-chain DAG, is added at the beginning of the extraction to correct for sample loss and ionization differences.

  • The organic phase containing the lipids is separated, dried under a stream of nitrogen, and reconstituted in an appropriate solvent for LC-MS/MS analysis.

2. Chromatographic Separation:

  • A reverse-phase liquid chromatography (RPLC) column is typically used to separate the different DAG isomers based on their fatty acyl chain length and degree of unsaturation.

  • A gradient elution with a mobile phase consisting of solvents like acetonitrile, isopropanol, and water with additives such as formic acid and ammonium (B1175870) formate (B1220265) is employed to achieve optimal separation.

3. Mass Spectrometric Detection:

  • The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Multiple Reaction Monitoring (MRM) is used for targeted quantification. This involves selecting a specific precursor ion (the molecular ion of the DAG of interest) and a specific product ion (a fragment ion generated by collision-induced dissociation). This highly specific detection method allows for accurate quantification even in complex biological matrices.

  • Quantification is achieved by comparing the peak area of the endogenous this compound to the peak area of the internal standard.

Protocol 2: Shotgun Lipidomics with Derivatization for High-Throughput DAG Analysis

This method offers a faster, high-throughput alternative to LC-MS/MS, though it may provide less isomeric detail.

1. Lipid Extraction:

  • Lipids are extracted from the tissue homogenate as described in Protocol 1, including the addition of an internal standard.

2. Derivatization:

  • To enhance ionization efficiency and specificity, the hydroxyl group of the diacylglycerols is derivatized. A common derivatizing agent is N,N-dimethylglycine.[13]

3. Direct Infusion Mass Spectrometry:

  • The derivatized lipid extract is directly infused into the mass spectrometer.

  • Precursor ion scanning or neutral loss scanning is used to selectively detect the derivatized DAGs. For example, a neutral loss scan for the dimethylglycine group can identify all DAG species in the sample.

  • Quantification is based on the signal intensity of the target DAG relative to the internal standard.

Signaling Pathways and Experimental Workflows

Diacylglycerols are key activators of several signaling pathways crucial for cell growth, proliferation, and differentiation. The primary effectors of DAG signaling are Protein Kinase C (PKC) isoforms.

DAG_Signaling_Pathway cluster_membrane Plasma Membrane PLC PLC DAG This compound PLC->DAG Hydrolyzes PIP2 to IP3 IP3 PLC->IP3 PIP2 PIP2 PKC Protein Kinase C (PKC) DAG->PKC Activates Receptor Receptor Receptor->PLC Activates Ligand Ligand Ligand->Receptor Activation Downstream_Targets Downstream Targets (e.g., MAPK, NF-kB) PKC->Downstream_Targets Phosphorylates Cellular_Response Cellular Response (Proliferation, Survival, etc.) Downstream_Targets->Cellular_Response Leads to

Canonical DAG signaling pathway.

Experimental_Workflow Tissue Healthy or Diseased Tissue Homogenization Homogenization Tissue->Homogenization Lipid_Extraction Lipid Extraction (with Internal Standard) Homogenization->Lipid_Extraction Derivatization Derivatization (Optional) Lipid_Extraction->Derivatization LC_MS_MS LC-MS/MS Analysis Lipid_Extraction->LC_MS_MS Direct Analysis Derivatization->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis Comparison Quantitative Comparison (Healthy vs. Diseased) Data_Analysis->Comparison

Workflow for DAG quantification.

This guide highlights the current state of knowledge regarding the quantitative levels of this compound in healthy and diseased tissues. While the importance of diacylglycerol signaling in disease is well-established, further targeted research is necessary to elucidate the specific roles and quantitative changes of individual DAG isomers like this compound. The provided experimental protocols offer a robust framework for researchers to conduct these much-needed investigations.

References

Confirming the Structure of Synthesized 1-Palmitoyl-2-linoleoyl-rac-glycerol: An NMR-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of synthesized compounds is a critical step to ensure purity, identity, and functionality. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural elucidation of synthesized 1-Palmitoyl-2-linoleoyl-rac-glycerol, a specific diacylglycerol.

Chemical Structure of this compound

This compound (C37H68O5) is a diacylglycerol containing a glycerol (B35011) backbone esterified with palmitic acid at the sn-1 position and linoleic acid at the sn-2 position.[1] The 'rac' (racemic) designation indicates a mixture of enantiomers at the central carbon of the glycerol backbone.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a sample. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, it is possible to unambiguously determine the connectivity of atoms and thus confirm the structure of the synthesized molecule.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the chemical environment of each proton in the molecule. The following table summarizes the expected chemical shifts for the key protons in this compound.

Assignment Proton Estimated Chemical Shift (ppm) Multiplicity
Glycerol Moiety H-1a, H-1b, H-3a, H-3b3.55 - 3.75m
H-23.85 - 3.95m
Linoleoyl Chain Olefinic (H-9', H-10', H-12', H-13')5.30 - 5.45m
Bis-allylic (H-11')2.75 - 2.85t
Allylic (H-8', H-14')2.00 - 2.10q
α-CH₂ (H-2')2.30 - 2.35t
(CH₂)n1.20 - 1.40br s
Terminal CH₃ (H-18')0.85 - 0.95t
Palmitoyl Chain α-CH₂ (H-2'')2.30 - 2.35t
β-CH₂ (H-3'')1.55 - 1.65p
(CH₂)n1.20 - 1.40br s
Terminal CH₃ (H-16'')0.85 - 0.95t

m = multiplet, t = triplet, q = quartet, p = pentet, br s = broad singlet

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their functional groups. The carbonyl carbons are particularly useful for determining the position of the acyl chains on the glycerol backbone.[2]

Assignment Carbon Estimated Chemical Shift (ppm)
Glycerol Moiety C-1, C-363.0 - 65.0
C-272.0 - 74.0
Linoleoyl Chain Carbonyl (C-1')172.5 - 173.5
Olefinic (C-9', C-10', C-12', C-13')127.0 - 131.0
Bis-allylic (C-11')25.0 - 26.0
Allylic (C-8', C-14')27.0 - 28.0
Methylene Chain22.0 - 35.0
Terminal CH₃ (C-18')13.0 - 15.0
Palmitoyl Chain Carbonyl (C-1'')173.0 - 174.0
Methylene Chain22.0 - 35.0
Terminal CH₃ (C-16'')13.0 - 15.0

Experimental Protocol for NMR Analysis

High-quality NMR spectra are essential for accurate structural confirmation. The following is a typical protocol for analyzing diacylglycerols.

  • Sample Preparation :

    • Purity : Ensure the sample is of high purity, as impurities can complicate spectral analysis. Purification can be achieved by column chromatography or preparative thin-layer chromatography (TLC).

    • Solvent : Chloroform-d (CDCl₃) is a common solvent for lipids. Other deuterated solvents like methanol-d₄ (CD₃OD) or a mixture of CDCl₃ and CD₃OD can also be used.

    • Concentration : Dissolve 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

    • Standard : Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • NMR Data Acquisition :

    • Spectrometer : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

    • ¹H NMR Parameters :

      • Pulse Sequence : Standard single-pulse sequence.

      • Spectral Width : ~16 ppm.

      • Acquisition Time : 2-4 seconds.

      • Relaxation Delay : 1-5 seconds.

      • Number of Scans : 16-64, depending on the sample concentration.

    • ¹³C NMR Parameters :

      • Pulse Sequence : Proton-decoupled pulse sequence (e.g., zgpg30).[2]

      • Spectral Width : ~250 ppm.[2]

      • Acquisition Time : 1-2 seconds.

      • Relaxation Delay : 2-5 seconds.

      • Number of Scans : 1024-4096 or more to achieve a good signal-to-noise ratio.[2]

    • 2D NMR : For unambiguous assignments, 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) are highly recommended.

Comparison with Alternative Techniques

While NMR is a cornerstone for structural elucidation, other techniques provide complementary information.

Technique Information Provided Advantages Disadvantages
NMR Spectroscopy Detailed atomic connectivity, stereochemistry, and positional isomerism.Non-destructive, provides unambiguous structural information.Lower sensitivity compared to MS, requires higher sample concentration.
Mass Spectrometry (MS) Molecular weight, elemental composition (High-Resolution MS), and fragmentation patterns for structural clues.High sensitivity, requires very small sample amounts.Does not provide detailed connectivity or stereochemistry, isomers can be difficult to distinguish.
High-Performance Liquid Chromatography (HPLC) Purity assessment, separation of isomers, and quantification.Excellent for separating mixtures and determining purity.Does not provide direct structural information.

Workflow for Structural Confirmation

The following diagram illustrates a logical workflow for confirming the structure of synthesized this compound.

Caption: Workflow for structural confirmation of synthesized diacylglycerols.

Conclusion

NMR spectroscopy stands out as the most definitive method for the structural confirmation of synthesized this compound. The detailed information obtained from ¹H and ¹³C NMR, especially when combined with 2D techniques, allows for a complete and unambiguous assignment of the molecular structure. While techniques like MS and HPLC provide valuable complementary data regarding molecular weight and purity, NMR remains the gold standard for elucidating the precise atomic connectivity and positional isomerism of complex lipids. Following a systematic workflow incorporating these techniques ensures the integrity and quality of synthesized compounds for research and development.

References

A Comparative Analysis of 1-Palmitoyl-2-linoleoyl-rac-glycerol and Prominent PKC Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of 1-Palmitoyl-2-linoleoyl-rac-glycerol, an endogenous diacylglycerol (DAG), with well-established protein kinase C (PKC) activators: phorbol (B1677699) 12-myristate 13-acetate (PMA), bryostatin-1, and ingenol (B1671944) mebutate. This document is intended to assist researchers in selecting the appropriate tool for their studies by presenting quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways.

Introduction to Protein Kinase C Activation

Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in a multitude of cellular signaling pathways, including cell proliferation, differentiation, apoptosis, and immune responses. The activation of conventional and novel PKC isoforms is typically initiated by the binding of diacylglycerol (DAG) and, for conventional isoforms, calcium ions to their regulatory domains. This event triggers a conformational change, leading to the translocation of PKC from the cytosol to the cell membrane and the subsequent phosphorylation of its downstream targets.

The compounds discussed in this guide are all potent activators of PKC, but they exhibit different potencies, isoform selectivities, and downstream effects, making their comparative analysis essential for targeted research and therapeutic development.

Comparative Efficacy of PKC Activators

The efficacy of a PKC activator is determined by its potency (the concentration required to elicit a half-maximal response, or EC50), its selectivity for different PKC isoforms, and its cellular effects. The following table summarizes the available quantitative data for this compound and other known PKC activators.

ActivatorChemical ClassPotency (EC50/Effective Concentration)PKC Isoform SelectivityKey Cellular Effects
This compound DiacylglycerolPotent activator; specific EC50 not widely reported, but unsaturated 1,2-diacylglycerols are generally more potent than saturated ones.[1]Activates conventional (cPKC) and novel (nPKC) isoforms.Endogenous second messenger, involved in numerous physiological signaling pathways.
Phorbol 12-myristate 13-acetate (PMA) Phorbol Ester~30-40 nM (for stimulating kinase redistribution)[2]Broad-spectrum activator of cPKC and nPKC isoforms.Potent tumor promoter, induces inflammation, oxidative burst, and cell differentiation.
Bryostatin-1 MacrolideHigh potency with binding affinities in the nM and sub-nM range (e.g., PKCα: 1.35 nM, PKCδ: 0.26 nM, PKCε: 0.24 nM).[3][4] Effective activation at 10⁻¹⁰ to 10⁻⁸ M.[3]Preferential activation of PKCδ and PKCε.[3][4]Biphasic effects; can act as an activator at low concentrations and an inhibitor after prolonged exposure.[5] Investigated for anti-cancer and neurological applications.
Ingenol Mebutate Diterpene EsterOptimal activity around 100 nM.[6]Particularly potent activator of PKCδ.[7]Induces rapid cellular necrosis and an inflammatory response.[8] Used in the treatment of actinic keratosis.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these PKC activators, it is crucial to visualize their place in the cellular signaling cascade and the experimental methods used to assess their efficacy.

PKC Signaling Pathway

The following diagram illustrates a simplified signaling pathway leading to the activation of conventional and novel PKC isoforms and their downstream effects.

PKC_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR / RTK PLC PLC GPCR->PLC PIP2 PIP2 PLC->PIP2 DAG Diacylglycerol (e.g., this compound) PIP2->DAG hydrolysis IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive PKC_active Active PKC (Membrane-bound) Substrate Substrate Proteins PKC_active->Substrate Phosphorylation PKC_inactive->PKC_active Activation & Translocation Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular_Response Cellular Response (Proliferation, Differentiation, etc.) Phospho_Substrate->Cellular_Response Extracellular_Signal Extracellular Signal Extracellular_Signal->GPCR Known_Activators Known Activators (PMA, Bryostatin-1, Ingenol Mebutate) Known_Activators->PKC_inactive Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Ca_release->PKC_inactive

Caption: Simplified PKC signaling pathway.

Experimental Workflow: PKC Translocation Assay

A common method to assess PKC activation is to measure its translocation from the cytosol to the cell membrane upon stimulation.

PKC_Translocation_Workflow start Start: Cultured Cells treatment Treat with PKC Activator (e.g., this compound, PMA) start->treatment lysis Cell Lysis and Fractionation treatment->lysis centrifugation Ultracentrifugation lysis->centrifugation fractions Separate Cytosolic and Membrane Fractions centrifugation->fractions sds_page SDS-PAGE fractions->sds_page western_blot Western Blotting sds_page->western_blot detection Detection with PKC Isoform-Specific Antibodies western_blot->detection analysis Quantify Band Intensity (Densitometry) detection->analysis end End: Compare PKC levels in Cytosolic vs. Membrane Fractions analysis->end

Caption: Workflow for a PKC translocation assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two key assays used to measure PKC activation.

In Vitro PKC Kinase Assay (Radiolabeled)

This assay directly measures the enzymatic activity of PKC by quantifying the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate.

Materials:

  • Purified PKC isoforms

  • PKC activator (e.g., this compound, PMA)

  • Phosphatidylserine (B164497) (PS)

  • Substrate peptide (e.g., myelin basic protein or a specific peptide substrate)

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)

  • [γ-³²P]ATP

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter and vials

Procedure:

  • Prepare a lipid mixture by combining the PKC activator and phosphatidylserine in a solvent, drying it under nitrogen, and resuspending it in assay buffer followed by sonication to form vesicles.

  • In a microcentrifuge tube, combine the assay buffer, the lipid vesicle suspension, and the purified PKC enzyme.

  • Add the substrate peptide to the reaction mixture.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes).

  • Stop the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper.

  • Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Place the washed P81 paper in a scintillation vial with scintillation fluid.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the specific activity of the enzyme under different activator concentrations to determine the EC50.

Cellular PKC Translocation Assay (Western Blotting)

This assay assesses PKC activation by observing its movement from the cytoplasm to the cell membrane in response to an activator.[9][10]

Materials:

  • Cultured cells expressing the PKC isoform of interest

  • PKC activator

  • Cell lysis buffer (e.g., hypotonic buffer containing protease and phosphatase inhibitors)

  • Dounce homogenizer

  • Ultracentrifuge

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus and membranes

  • Primary antibody specific to the PKC isoform of interest

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells to the desired confluency.

  • Treat the cells with the PKC activator at various concentrations and for different time points. A vehicle control should be included.

  • Wash the cells with ice-cold PBS and harvest them.

  • Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.

  • Homogenize the cells using a Dounce homogenizer.

  • Centrifuge the lysate at a low speed to pellet nuclei and unbroken cells.

  • Transfer the supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g) to separate the cytosolic (supernatant) and membrane (pellet) fractions.

  • Resuspend the membrane pellet in a buffer containing a mild detergent.

  • Determine the protein concentration of both the cytosolic and membrane fractions.

  • Separate equal amounts of protein from each fraction by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane and probe with a primary antibody against the PKC isoform of interest.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative amount of the PKC isoform in the cytosolic and membrane fractions for each treatment condition. An increase in the membrane-to-cytosol ratio indicates PKC translocation and activation.

Conclusion

The choice of a PKC activator is highly dependent on the specific research question. This compound represents an endogenous activator, crucial for studying physiological PKC signaling. In contrast, phorbol esters like PMA are potent, broad-spectrum activators often used to elicit strong and sustained PKC responses. Bryostatin-1 and ingenol mebutate offer more nuanced profiles with some isoform selectivity and are being explored for their therapeutic potential. The data and protocols provided in this guide are intended to empower researchers to make informed decisions and design robust experiments to investigate the multifaceted roles of Protein Kinase C.

References

Safety Operating Guide

Navigating the Disposal of 1-Palmitoyl-2-linoleoyl-rac-glycerol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the appropriate disposal of 1-Palmitoyl-2-linoleoyl-rac-glycerol, a common glycerolipid in research applications.

Initial Assessment: Non-Hazardous Classification

Based on available safety data for structurally similar compounds, this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. As such, its disposal follows the protocols for non-hazardous laboratory waste. However, it is imperative to consult your institution's specific safety guidelines and local regulations, as these may have unique requirements.

Quantitative Data Summary

While a specific Safety Data Sheet (SDS) for this compound was not identified, data for the closely related compound 1-Palmitoyl-2-Linoleoyl-3-Stearoyl-rac-glycerol (CAS No. 2190-12-7) provides valuable guidance.

PropertyValueSource
GHS Hazard ClassificationNot classified as hazardousSafety Data Sheet for similar compounds
NFPA RatingsHealth: 0, Fire: 0, Reactivity: 0Safety Data Sheet for similar compounds.[1]
HMIS-RatingsHealth: 0, Fire: 0, Reactivity: 0Safety Data Sheet for similar compounds.[1]

Disposal Workflow Diagram

The following diagram outlines the decision-making process and subsequent actions for the proper disposal of this compound.

DisposalWorkflow cluster_start cluster_assessment Hazard Assessment cluster_disposal Disposal Path cluster_end start Start: Unused or Waste This compound assess Consult SDS for similar compounds and institutional guidelines. start->assess is_hazardous Is the waste considered hazardous by local regulations? assess->is_hazardous non_hazardous Treat as Non-Hazardous Chemical Waste is_hazardous->non_hazardous No hazardous Follow Hazardous Waste Disposal Procedures is_hazardous->hazardous Yes collection Collect in a designated, properly labeled, sealed container. non_hazardous->collection hazardous->collection disposal_vendor Dispose through a licensed chemical waste contractor. collection->disposal_vendor end_non_hazardous End of Process: Non-Hazardous Disposal disposal_vendor->end_non_hazardous end_hazardous End of Process: Hazardous Disposal disposal_vendor->end_hazardous

Caption: Disposal decision workflow for this compound.

Step-by-Step Disposal Protocol

Adherence to a structured disposal protocol is essential for maintaining laboratory safety and regulatory compliance.

1. Personal Protective Equipment (PPE):

  • Always wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.

2. Waste Collection:

  • Segregation: Do not mix this compound waste with hazardous waste streams.[2] Combining non-hazardous with hazardous materials necessitates treating the entire mixture as hazardous, leading to increased disposal costs and complexity.[2]

  • Container: Collect waste in a clean, compatible, and clearly labeled container. The container should have a secure lid to prevent spills.

  • Labeling: Label the waste container with the full chemical name: "Waste this compound" and indicate that it is non-hazardous. Include the accumulation start date.

3. Spill Management:

  • In the event of a spill, absorb the material with an inert substance such as vermiculite, dry sand, or earth.

  • Place the absorbent material into a designated container for disposal.

  • Clean the spill area thoroughly.

4. Final Disposal:

  • Consult Institutional Policy: Before final disposal, confirm your institution's procedures for non-hazardous chemical waste. Some institutions may permit disposal in the regular trash or down the sanitary sewer for non-hazardous materials, while others require all chemical waste to be handled by a specialized disposal service.[3][4][5]

  • Professional Disposal Service: The most prudent and universally accepted method for disposal is to use your institution's designated chemical waste management service. This ensures compliance with all local, state, and federal regulations.

  • Do Not Discharge into the Environment: Under no circumstances should this chemical be discharged into sewers or waterways without explicit approval from your environmental health and safety department.[6]

Important Considerations:

  • Mixture Rule: If this compound is mixed with any quantity of a listed hazardous waste, the entire mixture is classified as hazardous waste and must be disposed of accordingly.[7]

  • Empty Containers: Empty containers that held this compound should be managed according to your institution's guidelines for empty chemical containers. Often, this involves triple rinsing with a suitable solvent, with the rinsate collected as chemical waste.

By following these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a secure research environment and upholding the principles of environmental stewardship.

References

Personal protective equipment for handling 1-Palmitoyl-2-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) is available for 1-Palmitoyl-2-linoleoyl-rac-glycerol. The following guidance is synthesized from the SDS of structurally similar compounds. Researchers should handle this substance with caution and adhere to institutional safety protocols.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe operational handling and disposal.

Personal Protective Equipment (PPE)

Proper personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on information for similar compounds.

Protection Type Recommended Equipment Purpose
Eye Protection Safety glasses with side shields or chemical goggles.To protect eyes from potential splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile).To prevent skin contact.
Body Protection Laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Not generally required under normal handling conditions with adequate ventilation. If aerosols may be generated, a NIOSH-approved respirator (e.g., N95) may be appropriate.To prevent inhalation of aerosols.

Operational Plan for Handling

A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Verify that the container is clearly labeled with the chemical name and any hazard information.

  • Store the container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents.

2. Preparation and Handling:

  • Work in a well-ventilated area, such as a chemical fume hood, especially when transferring or weighing the substance.

  • Ensure all necessary PPE is worn before handling the chemical.

  • Avoid all personal contact, including inhalation of any mists or vapors that may be generated.

  • Prevent the concentration of the substance in hollows and sumps.[1]

  • Keep away from heat, sparks, open flames, and hot surfaces.[2] No smoking in the handling area.[1]

3. Spill Management:

  • Minor Spills:

    • If the substance is slippery when spilled, remove all ignition sources.[1]

    • Clean up spills immediately.[1]

    • Avoid breathing vapors and contact with skin and eyes.[1]

    • Contain and absorb the spill with an inert material such as sand, earth, or vermiculite.[1]

    • Place the absorbed material in a suitable, labeled container for waste disposal.[1]

  • Major Spills:

    • Evacuate the area and move upwind.[1]

    • Alert emergency responders and provide them with the location and nature of the hazard.[1]

    • Wear appropriate PPE, including breathing apparatus if necessary, and protective gloves.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical:

    • Dispose of the chemical in accordance with local, state, and federal regulations.

    • Do not dispose of it with household garbage.[2]

    • Consult your institution's environmental health and safety (EHS) office for specific disposal procedures.

  • Contaminated Materials:

    • Rags or absorbent materials soaked with the substance may be prone to auto-oxidation, which can generate heat and potentially lead to ignition.[3]

    • Oily cleaning rags should be collected regularly and immersed in water or spread out to dry in a safe place away from direct sunlight.[1]

    • Dispose of contaminated materials, including empty containers, as hazardous waste according to institutional and regulatory guidelines.

Workflow for Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Handling and Disposal Workflow for this compound cluster_receiving Receiving and Storage cluster_handling Handling cluster_disposal Disposal A Receive Shipment B Inspect Container for Damage A->B C Verify Label B->C D Store in Cool, Dry, Well-Ventilated Area C->D E Don Appropriate PPE D->E Prepare for Handling F Work in a Well-Ventilated Area E->F G Handle Chemical F->G H Clean Work Area G->H I Collect Waste Chemical and Contaminated Materials H->I Generate Waste J Label Waste Container I->J K Dispose According to Institutional and Regulatory Guidelines J->K

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。